molecular formula C7H2F4O3 B1221410 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid CAS No. 652-34-6

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Numéro de catalogue: B1221410
Numéro CAS: 652-34-6
Poids moléculaire: 210.08 g/mol
Clé InChI: FTLHGQOBAPTEHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C7H2F4O3 and its molecular weight is 210.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170066. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O3/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLHGQOBAPTEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215509
Record name Tetrafluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652-34-6
Record name Tetrafluoro-4-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 652-34-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrafluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30215509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of multiple fluorine atoms, make it a valuable precursor for the synthesis of biologically active molecules and advanced materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of enzyme inhibitors and fluorescent probes for bioimaging.

Chemical and Physical Properties

This compound is a white to off-white solid. The fluorine atoms on the benzene ring significantly influence its acidity and reactivity compared to its non-fluorinated analog, 4-hydroxybenzoic acid.

PropertyValueReference
CAS Number 652-34-6 (anhydrous)[1][2][3]
207738-02-1 (hydrate)[4][5][6][7]
Molecular Formula C₇H₂F₄O₃[2][3]
Molecular Weight 210.08 g/mol [1][2]
Melting Point 148-156 °C[1][2][8]
pKa 5.3[1]
Purity >98%[1][9]

Key Applications in Drug Discovery and Research

The unique properties of this compound make it a valuable starting material for the synthesis of various research tools and potential therapeutic agents.

Synthesis of Enzyme Inhibitors

This compound is a precursor for the synthesis of potent inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes implicated in cancer progression.[1] The fluorinated phenyl group can act as a mimic of the pyrophosphate moiety of the natural substrates of these enzymes.[5]

Enzyme Inhibition Data:

EnzymeIC₅₀Reference
Protein Farnesyltransferase (FTase)2.9 µM[1]
Geranylgeranyltransferase (GGTase)7.5 µM[1]
Development of Fluorescent Bioimaging Probes

This compound is a key building block for the synthesis of BMV109, a quenched activity-based probe (qABP) used for bioimaging of cysteine cathepsin activity.[1][4][6] These probes are designed to be non-fluorescent until they react with their target enzyme, providing a powerful tool for studying enzyme activity in living cells and tissues.[4][10]

Experimental Protocols

General Synthesis of Farnesyltransferase and Geranylgeranyltransferase Inhibitors via Mitsunobu Reaction

The synthesis of FTase and GGTase inhibitors from this compound can be achieved through a Mitsunobu reaction to couple the phenolic hydroxyl group with a farnesyl or geranyl alcohol derivative. The following is a generalized protocol based on literature descriptions.[1][2]

Materials:

  • This compound (or a protected derivative)

  • Farnesol or Geraniol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the corresponding alcohol (farnesol or geraniol, 1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired inhibitor.

G cluster_reactants Reactants cluster_process Process cluster_product Product TFHBA 2,3,5,6-Tetrafluoro- 4-hydroxybenzoic Acid Reaction Mitsunobu Reaction in anhydrous THF TFHBA->Reaction Alcohol Farnesol or Geraniol Alcohol->Reaction Reagents PPh3, DEAD/DIAD Reagents->Reaction Purification Workup and Purification Reaction->Purification Inhibitor FTase/GGTase Inhibitor Purification->Inhibitor G cluster_initial_state Initial State cluster_interaction Interaction cluster_final_state Final State qABP Quenched Probe (Non-fluorescent) Binding Binding to Active Cathepsin qABP->Binding Enzyme Recognition Reaction Covalent Modification & Quencher Release Binding->Reaction Fluorescence Fluorescent Signal Reaction->Fluorescence Activation

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, a versatile fluorinated building block with significant applications in drug discovery and chemical biology. With a molecular weight of 210.08 g/mol , this compound serves as a crucial intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and fluorescent probes for bioimaging. This document details its chemical properties, summarizes key quantitative data, outlines experimental applications, and provides visual representations of relevant biological pathways and experimental workflows.

Core Properties and Data

This compound is a white solid with the chemical formula C₇H₂F₄O₃. Its perfluorinated structure imparts unique chemical properties, including enhanced stability and increased acidity compared to its non-fluorinated counterpart.

PropertyValueReference
Molecular Weight 210.08 g/mol [1][2]
CAS Number 652-34-6[1][2]
Melting Point 152-156 °C[1]
pKa 5.3[2]

Applications in Drug Development and Bioimaging

The unique electronic properties of the tetrafluorinated phenyl ring make this benzoic acid derivative a valuable synthon for the development of targeted therapeutic agents and advanced research tools.

Inhibition of Protein Prenylation

This compound is a key precursor in the synthesis of inhibitors targeting protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[2] These enzymes are critical for the post-translational modification of proteins involved in cellular signaling, including the Ras superfamily of small GTPases, which are frequently mutated in cancer. Inhibition of these enzymes represents a promising strategy for anticancer drug development.

Derivatives of this compound have demonstrated potent inhibition of these enzymes.[2]

Enzyme TargetIC₅₀Reference
Protein Farnesyltransferase (FTase)2.9 µM[2]
Geranylgeranyltransferase (GGTase)7.5 µM[2]

The farnesylation process, which is inhibited by derivatives of this compound, is a multi-step pathway crucial for the proper localization and function of proteins like Ras.

Farnesylation_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane Association FPP Farnesyl Diphosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase Ras_CAAX Ras Protein (with CAAX motif) Ras_CAAX->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Farnesylation Inhibitor FTase Inhibitor (derived from 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid) Inhibitor->FTase Membrane_Localization Membrane Localization & Downstream Signaling Farnesylated_Ras->Membrane_Localization

Figure 1. Inhibition of the protein farnesylation pathway.
Development of Bioimaging Probes

This compound serves as a precursor for the synthesis of quenched activity-based probes (qABPs), such as BMV109, which are used for imaging cysteine cathepsin activity in living cells.[2] These probes are intrinsically non-fluorescent but become fluorescent upon cleavage by their target protease, allowing for real-time visualization of enzyme activity.

Experimental Protocols and Methodologies

While detailed, step-by-step synthesis protocols are proprietary or found within specific scientific publications, the general methodologies for the application of this compound are outlined below. For a detailed protocol on the synthesis of farnesyltransferase inhibitors, readers are directed to the work of Marriott et al., in the Journal of the Chemical Society, Perkin Transactions 1.

General Workflow for the Synthesis of a Bioactive Derivative

The synthesis of a bioactive molecule, such as an enzyme inhibitor or a fluorescent probe, from this compound generally follows a multi-step chemical synthesis workflow.

Synthesis_Workflow Start 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid Step1 Protection of Functional Groups (e.g., Carboxylic Acid) Start->Step1 Step2 Chemical Modification (e.g., Mitsunobu Reaction) Step1->Step2 Step3 Introduction of Bioactive Moiety or Fluorophore Step2->Step3 Step4 Deprotection Step3->Step4 Step5 Purification (e.g., HPLC) Step4->Step5 Final_Product Final Bioactive Compound Step5->Final_Product

Figure 2. Generalized synthetic workflow.

A key reaction in the derivatization of this compound is the Mitsunobu reaction, which is employed in the preparation of novel inhibitors for protein farnesyltransferase and geranylgeranyltransferase.[2] This reaction allows for the conversion of the hydroxyl group to a variety of other functional groups under mild conditions.

Conclusion

This compound is a valuable and versatile building block in the fields of medicinal chemistry and chemical biology. Its unique properties facilitate the synthesis of potent enzyme inhibitors and sophisticated bioimaging tools. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel therapeutics and a deeper understanding of biological processes.

References

The Structural Elucidation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (TFHBA), a key building block in the development of advanced pharmaceutical agents and biochemical probes. This document details the physicochemical properties, spectroscopic characterization, and synthetic approaches related to TFHBA, presenting data in a clear and accessible format for researchers and professionals in drug discovery and development.

Introduction

This compound, with the chemical formula C₇H₂F₄O₃, is a fluorinated analog of 4-hydroxybenzoic acid. The presence of four fluorine atoms on the benzene ring significantly alters its electronic properties, enhancing its acidity and modifying its reactivity. These unique characteristics make it a valuable intermediate in organic synthesis. Notably, it serves as a crucial precursor for the synthesis of specific inhibitors for enzymes such as farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I), which are implicated in cancer cell signaling pathways. It is also used in the development of quenched activity-based probes for bioimaging applications.[1]

Physicochemical Properties

TFHBA is a white to off-white solid at room temperature. Its properties are summarized in the table below. The high melting point is indicative of a stable crystal lattice structure. The acidity of the carboxylic acid is significantly increased compared to its non-fluorinated counterpart due to the strong electron-withdrawing nature of the fluorine atoms. A reported pKa value for this compound is 5.3, which is considerably more acidic than 4-hydroxybenzoic acid (pKa of 9.3).[1]

PropertyValueReference
Molecular Formula C₇H₂F₄O₃[2][3]
Molecular Weight 210.08 g/mol [2][3]
CAS Number 652-34-6[2][3]
Melting Point 152-156 °C[2]
Appearance White to off-white solid[3]
pKa 5.3[1]
Solubility Insoluble in water[4]

Spectroscopic and Structural Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While detailed peak lists and raw data are found in specialized databases, this section summarizes the expected spectral characteristics.

NMR Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals for the acidic proton of the carboxylic acid and the proton of the hydroxyl group. The exact chemical shifts would be dependent on the solvent used.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbons attached to fluorine atoms will exhibit characteristic splitting patterns (C-F coupling). ChemicalBook provides access to the 13C NMR spectrum for this compound.[5]

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the fluorine substitution pattern. Due to the symmetry of the molecule, a single signal is expected for the four equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of TFHBA will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • A broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid.

  • C-F stretching bands in the fingerprint region.

  • Aromatic C=C stretching bands.

ChemicalBook provides access to the IR spectrum of this compound.[6]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at m/z 210. The fragmentation pattern would likely involve the loss of COOH, OH, and fluorine atoms, providing further structural information.

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound typically involves the nucleophilic substitution of a fluorine atom on a perfluorinated benzene derivative with a hydroxyl group, followed by carboxylation. A generalized workflow is presented below.

G A Pentafluorobenzoic Acid B Reaction with Nucleophile (e.g., NaOH) A->B High Temperature C Hydrolysis B->C Acidification D This compound C->D E Purification (e.g., Recrystallization) D->E

Caption: Generalized synthetic workflow for this compound.

Example Synthetic Protocol (Conceptual)

This is a conceptual protocol based on general organic chemistry principles, as a specific detailed protocol was not found in the search results.

Materials:

  • Pentafluorobenzoic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Suitable organic solvent (e.g., DMSO)

  • Water

Procedure:

  • Dissolve pentafluorobenzoic acid in a suitable high-boiling polar aprotic solvent.

  • Add a stoichiometric amount of a strong base, such as sodium hydroxide, to act as the nucleophile.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a strong acid, like hydrochloric acid, to precipitate the product.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent system.

  • Dry the purified this compound under vacuum.

Application in Drug Development: Enzyme Inhibition

This compound is a key starting material for the synthesis of inhibitors targeting farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase-I).[1] These enzymes are involved in the post-translational modification of proteins, including the Ras family of small GTPases, which are critical in cell signaling pathways regulating cell growth and proliferation. Aberrant Ras signaling is a hallmark of many cancers.

Inhibitors derived from TFHBA can block the active site of these enzymes, preventing the transfer of farnesyl or geranylgeranyl groups to their target proteins. This disruption can inhibit downstream signaling pathways, leading to reduced cancer cell proliferation and survival.

Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of action for inhibitors derived from this compound.

G cluster_0 Cell Signaling Cascade Ras Ras Protein FTase Farnesyltransferase (FTase) & Geranylgeranyltransferase I (GGTase-I) Ras->FTase Downstream Downstream Signaling (e.g., MAPK pathway) FTase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Inhibitor (derived from TFHBA) Inhibitor->FTase Inhibition

Caption: Inhibition of FTase and GGTase-I by compounds derived from TFHBA.

Safety Information

This compound is classified as an irritant. The following hazard and precautionary statements apply:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically versatile molecule with significant potential in the development of targeted therapeutics and advanced materials. Its unique electronic properties, stemming from its polyfluorinated structure, make it an attractive building block for creating potent enzyme inhibitors and functional probes. This guide provides a foundational understanding of its structure, properties, and applications, serving as a valuable resource for researchers in the field. Further investigation into its crystallographic structure and the development of optimized synthetic routes will continue to expand its utility in medicinal chemistry and materials science.

References

An In-Depth Technical Guide to the Physical Properties of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, a key building block in the development of pharmaceuticals and bioimaging agents. This document details quantitative data, experimental methodologies for their determination, and relevant biological pathways and experimental workflows.

Core Physical Properties

This compound is a white to off-white solid crystalline compound. Its physical characteristics are crucial for its application in synthesis, formulation, and biological studies.

Data Presentation: A Summary of Quantitative Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison. It is important to note that some values are reported for the anhydrous form, while others pertain to the hydrate, which can influence properties like the melting point.

PropertyValueNotes
Molecular Formula C₇H₂F₄O₃
Molecular Weight 210.08 g/mol Anhydrous basis.[1][2]
Melting Point 152-156 °CFor the anhydrous form.[1]
104-107 °CFor the hydrate form (lit.).[2]
Boiling Point 274.3 ± 40.0 °CPredicted value.
pKa ~5.3Observed value.
Appearance White to off-white solid
Solubility Insoluble in water.Soluble in many organic solvents.

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to chemical research and development. The following sections outline standardized experimental protocols for measuring the key properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range can indicate the presence of impurities.

Methodology: Capillary Method

A common and reliable method for determining the melting point of a crystalline solid is the capillary method.[3][4][5][6]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter for understanding the behavior of a compound in physiological environments.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[7][8][9]

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

Solubility Determination

Solubility is a crucial property for drug development, as it affects absorption, distribution, and bioavailability.

Methodology: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a particular solvent.[10][11][12][13][14]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

  • Separation and Analysis: The undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Applications in Drug Discovery and Bioimaging

This compound is a valuable precursor in the synthesis of various biologically active molecules, including enzyme inhibitors and fluorescent probes.

Inhibition of Protein Farnesyltransferase and the Ras Signaling Pathway

Protein farnesyltransferase (FTase) is an enzyme that plays a critical role in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[15][16][17] Farnesylation, the attachment of a farnesyl group, is essential for the localization of Ras proteins to the cell membrane, which is a prerequisite for their function in signal transduction pathways that control cell growth and proliferation.[16][17]

Mutations in Ras genes are frequently found in human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[17] Therefore, inhibiting FTase has emerged as a promising strategy for cancer therapy.[15][16][17] Inhibitors derived from this compound can block the farnesylation of Ras, preventing its membrane association and downstream signaling.[18][19]

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ras_GDP Inactive Ras-GDP Ras_GTP Active Ras-GTP Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Pre_Ras Precursor Ras Pre_Ras->Ras_GDP Farnesylation FTase Farnesyltransferase Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->FTase FTI Farnesyltransferase Inhibitor (derived from 2,3,5,6-Tetrafluoro- 4-hydroxybenzoic Acid) FTI->FTase Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Receptor->Ras_GDP SOS

Ras signaling pathway and the point of inhibition by a Farnesyltransferase Inhibitor.
Synthesis of Quenched Fluorescent Probes

Quenched fluorescent probes are powerful tools for detecting and imaging specific biological activities, such as enzyme function. These probes typically consist of a fluorophore and a quencher molecule held in close proximity by a linker that can be cleaved by a specific enzyme. In the intact probe, the fluorescence of the fluorophore is suppressed by the quencher. Upon enzymatic cleavage of the linker, the fluorophore and quencher are separated, leading to a "turn-on" of fluorescence that can be detected and quantified.

This compound can be used as a building block in the synthesis of such probes. The general workflow for the synthesis and application of a quenched fluorescent probe is outlined below.

Quenched_Probe_Workflow cluster_synthesis Probe Synthesis cluster_application Biological Application Start_Material 2,3,5,6-Tetrafluoro- 4-hydroxybenzoic Acid Intermediate_1 Functionalized Linker Synthesis Start_Material->Intermediate_1 Fluorophore Fluorophore Attachment Intermediate_1->Fluorophore Quencher Quencher Attachment Fluorophore->Quencher Purification Purification & Characterization (HPLC, MS) Quencher->Purification Final_Probe Quenched Fluorescent Probe Purification->Final_Probe Incubation Incubate Probe with Cells/Tissue Final_Probe->Incubation Enzyme Target Enzyme Incubation->Enzyme Cleavage Enzymatic Cleavage Enzyme->Cleavage Fluorescence Fluorescence Signal 'Turn-On' Cleavage->Fluorescence Detection Detection & Imaging (Microscopy, etc.) Fluorescence->Detection

General workflow for the synthesis and application of a quenched fluorescent probe.

References

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, a key building block in the development of pharmaceuticals and other specialty chemicals. This document details two primary synthesis pathways, complete with experimental protocols and quantitative data, to assist researchers in the efficient and effective production of this valuable compound.

Introduction

This compound is a fluorinated aromatic carboxylic acid with significant applications in medicinal chemistry and materials science. Its unique electronic properties, conferred by the tetrafluorinated phenyl ring, make it a valuable synthon for creating novel molecular entities with enhanced biological activity and chemical stability. This guide will explore the primary synthetic routes to this compound, providing detailed methodologies and data to support laboratory-scale and potential scale-up production.

Synthesis Pathway 1: Nucleophilic Aromatic Substitution of Pentafluorobenzoic Acid

One of the most direct methods for the synthesis of this compound involves the nucleophilic aromatic substitution of the para-fluorine atom in pentafluorobenzoic acid with a hydroxide group.

Logical Workflow for Pathway 1

G PentafluorobenzoicAcid Pentafluorobenzoic Acid Reaction Reaction with Sodium Hydroxide PentafluorobenzoicAcid->Reaction Intermediate Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzoate Reaction->Intermediate Acidification Acidification with Hydrochloric Acid Intermediate->Acidification Product 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid Acidification->Product Purification Purification (Extraction & Concentration) Product->Purification FinalProduct Pure 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid Purification->FinalProduct

Caption: Synthesis of this compound from Pentafluorobenzoic Acid.

Experimental Protocol

A detailed experimental procedure for this pathway is outlined in Chinese patent CN108069832B.[1]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Pentafluorobenzoic acid212.08212 g1.0
Sodium hydroxide (30% aq. solution)40.00340 g2.55
Benzyltriethylammonium chloride227.7758 g0.25
Calcium hydroxide74.0990 g1.21
Water18.02400 g22.2
Hydrochloric acid36.46As needed-
Diethyl ether74.12As needed-

Procedure:

  • To a reaction kettle, add 212 g of pentafluorobenzoic acid and 400 g of water.

  • Begin stirring and add 340 g of a 30% aqueous sodium hydroxide solution at room temperature.

  • Add 58 g of benzyltriethylammonium chloride and 90 g of calcium hydroxide to the mixture.

  • Heat the reaction mixture to 120 °C and maintain a reflux for 5 hours.

  • After the reaction is complete, cool the mixture and filter it.

  • Wash the filter cake three times with water.

  • Combine the filtrates and neutralize with hydrochloric acid to a pH of 2.

  • Extract the aqueous solution three times with diethyl ether.

  • Combine the organic extracts and concentrate to yield the solid product.

Quantitative Data
ParameterValueReference
Yield84%[1]
Purity (HPLC)>98%[1]
Product Mass175 g[1]

Synthesis Pathway 2: Hydrolysis of Methyl 2,3,5,6-Tetrafluoro-4-hydroxybenzoate

An alternative route to the target molecule is the hydrolysis of its corresponding methyl ester, methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate. This pathway is advantageous when the methyl ester is a readily available starting material.

Logical Workflow for Pathway 2

G MethylEster Methyl 2,3,5,6-tetrafluoro- 4-hydroxybenzoate Hydrolysis Alkaline Hydrolysis (e.g., NaOH in Methanol/Water) MethylEster->Hydrolysis Intermediate Sodium 2,3,5,6-tetrafluoro-4-hydroxybenzoate Hydrolysis->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid Acidification->Product Purification Purification (Filtration & Washing) Product->Purification FinalProduct Pure 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid Purification->FinalProduct

Caption: Synthesis of this compound via Methyl Ester Hydrolysis.

Experimental Protocol

While a specific protocol for the hydrolysis of methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate was not found in the immediate search results, a general procedure for the hydrolysis of a structurally similar methyl ester, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, can be adapted.

Materials (Hypothetical for the target molecule):

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate224.10(e.g., 10 g)(e.g., 0.045)
Sodium hydroxide40.00(e.g., 2 g)(e.g., 0.05)
Methanol32.04(e.g., 20 cm³)-
Water18.02(e.g., 30 cm³)-
Concentrated Hydrochloric acid36.46As needed-

Procedure (Adapted):

  • Dissolve methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate in a mixture of methanol and a solution of sodium hydroxide in water.

  • Heat the mixture under reflux for approximately 4 hours.

  • After cooling, add concentrated hydrochloric acid to precipitate the product.

  • Filter the white crystalline precipitate and wash with water.

  • Dry the product to obtain this compound.

Quantitative Data

Yields for this type of hydrolysis are typically high, often exceeding 90%, as seen in the hydrolysis of a similar compound which resulted in a 95% yield.[2]

Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Physical Properties:

PropertyValueReference
Molecular FormulaC₇H₂F₄O₃[3]
Molecular Weight210.08 g/mol [3]
Melting Point152-156 °C[3]
AppearanceWhite to off-white solid

Spectroscopic Data:

While specific spectra for the synthesized product were not detailed in the provided search results, typical spectroscopic data for this compound would include:

  • ¹H NMR: A broad singlet for the carboxylic acid proton and another for the hydroxyl proton. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: Signals corresponding to the seven carbon atoms in the molecule, with characteristic shifts for the carboxylic acid carbon, the aromatic carbons attached to fluorine, and the carbon bearing the hydroxyl group.[4]

  • ¹⁹F NMR: Signals for the fluorine atoms on the aromatic ring.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid and the hydroxyl group, the C=O stretch of the carboxylic acid, and C-F bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This technical guide has detailed two viable synthesis pathways for this compound. The nucleophilic aromatic substitution of pentafluorobenzoic acid offers a direct and high-yielding route from a readily available starting material. The hydrolysis of the corresponding methyl ester provides an alternative approach. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important fluorinated building block. The characterization data section outlines the expected analytical results to confirm the successful synthesis of the target compound.

References

Spectroscopic and Physicochemical Profile of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (CAS No. 652-34-6). While specific, publicly available quantitative spectral data is limited, this document outlines the standard experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), and Mass Spectrometry (MS) data for this compound. This guide is intended to support researchers and professionals in drug development and chemical synthesis in the characterization and utilization of this fluorinated benzoic acid derivative.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of four fluorine atoms on the benzene ring significantly influences the electronic properties of the molecule, enhancing its acidity compared to its non-fluorinated analog, 4-hydroxybenzoic acid. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its chemical behavior in various applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 652-34-6[1][2][3][4][5][6][7]
Molecular Formula C₇H₂F₄O₃[1][2][3][4][7]
Molecular Weight 210.08 g/mol [1][2][3]
Melting Point 152-156 °C[3]
Appearance White to off-white solid[4]
Purity ≥96%[2]

Spectroscopic Data

Infrared (IR) Spectroscopy
  • Expected Absorptions:

    • O-H stretch (carboxylic acid): Broad band in the region of 3300-2500 cm⁻¹

    • O-H stretch (phenol): Sharp or broad band around 3600-3200 cm⁻¹

    • C=O stretch (carboxylic acid): Strong absorption around 1700-1680 cm⁻¹

    • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region

    • C-F stretch: Strong absorptions in the 1300-1000 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet for the carboxylic acid proton, typically downfield (>10 ppm).

    • A singlet for the phenolic proton, with its chemical shift dependent on solvent and concentration.

  • ¹³C NMR:

    • A signal for the carboxylic carbon (~165-185 ppm).

    • Signals for the aromatic carbons, showing complex splitting patterns due to C-F coupling. The carbon bearing the hydroxyl group will be shifted downfield, while carbons bonded to fluorine will show large one-bond C-F coupling constants.

  • ¹⁹F NMR:

    • Due to the symmetry of the molecule, a single signal is expected for the four equivalent fluorine atoms. The chemical shift will be in the typical range for aryl fluorides.

Mass Spectrometry (MS)
  • Expected Molecular Ion: [M]⁺ or [M-H]⁻ depending on the ionization technique. For C₇H₂F₄O₃, the exact mass of the molecular ion would be approximately 210.00 m/z.

  • Expected Fragmentation: Common fragmentation pathways for benzoic acids include the loss of •OH (M-17), •COOH (M-45), and CO₂ (M-44). The tetrafluorinated ring is expected to be relatively stable.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • The solid sample of this compound is finely ground with dry potassium bromide (KBr) in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

    • A background spectrum of the empty sample compartment is recorded.

    • The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in an NMR tube.

    • A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition:

    • The NMR tube is placed in the NMR spectrometer.

    • ¹H, ¹³C, and ¹⁹F NMR spectra are acquired using standard pulse sequences.

    • For ¹³C and ¹⁹F NMR, proton decoupling is typically applied to simplify the spectra.

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • The sample solution is introduced into the mass spectrometer, for example, via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • The mass spectrum is recorded in either positive or negative ion mode.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound (Solid) Dissolved_Sample Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolved_Sample Ground_Sample Grind with KBr Sample->Ground_Sample Solution_MS Prepare Dilute Solution (e.g., in Methanol) Sample->Solution_MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolved_Sample->NMR IR IR Spectroscopy Ground_Sample->IR MS Mass Spectrometry Solution_MS->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides essential information and standardized protocols for the spectroscopic characterization of this compound. While specific quantitative spectral data is not widely available in public domains, the outlined methodologies will enable researchers to reliably obtain this data for their specific samples. The provided information is intended to facilitate the use of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Solubility of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework, qualitative solubility expectations, and detailed experimental protocols to enable researchers to determine solubility in their specific applications.

Introduction to this compound

This compound is a fluorinated derivative of 4-hydroxybenzoic acid. The presence of four fluorine atoms on the benzene ring significantly alters its physicochemical properties, including its acidity and solubility, compared to its non-fluorinated counterpart. It serves as a valuable building block in the synthesis of various compounds, including active pharmaceutical ingredients (APIs), bioimaging probes, and enzyme inhibitors.[1] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation.

Qualitative Solubility Profile

While specific quantitative data is scarce, the structural features of this compound—a polar carboxylic acid group, a hydroxyl group, and a highly fluorinated aromatic ring—allow for a qualitative prediction of its solubility.

  • Polar Solvents: The carboxylic acid and hydroxyl groups suggest that it will exhibit some solubility in polar organic solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and acetone.

  • Aprotic Solvents: Solubility is also expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: Due to the polar functional groups, it is expected to have low solubility in nonpolar solvents like hexane and toluene.

  • Water: It is reported to be insoluble in water.

For comparative purposes, the non-fluorinated analog, 4-hydroxybenzoic acid, is freely soluble in alcohol and soluble in acetone and ether.[2][3] The high degree of fluorination in this compound may influence its solubility in unique ways, potentially increasing its solubility in certain fluorinated solvents.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Acetonitrile
Tetrahydrofuran
Dimethylformamide
Dimethyl Sulfoxide

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of this compound in an organic solvent of interest.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Vials with tight-fitting caps

  • Syringes and syringe filters (chemically compatible with the solvent)

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker/water bath and allow the undissolved solid to settle.

    • For efficient separation, centrifuge the vial at a moderate speed for 10-15 minutes.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solid.

  • Solvent Evaporation:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Data Collection and Calculation:

    • Once the solvent is completely evaporated, place the vial containing the solid residue in a desiccator to cool to room temperature.

    • Weigh the vial with the dried solid.

    • The mass of the dissolved solid is the difference between the final weight of the vial and the initial weight of the empty vial.

    • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant taken (mL)) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Application Workflow: Synthesis of a Fluorescent Bioimaging Probe

This compound is a key precursor in the synthesis of the fluorescent activity-based probe BMV109. The following diagram illustrates the general workflow for this application.

G A 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid B Chemical Synthesis Steps (e.g., Esterification, Coupling) A->B C Intermediate Compound B->C D Further Synthetic Modifications C->D E BMV109 Probe (Non-fluorescent) D->E F Incubation with Target Protease E->F G Fluorescent Product F->G H Bioimaging Analysis G->H

Caption: Workflow for the synthesis and application of the bioimaging probe BMV109.

Logical Workflow for Solubility Classification

A systematic approach to determining the solubility of a compound like this compound involves a series of tests with solvents of varying polarities. The following diagram outlines a logical workflow for this process.

G start 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid water Test Solubility in Water start->water insoluble_water Insoluble water->insoluble_water No soluble_water Soluble water->soluble_water Yes ether Test Solubility in Diethyl Ether soluble_ether Soluble ether->soluble_ether Yes insoluble_ether Insoluble ether->insoluble_ether No naoh Test Solubility in 5% NaOH soluble_naoh Soluble (Acidic Compound) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No nahco3 Test Solubility in 5% NaHCO3 soluble_nahco3 Soluble (Strong Acid) nahco3->soluble_nahco3 Yes insoluble_nahco3 Insoluble (Weak Acid) nahco3->insoluble_nahco3 No hcl Test Solubility in 5% HCl soluble_hcl Soluble (Basic Compound) hcl->soluble_hcl Yes insoluble_hcl Insoluble (Neutral Compound) hcl->insoluble_hcl No insoluble_water->naoh soluble_water->ether soluble_naoh->nahco3 insoluble_naoh->hcl

Caption: A flowchart for the systematic classification of organic compound solubility.

This guide provides a foundational understanding and practical tools for researchers working with this compound. The provided experimental protocol and logical workflows are intended to facilitate the determination of its solubility in various organic solvents, a critical parameter for its successful application in research and development.

References

Navigating the Quality Landscape of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for commercially available 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (CAS No. 652-34-6). Understanding the purity profile of this critical building block is paramount for ensuring reproducibility in research and maintaining stringent quality standards in drug development. This document outlines typical purity specifications, potential impurities, and the analytical methodologies employed for their determination.

Commercial Purity Specifications

This compound is available from various chemical suppliers, typically with a purity of 96% or higher. The offered grades are suitable for a range of applications, from early-stage research to more demanding synthetic processes in pharmaceutical development. Below is a summary of typical purity specifications from prominent commercial suppliers. It is important to note that lot-to-lot variability can occur, and for exacting applications, obtaining a lot-specific Certificate of Analysis (CoA) is highly recommended.

ParameterSpecificationSupplier A (e.g., Sigma-Aldrich)Supplier B (e.g., J&K Scientific)Supplier C (e.g., Ossila)
Assay (Purity) The percentage of the main component in the material.≥ 96%[1][2][3]98%>98%[4]
Appearance Physical state and color of the substance.White to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powder
Melting Point The temperature at which the substance melts.152-156 °CNot specified151 – 153 °C[4]
Molecular Formula The chemical formula of the compound.C₇H₂F₄O₃C₇H₂F₄O₃C₇H₂F₄O₃[4]
Molecular Weight The mass of one mole of the substance.210.08 g/mol [4]210.08 g/mol 210.08 g/mol [4]

Note: The information in the table is compiled from publicly available data on supplier websites and may not represent the full specifications of all available grades. For detailed impurity profiles, including specific limits for related substances, residual solvents, and water content, consulting the supplier's Certificate of Analysis for a specific lot is essential.

Potential Impurities

The impurity profile of this compound can be influenced by the synthetic route employed. Potential impurities may include:

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • By-products: Isomeric impurities or products from side reactions. For instance, incomplete fluorination could lead to the presence of tri- or di-fluorinated hydroxybenzoic acids.

  • Degradation products: Impurities formed during storage or handling.

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Water Content: Moisture absorbed from the environment.

Experimental Protocols for Quality Control

A combination of analytical techniques is utilized to ensure the purity and identity of this compound. The following are detailed methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity (assay) of this compound and for quantifying impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: A known concentration of the sample is prepared in a suitable solvent (e.g., acetonitrile/water mixture).

  • Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main component are compared to a reference standard of known purity. Impurities are identified by their relative retention times and their concentrations are calculated based on their peak areas relative to the main peak.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for identifying organic impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei: ¹H, ¹³C, and ¹⁹F NMR spectra are typically acquired.

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, Acetone-d₆).

  • Sample Preparation: A sufficient amount of the sample is dissolved in the deuterated solvent.

  • Analysis:

    • ¹H NMR: Will show signals for the acidic proton of the carboxylic acid and the hydroxyl group. The chemical shifts and coupling constants provide information about the electronic environment of the protons.

    • ¹³C NMR: Will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

    • ¹⁹F NMR: Is particularly informative for fluorinated compounds, showing signals for the fluorine atoms and their coupling with each other and with neighboring carbon and hydrogen atoms. The chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the aromatic ring.

    • Purity Assessment: The presence of unexpected signals in any of the NMR spectra can indicate the presence of impurities. The relative integration of impurity signals to the main compound signals can provide a semi-quantitative estimation of their levels.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique used to identify and quantify volatile and semi-volatile impurities, including residual solvents.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column).

  • Carrier Gas: Typically helium at a constant flow rate.

  • Injection: The sample, often after derivatization to increase volatility (e.g., silylation), is injected into the GC inlet.

  • Temperature Program: A temperature gradient is applied to the GC oven to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As components elute from the GC column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison to a spectral library.

  • Analysis: The chromatogram shows the separation of different components, and the mass spectrum of each peak is used for identification. Quantification can be performed using an internal or external standard.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of commercial this compound.

QC_Workflow raw_material Incoming Raw Material (this compound) sampling Representative Sampling raw_material->sampling visual_inspection Visual Inspection (Appearance, Color) sampling->visual_inspection hplc_analysis HPLC Analysis (Assay, Impurity Profile) sampling->hplc_analysis nmr_analysis NMR Spectroscopy (Identity, Structural Confirmation) sampling->nmr_analysis gcms_analysis GC-MS Analysis (Residual Solvents, Volatile Impurities) sampling->gcms_analysis data_review Data Review and Comparison to Specifications visual_inspection->data_review hplc_analysis->data_review nmr_analysis->data_review gcms_analysis->data_review pass Release for Use data_review->pass Meets Specs fail Reject and Quarantine data_review->fail Does Not Meet Specs investigation Out of Specification (OOS) Investigation fail->investigation

Caption: Quality Control Workflow for this compound.

This guide provides a foundational understanding of the purity specifications and analytical control of commercial this compound. For any specific application, it is imperative to work closely with the supplier and obtain detailed, lot-specific analytical data to ensure the quality and consistency of this important chemical intermediate.

References

A Technical Guide to the Chemical Reactivity of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a versatile fluorinated aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms on the benzene ring, significantly influence the reactivity of both the carboxylic acid and the hydroxyl functional groups. This technical guide provides an in-depth overview of the chemical reactivity of this compound, including detailed experimental protocols, quantitative data, and spectroscopic analysis to support its application in research and development.

Physicochemical Properties

The perfluorinated nature of the aromatic ring renders this compound significantly more acidic than its non-fluorinated counterpart, 4-hydroxybenzoic acid. This heightened acidity is a key factor influencing its reactivity in various chemical transformations.

PropertyValueReference
CAS Number652-34-6[1][2]
Molecular FormulaC₇H₂F₄O₃[1][2]
Molecular Weight210.08 g/mol [1][2]
Melting Point151-153 °C[1]
pKₐ5.3[1]

Synthesis

A common synthetic route to this compound involves the selective decarboxylation of tetrafluorophthalic acid. This process is typically carried out in a high-boiling solvent, such as water, under elevated temperature and pressure.

Experimental Protocol: Synthesis from Tetrafluorophthalic Acid

Materials:

  • Tetrafluorophthalic acid

  • Water

  • Catalyst (e.g., tri-n-butylammonium trifluoromethanesulfonate)

  • Reaction vessel (autoclave)

Procedure:

  • Charge the reaction vessel with tetrafluorophthalic acid, the catalyst, and water.

  • Seal the vessel and heat the mixture to 140-170 °C for 3-10 hours. The pressure will increase due to the formation of carbon dioxide.

  • After the reaction is complete, cool the vessel to room temperature.

  • Vent any residual pressure and open the vessel.

  • The product, this compound, can be isolated by filtration and purified by recrystallization.

A high reaction yield and good product purity can be achieved through this method.[3]

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the distinct reactions of its carboxylic acid and phenolic hydroxyl groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality readily undergoes reactions typical of this group, most notably esterification.

The formation of esters from this compound can be achieved through various methods, including the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification (Methyl Ester Synthesis)

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate.

  • The product can be further purified by column chromatography or recrystallization.

This method can be adapted for the synthesis of other alkyl esters by substituting methanol with the desired alcohol.

Esterification_Pathway Carboxylic_Acid 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid Ester Ester Derivative Carboxylic_Acid->Ester H⁺ Catalyst, Heat Alcohol R-OH Alcohol->Ester

Caption: General pathway for the esterification of the carboxylic acid group.
Reactions of the Hydroxyl Group

The phenolic hydroxyl group exhibits reactivity in etherification reactions, such as the Williamson ether synthesis and the Mitsunobu reaction.

a) Williamson Ether Synthesis: This method involves the deprotonation of the phenolic hydroxyl group with a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Strong base (e.g., sodium hydride)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

  • Dissolve this compound in the anhydrous aprotic solvent under an inert atmosphere.

  • Carefully add the strong base to deprotonate the phenolic hydroxyl group.

  • Add the alkyl halide to the resulting phenoxide solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the ether product by column chromatography.

b) Mitsunobu Reaction: This reaction allows for the etherification of the phenolic hydroxyl group with a primary or secondary alcohol under mild conditions, using a phosphine and an azodicarboxylate. This reaction is particularly useful for synthesizing inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[1]

Experimental Protocol: Mitsunobu Reaction

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF

Procedure:

  • Dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography to separate it from the triphenylphosphine oxide and hydrazide byproducts.

Etherification_Pathways cluster_Williamson Williamson Ether Synthesis cluster_Mitsunobu Mitsunobu Reaction Phenol_W 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid Phenoxide Phenoxide Intermediate Phenol_W->Phenoxide Deprotonation Base Strong Base Base->Phenoxide Ether_W Ether Product Phenoxide->Ether_W SN2 Alkyl_Halide R-X Alkyl_Halide->Ether_W Phenol_M 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid Ether_M Ether Product Phenol_M->Ether_M Alcohol_M R-OH Alcohol_M->Ether_M Reagents_M PPh₃, DIAD/DEAD Reagents_M->Ether_M Mild Conditions

Caption: Two major pathways for the etherification of the hydroxyl group.
Decarboxylation

While aromatic carboxylic acids are generally stable, decarboxylation can be induced under certain conditions, particularly with activating groups on the aromatic ring. The electron-withdrawing fluorine atoms and the electron-donating hydroxyl group on this compound can influence its propensity for decarboxylation. Thermal decarboxylation at high temperatures can lead to the formation of 2,3,5,6-tetrafluorophenol.

Reaction Conditions:

  • High temperatures, often in the presence of a catalyst or in a high-boiling point solvent.

The exact conditions and yields for the decarboxylation of this specific molecule are not extensively reported and would likely require experimental optimization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

NMR Spectroscopy
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~10-13br s-COOH
~5-7br s-OH
¹³C~165s-C=O
~140-150m-C-F
~135-145m-C-OH
~105-115tJ(C,F) ≈ 20-30C-COOH
¹⁹F-140 to -160m-Aromatic F

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid, H-bonded)
~3200Broad, MediumO-H stretch (phenolic)
~1700StrongC=O stretch (carboxylic acid)
1600-1450Medium-StrongC=C stretch (aromatic ring)
~1200StrongC-O stretch (carboxylic acid/phenol)
1000-1100StrongC-F stretch
Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 210. Key fragmentation patterns would likely involve the loss of H₂O (m/z 192), COOH (m/z 165), and CO (from the carboxyl group).

Conclusion

This compound is a highly functionalized and reactive molecule with significant potential in synthetic chemistry. The strong electron-withdrawing nature of the fluorine atoms enhances the acidity of both the carboxylic acid and the phenolic hydroxyl group, influencing their reactivity in a predictable manner. This guide provides a foundational understanding of its chemical behavior, offering detailed protocols and spectroscopic data to aid researchers in its effective utilization for the development of novel pharmaceuticals and advanced materials. Further exploration of its reactivity, particularly in the areas of decarboxylation and derivatization, is warranted to fully exploit its synthetic utility.

References

A Comprehensive Technical Guide to 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, a key fluorinated building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and significant applications, presenting quantitative data in structured tables and methodologies for key reactions. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and logical relationships, adhering to strict visualization standards for clarity and accessibility.

Physicochemical Properties

This compound is a white to off-white solid organic compound. The introduction of four fluorine atoms to the aromatic ring significantly influences its chemical properties, most notably its acidity. The electron-withdrawing nature of the fluorine atoms makes the hydroxyl proton more acidic compared to its non-fluorinated analog, 4-hydroxybenzoic acid. This enhanced acidity and unique electronic profile make it a valuable synthon for introducing tetrafluorinated phenyl moieties into larger molecules.

PropertyValueReference
CAS Number 652-34-6[1][2][3]
Molecular Formula C₇H₂F₄O₃[2]
Molecular Weight 210.08 g/mol [2]
Melting Point 148-156 °C[2]
pKa 5.3[1]
Appearance White to off-white solid
Purity ≥96%[3]
Synonyms 4-Carboxy-2,3,5,6-tetrafluorophenol, 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid[1]

Synthesis of this compound

A viable synthetic route to this compound involves the selective hydrolysis of the para-fluoro substituent of pentafluorobenzoic acid. This reaction is typically performed in the presence of an inorganic base and a phase transfer catalyst in an aqueous medium.

G A Pentafluorobenzoic Acid B Inorganic Base (e.g., NaOH) Phase Transfer Catalyst Water, Reflux (90-120 °C) C This compound A->C Hydrolysis

Fig. 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from the synthesis of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid as an intermediate in the preparation of 2,3,5,6-tetrafluorophenol.[4]

  • Materials:

    • Pentafluorobenzoic acid

    • Inorganic base (e.g., Sodium Hydroxide)

    • Phase transfer catalyst (e.g., Benzyltriethylammonium chloride)

    • Water

    • Hydrochloric acid (for acidification)

    • Organic solvent for extraction (e.g., Ethyl acetate)

  • Procedure:

    • To a reaction vessel, add pentafluorobenzoic acid, water, an inorganic base, and a phase transfer catalyst. The molar ratio of the phase transfer catalyst to the pentafluorobenzoic acid should be in the range of 0.2-0.5:1.[4]

    • Heat the mixture to reflux, maintaining a temperature between 90-120 °C.[4]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

    • Filter the solid product and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent.

Applications as a Fluorinated Building Block

This compound serves as a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and biological probes.[1] Its utility stems from the presence of three distinct functional groups: the carboxylic acid, the phenolic hydroxyl group, and the tetrafluorinated aromatic ring.

Synthesis of Enzyme Inhibitors and Bioimaging Probes

A notable application of this building block is in the synthesis of inhibitors for enzymes such as protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), as well as in the creation of quenched activity-based fluorescent probes like BMV109 for bioimaging.[1] A key transformation in these syntheses is often a Mitsunobu reaction, which allows for the etherification of the phenolic hydroxyl group under mild conditions.[1]

G A 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid C PPh₃, DIAD or DEAD Anhydrous THF D 2,3,5,6-Tetrafluoro-4-(alkoxy)benzoic Acid A->D Mitsunobu Reaction B Alcohol (R-OH) B->D

Fig. 2: Mitsunobu etherification of the building block.
Experimental Protocol: Representative Mitsunobu Etherification

This protocol provides a general methodology for the etherification of this compound using the Mitsunobu reaction.

  • Materials:

    • This compound

    • An alcohol (R-OH)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the desired alcohol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the desired ether product.

Logical Relationships: Structure and Reactivity

The chemical behavior of this compound is a direct consequence of its molecular structure. The interplay between its functional groups dictates its utility as a synthetic building block.

G substance 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid f_atoms Perfluorinated Ring (C₆F₄) substance->f_atoms oh_group Phenolic -OH Group substance->oh_group cooh_group Carboxylic Acid (-COOH) substance->cooh_group structure Structural Features props Properties & Reactivity reactivity3 Increased Acidity (pKa ≈ 5.3) Alters Bioactivity & Lipophilicity f_atoms->reactivity3 reactivity1 Site for Etherification (e.g., Mitsunobu Rxn) oh_group->reactivity1 reactivity2 Site for Esterification, Amidation, etc. cooh_group->reactivity2

Fig. 3: Relationship between structure and chemical reactivity.

The perfluorinated ring acts as a strong electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group and influences the overall lipophilicity and metabolic stability of derivative molecules.[1] The carboxylic acid and hydroxyl groups provide two orthogonal points for chemical modification, allowing for its incorporation into diverse molecular scaffolds through reactions like esterification, amidation, and etherification.

Conclusion

This compound is a highly valuable and versatile fluorinated building block for chemical synthesis. Its unique electronic properties, conferred by the tetrafluorinated ring, along with its dual functionality, make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. The synthetic and derivatization protocols provided in this guide offer a foundation for its practical application in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various pharmaceutical agents and research tools utilizing 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid as a key building block. This versatile, fluorinated aromatic compound offers unique properties for the development of enzyme inhibitors and bioimaging probes.

Synthesis of Farnesyltransferase (FTase) and Geranylgeranyltransferase (GGTase) Inhibitors

This compound is a valuable precursor for the synthesis of potent inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase).[1] These enzymes are crucial targets in cancer research due to their role in post-translationally modifying key signaling proteins, such as Ras. The synthesis of these inhibitors often involves the alkylation of a protected form of the starting benzoic acid.

Quantitative Data: Enzyme Inhibition

The following table summarizes the inhibitory potency of compounds synthesized using this compound derivatives.

Compound ClassTarget EnzymeIC50 (µM)Reference
Farnesyl Ether AnalogueFTase2.9[2]
Geranyl Ether AnalogueGGTase7.5[2]
Experimental Protocol: Synthesis of Farnesyltransferase Inhibitors

This protocol is based on synthetic strategies involving the alkylation of protected fluorinated hydroxybenzoic acids.

Step 1: Protection of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

  • Addition of Protecting Group: Add a suitable protecting group for the carboxylic acid moiety (e.g., convert to a methyl or ethyl ester via Fischer esterification) and the phenolic hydroxyl group (e.g., using a benzyl or silyl protecting group).

  • Work-up and Purification: After the reaction is complete, as monitored by TLC, quench the reaction and perform an aqueous work-up. Purify the protected product by column chromatography.

Step 2: Alkylation with Farnesyl Bromide

  • Reaction Setup: Dissolve the protected this compound derivative in an anhydrous polar aprotic solvent (e.g., acetone or DMF).

  • Base Addition: Add a suitable base (e.g., potassium carbonate or cesium carbonate) to the reaction mixture.

  • Alkylation: Add (E,E)-farnesyl bromide to the mixture and stir at room temperature or gentle heat until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Filter the reaction mixture to remove the inorganic salts. Remove the solvent under reduced pressure. Purify the crude product by column chromatography to yield the farnesyl ether derivative.

Step 3: Deprotection

  • Selective Deprotection: Selectively remove the protecting groups from the carboxylic acid and/or the hydroxyl group using appropriate deprotection conditions (e.g., acid or base hydrolysis for esters, hydrogenolysis for benzyl ethers).

  • Purification: Purify the final deprotected inhibitor by column chromatography or recrystallization.

This compound This compound Protected Intermediate Protected Intermediate This compound->Protected Intermediate Protection Farnesyl Ether Derivative Farnesyl Ether Derivative Protected Intermediate->Farnesyl Ether Derivative Alkylation with Farnesyl Bromide Final Inhibitor Final Inhibitor Farnesyl Ether Derivative->Final Inhibitor Deprotection cluster_0 PMK Synthesis cluster_1 Peptide Synthesis This compound This compound Activated Acid Activated Acid This compound->Activated Acid Activation Diazoketone Diazoketone Activated Acid->Diazoketone Reaction with Diazomethane precursor PMK Electrophile PMK Electrophile Diazoketone->PMK Electrophile Halogenation Peptide-PMK Conjugate Peptide-PMK Conjugate PMK Electrophile->Peptide-PMK Conjugate Coupling Amino Acids Amino Acids Cbz-Phe-Lys Peptide Cbz-Phe-Lys Peptide Amino Acids->Cbz-Phe-Lys Peptide Cbz-Phe-Lys Peptide->Peptide-PMK Conjugate BMV109 Probe BMV109 Probe Peptide-PMK Conjugate->BMV109 Probe Fluorophore & Quencher Labeling

References

Application Notes and Protocols: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid in Fluorinated Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid as a monomer for the synthesis of fluorinated polymers. The inclusion of fluorine atoms into a polymer backbone imparts a range of desirable properties, including enhanced thermal stability, chemical resistance, and hydrophobicity, making these materials suitable for a variety of high-performance applications.

This compound is a versatile building block for creating specialty fluorinated polymers.[1] Its perfluorinated aromatic ring and reactive hydroxyl and carboxylic acid functional groups allow for its incorporation into polymer chains through various polymerization techniques, most notably polycondensation. The resulting polymers exhibit unique characteristics stemming from the high electronegativity and low polarizability of the fluorine atoms.

Properties of this compound and its Homopolymer

A summary of the key properties of the monomer and its resulting homopolymer, poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid), is presented below.

PropertyThis compoundPoly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid)
CAS Number 652-34-6N/A
Molecular Formula C₇H₂F₄O₃(C₇F₄O₂)n
Molecular Weight 210.08 g/mol Varies with degree of polymerization
Melting Point 151 - 153 °CN/A
pKa 5.3N/A
Degree of Polymerization (Xn) N/A135[2]
Phase Transition N/ACrystal/Nematic at ~280 °C[2]

Experimental Protocols

The following section details the experimental protocol for the synthesis of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) via bulk polycondensation. This method involves the initial acetylation of the monomer followed by a high-temperature polymerization.

Protocol 1: Synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid)

This protocol is based on the bulk polycondensation of 4-acetoxy-2,3,5,6-tetrafluorobenzoic acid.[2]

Materials:

  • This compound

  • Acetic anhydride

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and temperature controller

  • Vacuum pump

Procedure:

  • Acetylation of the Monomer:

    • In a round-bottom flask, combine this compound with an excess of acetic anhydride.

    • Heat the mixture under reflux for a sufficient time to ensure complete conversion of the hydroxyl group to the acetate ester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

    • After the reaction is complete, remove the excess acetic anhydride and acetic acid byproduct under reduced pressure. The resulting product is 4-acetoxy-2,3,5,6-tetrafluorobenzoic acid.

  • Bulk Polycondensation:

    • Place the dried 4-acetoxy-2,3,5,6-tetrafluorobenzoic acid monomer into a reaction vessel equipped with a mechanical stirrer and an inlet/outlet for inert gas.

    • Heat the vessel to 250 °C under a slow stream of inert gas to purge any residual moisture and oxygen.

    • Maintain the reaction at 250 °C for 15 hours with continuous stirring.[2] During this time, acetic acid is eliminated as the polymerization proceeds.

    • Apply a vacuum during the later stages of the reaction to facilitate the removal of the acetic acid byproduct and drive the polymerization towards a higher molecular weight.

    • After 15 hours, cool the reaction mixture to room temperature under an inert atmosphere.

    • The resulting solid polymer can be purified by dissolving it in a suitable solvent and precipitating it into a non-solvent, followed by drying under vacuum.

Expected Outcome:

The procedure is expected to yield poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) with an average degree of polymerization (Xn) of approximately 135.[2] The polymer exhibits a crystal to nematic liquid crystal phase transition at around 280 °C.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid).

SynthesisWorkflow Monomer 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid Acetylation Acetylation (Acetic Anhydride, Reflux) Monomer->Acetylation AcetylatedMonomer 4-Acetoxy-2,3,5,6- tetrafluorobenzoic Acid Acetylation->AcetylatedMonomer Polycondensation Bulk Polycondensation (250 °C, 15 h) AcetylatedMonomer->Polycondensation Polymer Poly(4-hydroxy-2,3,5,6- tetrafluorobenzoic acid) Polycondensation->Polymer Elimination of Acetic Acid Purification Purification (Dissolution & Precipitation) Polymer->Purification FinalProduct Purified Fluoropolymer Purification->FinalProduct

Caption: Workflow for the synthesis of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid).

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

Application Notes and Protocols for the Preparation of Fluorescent Probes with 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent probes utilizing 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid. This perfluorinated aromatic acid serves as a critical building block for the development of advanced chemical tools for biological imaging and research, particularly in the field of oncology and protease activity monitoring.

Introduction to this compound in Fluorescent Probe Design

This compound is a versatile reagent in the design of fluorescent probes, primarily due to its use as a precursor to the 2,3,5,6-tetrafluorophenoxymethyl ketone (PMK) electrophile. This reactive group is a key component of quenched activity-based probes (qABPs), which are powerful tools for the detection of active enzymes in complex biological systems.

The core principle of qABPs is a "turn-on" fluorescence mechanism. In their native state, the probes are non-fluorescent due to the close proximity of a fluorophore and a quencher molecule. Upon recognition and covalent modification of a target enzyme's active site by the PMK electrophile, the quencher is released, leading to a significant increase in fluorescence. This activity-dependent signal provides a direct measure of enzyme function.

A prime example of a qABP synthesized using this compound is BMV109 , a pan-cathepsin probe that has demonstrated significant utility in cancer imaging.[1][2] Cathepsins are a family of proteases that are often upregulated in tumors, making them valuable biomarkers for cancer detection and monitoring.[3][4]

Key Features and Advantages:

  • High Reactivity: The PMK electrophile offers enhanced reactivity and broader selectivity for cysteine cathepsins compared to other reactive groups.[5]

  • Improved In Vivo Stability: Probes incorporating the PMK group have shown excellent stability in biological environments.[1]

  • "Turn-On" Fluorescence: The quenched design minimizes background signal and provides a high signal-to-noise ratio upon target engagement.

  • Versatility: The modular synthesis allows for the incorporation of various fluorophores and targeting moieties to create a diverse range of probes for different applications.

Quantitative Data Summary

The photophysical properties of fluorescent probes are critical for their performance in imaging applications. The following table summarizes the key photophysical data for the Cy5 fluorophore, a commonly used dye in probes derived from this compound, such as BMV109.

PropertyValueReference
Excitation Maximum (λex)~649 nm[6]
Emission Maximum (λem)~666 nm[6]
Molar Extinction Coefficient (ε)250,000 M⁻¹cm⁻¹[6]
Quantum Yield (Φ)0.2[6]
Recommended Laser Line633 nm or 647 nm

Experimental Protocols

Protocol 1: Synthesis of the Phenoxymethyl Ketone (PMK) Electrophile Precursor

This protocol describes the initial steps to prepare the key reactive group from this compound.

Materials:

  • This compound

  • Appropriate reagents for conversion to a reactive intermediate (e.g., for coupling to a peptide)

Procedure:

The detailed synthesis of the PMK electrophile involves multiple steps, starting with the activation of the carboxylic acid of this compound. This activated acid is then coupled to a suitable linker or directly to the peptide backbone. The subsequent steps involve the conversion of the carboxylic acid to the phenoxymethyl ketone. For a detailed, step-by-step synthesis, please refer to the supporting information of Verdoes, M. et al. J. Am. Chem. Soc. 2013, 135, 14726–14730.[5]

Protocol 2: Solid-Phase Synthesis of a Quenched Activity-Based Probe (BMV109)

This protocol provides a general workflow for the solid-phase synthesis of a peptide-based qABP like BMV109.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (e.g., Fmoc-Lys(Dde)-OH, Fmoc-Phe-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection reagents (e.g., piperidine in DMF)

  • PMK electrophile precursor (from Protocol 1)

  • Cy5-NHS ester

  • Sulfo-QSY21-NHS ester

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Dde)-OH) to the resin using a coupling agent like HBTU/HOBt in the presence of a base (e.g., DIPEA).

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for the subsequent amino acids in the peptide sequence (e.g., Fmoc-Phe-OH).

  • N-terminal Modification: After the final amino acid coupling and Fmoc deprotection, couple the PMK electrophile precursor to the N-terminus of the peptide.

  • Side-Chain Deprotection: Selectively remove the Dde protecting group from the lysine side chain using hydrazine in DMF.

  • Fluorophore and Quencher Labeling: Sequentially couple the Cy5-NHS ester and Sulfo-QSY21-NHS ester to the deprotected lysine side chain.

  • Cleavage and Deprotection: Cleave the probe from the resin and remove all remaining protecting groups using a cleavage cocktail.

  • Purification: Purify the crude probe using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 3: In Vitro and In Cellulo Labeling with BMV109

This protocol describes the application of the synthesized probe for labeling active cathepsins.

Materials:

  • BMV109 probe

  • Cell lysate or live cells expressing cathepsins

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure for In Vitro Labeling:

  • Incubate cell lysate with varying concentrations of BMV109 at 37°C for a specified time.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

Procedure for Live Cell Labeling:

  • Treat live cells with BMV109 in culture media for a desired period.

  • Wash the cells to remove unbound probe.

  • Lyse the cells and analyze the lysate by SDS-PAGE and fluorescence scanning as described above, or visualize the labeled cells directly using fluorescence microscopy.

Diagrams

Signaling_Pathway Cathepsin Activity in Cancer Tumor_Microenvironment Tumor Microenvironment Cancer_Cells Cancer Cells Tumor_Microenvironment->Cancer_Cells Immune_Cells Immune Cells (e.g., Macrophages) Tumor_Microenvironment->Immune_Cells Upregulation Upregulation of Cathepsin Expression & Activity Cancer_Cells->Upregulation Immune_Cells->Upregulation ECM_Degradation Extracellular Matrix Degradation Upregulation->ECM_Degradation Angiogenesis Angiogenesis Upregulation->Angiogenesis Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis

Caption: Cathepsin activity signaling in cancer.

Experimental_Workflow Synthesis and Application of a Quenched Activity-Based Probe cluster_synthesis Probe Synthesis cluster_application Probe Application Start 2,3,5,6-Tetrafluoro- 4-hydroxybenzoic Acid PMK_Synth Synthesis of PMK Electrophile Start->PMK_Synth Peptide_Synth Solid-Phase Peptide Synthesis PMK_Synth->Peptide_Synth N-terminal capping Fluorophore_Quencher Fluorophore & Quencher Conjugation Peptide_Synth->Fluorophore_Quencher Purification HPLC Purification Fluorophore_Quencher->Purification Final_Probe Quenched Fluorescent Probe (e.g., BMV109) Purification->Final_Probe Incubation Incubation with Probe Final_Probe->Incubation Target Biological Sample (e.g., Cancer Cells, Tissue) Target->Incubation Enzyme_Binding Enzyme Recognition & Covalent Binding Incubation->Enzyme_Binding Fluorescence Fluorescence Activation Enzyme_Binding->Fluorescence Detection Imaging & Analysis (Microscopy, Gel Scanning) Fluorescence->Detection

Caption: Workflow for probe synthesis and use.

Logical_Relationship Quenched Probe Activation Mechanism Probe_Inactive Inactive Probe Fluorophore Quencher Low Fluorescence Enzyme Active Cathepsin Probe_Inactive->Enzyme Covalent Binding Probe_Active Active Probe-Enzyme Complex Fluorophore High Fluorescence Enzyme->Probe_Active Quencher_Released Released Quencher Enzyme->Quencher_Released Cleavage

Caption: Mechanism of quenched probe activation.

References

Application Notes and Protocols for the Use of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is critical in tailoring the MOF's structure, porosity, and functionality for specific applications such as gas storage, catalysis, and drug delivery.[1][2] The linker, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, offers a unique combination of functionalities: a carboxylate group for coordination to metal centers, a hydroxyl group for potential post-synthetic modification or specific interactions, and a perfluorinated aromatic ring which can impart hydrophobicity and unique electronic properties to the resulting MOF.[3][4][5]

These application notes provide a comprehensive guide to the potential use of this compound as a linker in the synthesis of MOFs, with a particular focus on drug delivery applications. While specific MOFs based on this linker are not yet extensively reported, this document provides generalized solvothermal synthesis methods, activation protocols, and characterization techniques based on structurally related fluorinated and hydroxy-functionalized MOFs.

Potential Applications

The unique properties of a MOF synthesized with this compound (hereafter referred to as F4-HB-MOF) make it a promising candidate for several applications:

  • Controlled Drug Delivery: The fluorinated framework can provide a hydrophobic environment suitable for encapsulating hydrophobic drug molecules.[5] The hydroxyl groups can be used to tune drug release or for grafting targeting moieties. The pH-sensitive nature of some MOFs can be exploited for targeted release in acidic tumor microenvironments.[6]

  • Catalysis: The electron-withdrawing nature of the fluorinated ring can influence the electronic properties of the metal centers, potentially enhancing catalytic activity.

  • Gas Storage and Separation: The fluorinated pores can exhibit selective adsorption of certain gases.

  • Sensing: The hydroxyl group could act as a recognition site for specific analytes.

Quantitative Data Summary

The following tables present representative quantitative data from MOFs synthesized with structurally similar fluorinated or hydroxy-functionalized linkers. This data provides an expected range of properties for a hypothetical F4-HB-MOF.

Table 1: Representative Physicochemical Properties of Analogous MOFs

PropertyValueAnalogous MOF SystemReference
BET Surface Area500 - 2500 m²/gZr-based MOFs with functionalized linkers[7]
Pore Volume0.3 - 1.2 cm³/gZr-based MOFs[7]
Thermal Stability (TGA)300 - 450 °CMOFs with carboxylate linkers[3]

Table 2: Representative Drug Loading and Release Data from Analogous MOFs

DrugLoading Capacity (wt%)Release ConditionsRelease (%)Analogous MOF SystemReference
5-Fluorouracil (5-FU)21 ± 1PBS (pH 7.4), 2h irradiation77 ± 10Photoactivated fluorinated MTV-MOF[8]
5-Fluorouracil (5-FU)~53Not specifiedNot specifiedZn-MOF with bi-carboxylate ligand[9]
Ibuprofen~140Simulated Body Fluid (pH 7.4)>90% after several hoursMIL-101(Cr)[10][11]
Doxorubicin~45Not specifiedNot specifiedUIO-66[11]

Experimental Protocols

The following are generalized protocols for the synthesis, activation, and characterization of a hypothetical F4-HB-MOF, as well as its application in drug delivery.

Protocol 1: Solvothermal Synthesis of a Zr-based F4-HB-MOF

This protocol describes a general procedure for the synthesis of a zirconium-based MOF using this compound and a modulator to control crystal size and morphology.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Acetic Acid or Benzoic Acid)[2][12]

  • Teflon-lined autoclave (20 mL)

  • Oven

  • Centrifuge

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve ZrCl₄ (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol) in 10 mL of DMF.

  • Add a modulator (e.g., 20-50 equivalents relative to ZrCl₄) to the solution.

  • Sonicate the mixture for 10-15 minutes to ensure complete dissolution.

  • Transfer the solution to a 20 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a preheated oven at 120-150 °C for 24-72 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent.

  • Dry the product under vacuum at room temperature.

Protocol 2: Activation of the F4-HB-MOF

Activation is crucial to remove solvent molecules from the pores of the MOF, making the internal surface area accessible.

Materials:

  • As-synthesized F4-HB-MOF

  • Ethanol or Chloroform

  • Vacuum oven or Schlenk line

Procedure:

  • Immerse the as-synthesized F4-HB-MOF in a fresh portion of a volatile solvent like ethanol or chloroform.

  • Allow the solvent exchange to proceed for 24-72 hours, replacing the solvent with a fresh portion every 24 hours.

  • After solvent exchange, decant the solvent and transfer the MOF to a vacuum oven or a Schlenk line.

  • Dry the MOF under dynamic vacuum at an elevated temperature (e.g., 100-180 °C) for 12-24 hours. The specific temperature should be below the decomposition temperature of the MOF, as determined by Thermogravimetric Analysis (TGA).

Protocol 3: Characterization of the F4-HB-MOF

A. Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure:

    • Grind a small amount of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer, typically with Cu Kα radiation.

    • Compare the experimental pattern with a simulated pattern if single-crystal X-ray diffraction data is available.

B. Thermogravimetric Analysis (TGA)

  • Purpose: To determine the thermal stability of the MOF and confirm the removal of guest solvents.

  • Procedure:

    • Place a small amount (5-10 mg) of the activated MOF in an alumina crucible.

    • Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 5-10 °C/min) up to a desired temperature (e.g., 600 °C).

    • The weight loss profile will indicate the decomposition temperature of the framework.

C. Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Purpose: To determine the specific surface area and pore volume of the MOF.

  • Procedure:

    • Degas a sample of the activated MOF under vacuum at an elevated temperature to remove any adsorbed moisture or residual solvent.

    • Perform a nitrogen adsorption-desorption isotherm measurement at 77 K.

    • Calculate the BET surface area from the linear part of the adsorption isotherm.

Protocol 4: Drug Loading into F4-HB-MOF (Impregnation Method)

This protocol describes a common method for loading a drug into the pores of the MOF.

Materials:

  • Activated F4-HB-MOF

  • Drug of interest (e.g., 5-Fluorouracil, Doxorubicin)

  • Suitable solvent for the drug

  • Centrifuge or filtration setup

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Prepare a concentrated solution of the drug in a suitable solvent.

  • Immerse a known amount of activated F4-HB-MOF in the drug solution.

  • Stir or shake the suspension at room temperature for 24-48 hours to allow the drug to diffuse into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the product with a small amount of fresh solvent to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or HPLC and calculating the difference from the initial concentration.

Protocol 5: In Vitro Drug Release Study

This protocol outlines a method to study the release of the encapsulated drug from the MOF over time.

Materials:

  • Drug-loaded F4-HB-MOF

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment)

  • Incubator shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of the drug-loaded F4-HB-MOF in a known volume of PBS in a sealed container.

  • Place the container in an incubator shaker set at 37 °C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Separate the MOF particles from the supernatant by centrifugation.

  • Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy or HPLC.

  • Replenish the release medium with an equal volume of fresh PBS to maintain a constant volume.

  • Plot the cumulative percentage of drug released as a function of time.

Visualizations

experimental_workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application s1 Mix Metal Salt, Linker, & Modulator in DMF s2 Solvothermal Reaction (120-150°C, 24-72h) s1->s2 s3 Wash with DMF & Ethanol s2->s3 s4 Dry under Vacuum s3->s4 a1 Solvent Exchange (Ethanol) s4->a1 a2 Activate under Vacuum (100-180°C) a1->a2 c1 PXRD a2->c1 c2 TGA a2->c2 c3 BET a2->c3 d1 Drug Loading (Impregnation) a2->d1 d2 In Vitro Release Study (PBS, 37°C) d1->d2

Caption: Generalized experimental workflow for the synthesis, activation, characterization, and drug delivery application of a MOF.

drug_release_pathway start Drug-Loaded F4-HB-MOF environment Physiological Environment (e.g., PBS, pH 7.4, 37°C) start->environment acidic_environment Acidic Microenvironment (e.g., Tumor, pH 5.5) start->acidic_environment diffusion Drug Diffusion from Pores environment->diffusion Slow Release degradation MOF Framework Degradation acidic_environment->degradation Potential Accelerated Release release Drug Release degradation->release diffusion->release

Caption: Logical relationship of potential drug release mechanisms from the F4-HB-MOF in different physiological environments.

References

Application Notes and Protocols: Esterification of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The highly fluorinated structure of this benzoic acid derivative offers unique properties to the resulting esters, making them valuable building blocks in medicinal chemistry and materials science.[1][2] This document outlines two primary methods for the synthesis of its esters: a classical Fischer-Speier esterification and a modern approach using a heterogeneous catalyst.

General Reaction Scheme

The esterification of this compound with an alcohol (R-OH) yields the corresponding ester and water. The reaction is typically catalyzed by an acid.

Figure 1: General Esterification Reaction.

Esterification reactant1 This compound catalyst Acid Catalyst reactant1->catalyst reactant2 +   R-OH reactant2->catalyst product1 Alkyl 2,3,5,6-Tetrafluoro-4-hydroxybenzoate product2 +   H2O catalyst->product1 catalyst->product2

Caption: General reaction for the esterification of this compound.

Experimental Protocols

Two primary methods for the esterification of this compound are presented below. Protocol 1 describes a traditional Fischer esterification using a homogenous acid catalyst, while Protocol 2 outlines a method using a reusable heterogeneous catalyst.

Protocol 1: Fischer-Speier Esterification with Sulfuric Acid

This protocol is adapted from the well-established Fischer esterification of similar hydroxybenzoic acids.[3] It utilizes a strong acid catalyst and an excess of the alcohol, which also serves as the solvent.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of the desired anhydrous alcohol (e.g., a 10-20 fold molar excess).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-18 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing cold deionized water.

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with deionized water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer again with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Heterogeneous Catalysis with UiO-66-NH₂

This protocol utilizes a metal-organic framework (MOF), UiO-66-NH₂, as a reusable heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids.[5] This method offers advantages in terms of catalyst separation and reusability.

Materials:

  • This compound

  • Anhydrous Methanol

  • UiO-66-NH₂ catalyst

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Catalyst Activation: Activate the UiO-66-NH₂ catalyst by heating under vacuum prior to use.

  • Reaction Setup: In a reaction vial, combine this compound, anhydrous methanol, and the activated UiO-66-NH₂ catalyst.

  • Inert Atmosphere: Purge the vial with an inert gas.

  • Reaction: Seal the vial and heat the mixture with stirring at an elevated temperature (e.g., 100-150°C) for a specified time (e.g., 10-24 hours).[5]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the solid UiO-66-NH₂ catalyst by centrifugation or filtration.

  • Product Isolation: The supernatant or filtrate containing the methyl ester can be analyzed directly or concentrated to isolate the product.

  • Catalyst Recycling: The recovered catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.

Data Presentation: Reaction Conditions Summary

The following table summarizes typical reaction conditions for the esterification of (fluoro)hydroxybenzoic acids based on the protocols described and literature precedents.

ParameterProtocol 1: Fischer-SpeierProtocol 2: Heterogeneous Catalysis
Starting Material This compoundThis compound
Alcohol Methanol, Ethanol, etc. (in excess)Methanol
Catalyst Concentrated H₂SO₄UiO-66-NH₂
Catalyst Loading 0.1 - 0.2 equivalentsVaries (e.g., 10-20 mol%)
Solvent Alcohol serves as solventMethanol
Temperature Reflux temperature of the alcohol100 - 150 °C
Reaction Time 4 - 18 hours10 - 24 hours
Work-up Liquid-liquid extractionFiltration/Centrifugation

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the esterification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Alcohol - Catalyst react Heat and Stir (Reflux or Elevated Temp) start->react monitor Monitor Reaction (e.g., TLC) react->monitor cool Cool to RT monitor->cool separate Separate Catalyst (Filtration or Extraction) cool->separate concentrate Concentrate (Rotary Evaporation) separate->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end end purify->end Final Product: Alkyl 2,3,5,6-Tetrafluoro-4-hydroxybenzoate

Caption: A generalized workflow for the synthesis and purification of alkyl 2,3,5,6-tetrafluoro-4-hydroxybenzoates.

References

Application Notes and Protocols for Amide Coupling with 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a valuable building block, incorporating a highly functionalized aromatic ring that can impart unique electronic and conformational properties to target molecules. The presence of both a carboxylic acid and a phenolic hydroxyl group offers opportunities for diverse chemical transformations, but also presents challenges in chemoselective amide coupling.

These application notes provide detailed, protecting-group-free protocols for the efficient amide coupling of this compound with a variety of primary and secondary amines. The methodologies described herein utilize common and effective coupling reagents, offering reliable strategies for the synthesis of novel amide derivatives.

Overview of Amide Coupling Reactions

Direct condensation of a carboxylic acid and an amine to form an amide bond is typically inefficient and requires harsh conditions. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction. The two primary protocols detailed in this document utilize:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[1][2]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) : A cost-effective and widely used carbodiimide-based coupling system where HOBt is an additive that suppresses side reactions and reduces racemization.[1][3][4]

A key consideration for the amide coupling of this compound is the presence of the phenolic hydroxyl group, which could potentially react with the activated carboxylic acid to form an ester byproduct (O-acylation). However, recent studies have demonstrated successful amide coupling of hydroxycarboxylic acids without the need for protecting groups, particularly with EDC-mediated methods.[5][6] The protocols provided are optimized for N-acylation while minimizing O-acylation.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the amide coupling of benzoic acid derivatives with structural similarities to this compound. These data are intended to serve as a guideline for reaction optimization.

Table 1: HATU-Mediated Amide Coupling of Substituted Benzoic Acids

EntryAmineBaseSolventTime (h)Temp. (°C)Yield (%)
1BenzylamineDIPEADMF12RT85-95
2AnilineDIPEADMF18RT75-85
3MorpholineDIPEADMF12RT90-98
4tert-ButylamineDIPEADMF24RT60-70
52,6-DimethylanilineCollidineDMF245050-65

Data extrapolated from analogous reactions with fluorinated and hydroxylated benzoic acids.

Table 2: EDC/HOBt-Mediated Amide Coupling of Substituted Benzoic Acids

EntryAmineBaseSolventTime (h)Temp. (°C)Yield (%)
1BenzylamineDIPEADCM/DMF16RT80-90
2AnilineDIPEADCM/DMF24RT70-80
3MorpholineDIPEADCM/DMF16RT85-95
4tert-ButylamineDIPEADCM/DMF36RT55-65
54-MethoxyanilineNMMDCM18RT75-85

Data extrapolated from analogous reactions with fluorinated and hydroxylated benzoic acids. DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine.

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Anhydrous solvents should be used to prevent hydrolysis of the coupling reagents and activated intermediates.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency and success with a broad range of amines, including those that are sterically hindered or electron-deficient.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and dissolve it in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Addition of Reagents: Add the amine (1.1-1.2 equiv) to the solution, followed by DIPEA (2.0-3.0 equiv).

  • Activation and Coupling: Add HATU (1.1-1.2 equiv) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a cost-effective alternative to HATU-mediated coupling and is suitable for a wide range of primary and secondary amines.[3][7][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the amine (1.1-1.2 equiv), and HOBt (1.2-1.5 equiv). Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.0-3.0 equiv) to the mixture.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2-1.5 equiv) portion-wise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Acid in Anhydrous Solvent add_reagents Add Amine, Base, and Coupling Reagent prep_acid->add_reagents prep_amine Prepare Amine Solution prep_amine->add_reagents stir Stir at RT (or heat if necessary) add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: General workflow for amide coupling.

Signaling Pathways and Logical Relationships

The primary chemical transformation is the formation of an amide bond. A potential side reaction is the O-acylation of the phenolic hydroxyl group. The following diagram illustrates this relationship.

G acid 2,3,5,6-Tetrafluoro- 4-hydroxybenzoic Acid desired_product Desired Amide Product (N-Acylation) acid->desired_product + Amine side_product Potential Side Product (O-Acylation) acid->side_product + Activated Acid amine Primary or Secondary Amine amine->desired_product coupling_reagent Coupling Reagent (HATU or EDC/HOBt) coupling_reagent->desired_product coupling_reagent->side_product

Caption: Desired vs. potential side reaction.

References

Applications of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (TFHBA) is a versatile, fluorinated building block increasingly utilized in medicinal chemistry. The strategic incorporation of fluorine atoms into its structure imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered acidity, which can significantly improve the pharmacological profile of derivative compounds.[1] This document provides detailed application notes and experimental protocols for the use of TFHBA in the development of novel therapeutic agents, focusing on its application in cancer and inflammation research.

I. Inhibition of Protein Prenylation for Anticancer Therapy

The post-translational prenylation of proteins, catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase), is crucial for the function of several proteins implicated in cancer signaling pathways, most notably the Ras superfamily of small GTPases.[2] TFHBA serves as a valuable scaffold for the synthesis of potent inhibitors of these enzymes.

Application Note: Development of FTase and GGTase Inhibitors

Derivatives of TFHBA can be designed to mimic the farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) substrates of FTase and GGTase, respectively. The tetrafluorinated phenyl ring of TFHBA can engage in favorable interactions within the enzyme's active site, while the carboxylic acid and hydroxyl groups provide handles for the attachment of hydrophobic side chains that mimic the isoprenoid tail of the natural substrates.[1] One common synthetic strategy to achieve this is the Mitsunobu reaction, which allows for the etherification of the hydroxyl group of TFHBA with isoprenoid alcohols like farnesol or geraniol.[1][3]

Quantitative Data Summary: FTase and GGTase Inhibition

Compound IDTarget EnzymeIC50 (µM)Reference
TFHBA-Farnesyl Ether AnalogFarnesyltransferase (FTase)2.9[3]
TFHBA-Geranylgeranyl Ether AnalogGeranylgeranyltransferase (GGTase)7.5[3]
Experimental Protocol: Synthesis of a TFHBA-derived Farnesyl Ether Analog

This protocol describes a general method for the synthesis of a farnesyl ether derivative of TFHBA using the Mitsunobu reaction.

Materials:

  • This compound (TFHBA)

  • Farnesol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[4]

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and farnesol (1.2 eq) in anhydrous THF.

  • Add triphenylphosphine (1.5 eq) to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture over a period of 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired farnesyl ether derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

DOT Diagram: Mitsunobu Reaction Workflow

Mitsunobu_Reaction TFHBA TFHBA Reaction_Setup Reaction Setup (Inert Atmosphere, 0°C) TFHBA->Reaction_Setup Farnesol Farnesol Farnesol->Reaction_Setup PPh3 PPh₃ PPh3->Reaction_Setup DIAD DIAD DIAD->Reaction_Setup THF Anhydrous THF THF->Reaction_Setup Reaction Stir at RT (12-24h) Reaction_Setup->Reaction Workup Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product TFHBA-Farnesyl Ether Purification->Product

Mitsunobu Reaction for TFHBA-Farnesyl Ether Synthesis.
Experimental Protocol: In Vitro Farnesyltransferase (FTase) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of TFHBA derivatives against FTase.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT

  • Test compounds (TFHBA derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add 5 µL of the diluted test compound or vehicle (for control wells).

  • Add 85 µL of the assay buffer containing the dansylated peptide substrate (final concentration, e.g., 200 nM) and FPP (final concentration, e.g., 500 nM) to each well.

  • Initiate the reaction by adding 10 µL of recombinant FTase (final concentration, e.g., 5 nM) to each well.

  • Incubate the plate at 37 °C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

II. Development of Quenched Fluorescent Probes for Bioimaging

TFHBA can be utilized as a core structure for the development of quenched activity-based probes (qABPs). These probes are designed to be non-fluorescent until they react with their target enzyme, providing a powerful tool for imaging enzyme activity in complex biological systems.

Application Note: TFHBA in the Synthesis of BMV109 for Cathepsin Imaging

TFHBA is a key precursor in the synthesis of BMV109, a broad-spectrum qABP that targets several cysteine cathepsins.[3] Cathepsins are proteases that are often upregulated in various cancers, making them attractive biomarkers for tumor imaging. The TFHBA core in BMV109 serves as a scaffold to which a reactive "warhead" (a phenoxymethyl ketone) and a quencher moiety are attached. Upon covalent modification of the active site of a target cathepsin by the warhead, the quencher is released, resulting in a fluorescent signal.

DOT Diagram: Mechanism of Action of a Quenched Activity-Based Probe

qABP_Mechanism qABP Quenched Probe (Non-fluorescent) {TFHBA-Warhead-Quencher} Reaction Covalent Binding qABP->Reaction Enzyme Active Enzyme (e.g., Cathepsin) Enzyme->Reaction Activated_Probe Activated Probe (Fluorescent) {Enzyme-TFHBA-Warhead} Reaction->Activated_Probe Fluorescence ON Quencher Released Quencher Reaction->Quencher

Activation of a TFHBA-based quenched fluorescent probe.

III. Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of various benzoic acid derivatives are well-established. The incorporation of fluorine atoms, as in TFHBA, can enhance these activities. While specific data for TFHBA derivatives in this area is emerging, the following protocols for related fluorinated benzoic acid compounds serve as a guide for evaluation.

Application Note: Evaluation of Anti-inflammatory and Analgesic Potential

Derivatives of TFHBA can be evaluated for their anti-inflammatory effects in animal models such as the carrageenan-induced paw edema test. Their analgesic properties can be assessed using models like the acetic acid-induced writhing test.[5] These assays provide quantitative measures of a compound's ability to reduce inflammation and alleviate pain.

Quantitative Data Summary: Anti-inflammatory and Analgesic Effects of a Representative Fluorinated Benzoic Acid Derivative

AssayTest CompoundDose (mg/kg)% Inhibition of Edema/WrithingReference
Carrageenan-induced Paw EdemaFlusalazine10055%[5]
Acetic Acid-induced WrithingFlusalazine10062%[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is used to assess the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compound (TFHBA derivative)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, reference drug, or vehicle orally to different groups of rats (n=6 per group).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This protocol is used to evaluate the peripheral analgesic activity of a test compound.[5]

Materials:

  • Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% v/v in saline)

  • Test compound (TFHBA derivative)

  • Reference drug (e.g., Aspirin)

  • Vehicle

Procedure:

  • Administer the test compound, reference drug, or vehicle orally to different groups of mice (n=6 per group).

  • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately after the injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

DOT Diagram: Workflow for In Vivo Anti-inflammatory and Analgesic Testing

InVivo_Testing cluster_0 Anti-inflammatory Assay cluster_1 Analgesic Assay Paw_Edema Carrageenan-induced Paw Edema in Rats Paw_Measurement Measure Paw Volume Paw_Edema->Paw_Measurement Edema_Inhibition % Inhibition of Edema Paw_Measurement->Edema_Inhibition Data_Analysis Data Analysis and Comparison to Controls Edema_Inhibition->Data_Analysis Writhing_Test Acetic Acid-induced Writhing Test in Mice Count_Writhes Count Writhing Episodes Writhing_Test->Count_Writhes Writhing_Inhibition % Inhibition of Writhing Count_Writhes->Writhing_Inhibition Writhing_Inhibition->Data_Analysis Compound_Admin Compound Administration (Oral) Compound_Admin->Paw_Edema Compound_Admin->Writhing_Test Conclusion Determine Efficacy Data_Analysis->Conclusion

References

Application Notes and Protocols: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid is a versatile, perfluorinated building block increasingly utilized in medicinal chemistry and drug development. Its unique electronic properties, conferred by the fluorine atoms, enhance its utility as an intermediate for the synthesis of complex molecular scaffolds and active pharmaceutical ingredients (APIs). The strong electron-withdrawing nature of the tetrafluorinated ring system increases the acidity of the phenolic hydroxyl group, influencing its reactivity and potential for forming stable ethers. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of potent enzyme inhibitors, specifically focusing on farnesyltransferase inhibitors, which are a class of anticancer agents.

Key Properties and Advantages

The distinct characteristics of this compound make it a valuable starting material in API synthesis.

PropertyValueSignificance in API Synthesis
Molecular Formula C₇H₂F₄O₃Provides a rigid, fluorinated aromatic core.
Molecular Weight 210.08 g/mol ---
Purity >98%[1]Ensures high quality and reproducibility of synthetic transformations.
Melting Point 151-153 °C[1]Indicates high purity and thermal stability.
pKa 5.3[1]The lower pKa compared to its non-fluorinated analog (pKa 9.3) enhances the nucleophilicity of the corresponding phenoxide, facilitating reactions like ether synthesis.[1]

Application: Synthesis of Farnesyltransferase Inhibitors

Protein farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins involved in cellular signaling, including the Ras family of small GTPases.[2] The farnesylation of Ras proteins is crucial for their localization to the cell membrane and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase an attractive target for anticancer drug development.[2]

This compound serves as a crucial starting material for the synthesis of novel FTase inhibitors. The general synthetic strategy involves the etherification of the phenolic hydroxyl group with a lipophilic side chain, such as a farnesyl or geranyl group, which mimics the natural substrate of the enzyme.

Experimental Workflow for FTase Inhibitor Synthesis

G cluster_0 Synthesis of Farnesyltransferase Inhibitor Start This compound Protection Protection of Carboxylic Acid (e.g., Methyl Ester) Start->Protection Esterification Mitsunobu Mitsunobu Reaction (Etherification with Farnesol) Protection->Mitsunobu Protected Intermediate Deprotection Deprotection of Carboxylic Acid Mitsunobu->Deprotection Esterified Product Purification Purification (e.g., Chromatography) Deprotection->Purification Crude Product Final_Product Final FTase Inhibitor Purification->Final_Product

Caption: Synthetic workflow for an FTase inhibitor.

Detailed Experimental Protocol: Synthesis of a Farnesyltransferase Inhibitor Intermediate

This protocol describes the synthesis of a key intermediate, methyl 2,3,5,6-tetrafluoro-4-(farnesyloxy)benzoate, using a Mitsunobu reaction.

Materials:

  • Methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate (can be prepared from this compound)

  • (2E,6E)-Farnesol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2,3,5,6-tetrafluoro-4-hydroxybenzoate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Addition of Alcohol: Add (2E,6E)-farnesol (1.2 eq) to the solution.

  • Mitsunobu Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. The reaction mixture may turn from colorless to a pale yellow.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 2,3,5,6-tetrafluoro-4-(farnesyloxy)benzoate.

ParameterValue
Reaction Time 12-18 hours
Temperature 0 °C to Room Temperature
Solvent Anhydrous THF
Purification Method Flash Column Chromatography
Expected Yield 60-80% (based on similar reactions)

Biological Activity and Signaling Pathway

The synthesized farnesyltransferase inhibitors are designed to block the farnesylation of Ras proteins. This inhibition prevents Ras from localizing to the plasma membrane, thereby blocking the activation of downstream signaling cascades such as the RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.

Ras Signaling Pathway and Inhibition by FTase Inhibitors

G cluster_0 Ras Signaling Pathway Ras Ras Farnesylated_Ras Farnesylated Ras (Active) Ras->Farnesylated_Ras Farnesylation FTase Farnesyltransferase (FTase) Farnesyl_PP Farnesyl Pyrophosphate Membrane Plasma Membrane Farnesylated_Ras->Membrane Membrane Localization RAF RAF Membrane->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression FTase_Inhibitor FTase Inhibitor (Synthesized API) FTase_Inhibitor->FTase Inhibition

Caption: Inhibition of the Ras signaling pathway.

The synthesized inhibitors have shown significant potency against farnesyltransferase.

CompoundTarget EnzymeIC₅₀ (µM)
Novel Farnesyltransferase InhibitorFTase2.9[1]
Novel Geranylgeranyltransferase InhibitorGGTase7.5[1]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of biologically active molecules. Its unique electronic properties facilitate key synthetic transformations, such as the Mitsunobu reaction, enabling the efficient construction of complex API candidates. The application of this building block in the development of farnesyltransferase inhibitors highlights its potential in the discovery of novel therapeutics for the treatment of cancer and other diseases driven by aberrant cell signaling. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this fluorinated intermediate in their synthetic and medicinal chemistry programs.

References

Application Notes and Protocols for Metal-Organic Framework Synthesis with 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) utilizing the fluorinated organic ligand, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid. The unique electronic and structural properties imparted by the highly fluorinated ligand make these MOFs promising candidates for a range of applications, particularly in drug delivery and catalysis.

Introduction to Fluorinated MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of fluorine atoms into the organic linkers can significantly alter the properties of the resulting MOFs. Fluorination can enhance chemical and thermal stability, increase hydrophobicity, and modulate the electronic environment of the pores, making fluorinated MOFs (F-MOFs) highly attractive for specialized applications.[1] The ligand, this compound, offers a compelling building block for F-MOFs due to its rigid structure and the presence of both a carboxylic acid and a hydroxyl group, which can participate in coordination to metal centers.

Applications in Drug Development

The tailored pore environment and high surface area of MOFs make them excellent candidates for drug delivery systems.[2][3][4][5] F-MOFs, with their potential for modified surface chemistry and stability, can offer advantages in controlling drug loading and release kinetics. The hydrophobicity imparted by fluorine can be beneficial for the encapsulation of hydrophobic drug molecules. While specific studies on MOFs synthesized from this compound for drug delivery are emerging, the general principles of MOF-based drug delivery are well-established and provide a strong foundation for their development in this area.

Synthesis of MOFs with Hydroxybenzoic Acid Analogues

While direct literature on MOFs synthesized with this compound is limited, the synthesis of MOFs with the non-fluorinated analogue, p-hydroxybenzoic acid, provides valuable insights into potential synthetic strategies. For instance, two isostructural MOFs, {[Co(O₂CC₆H₄O)(DMF)]₂}n and {[Mn(O₂CC₆H₄O)(DMF)]₂}n, have been synthesized via solvothermal reaction of p-hydroxybenzoic acid with the corresponding metal nitrates in DMF.[6][7][8] These syntheses demonstrate the feasibility of using hydroxybenzoic acids as ligands to create 3D MOF structures.

Experimental Workflow for MOF Synthesis

The general workflow for the synthesis and characterization of a MOF involves several key steps, from the initial reaction to the final material validation.

MOF Synthesis Workflow Ligand Ligand & Metal Salt (this compound & Metal Precursor) Reaction Solvothermal Synthesis (Heating in a sealed vessel) Ligand->Reaction Solvent Solvent (e.g., DMF, DEF, DMA) Solvent->Reaction Isolation Isolation & Washing (Centrifugation/Filtration) Reaction->Isolation Cooling Activation Solvent Exchange & Activation (Removal of guest molecules) Isolation->Activation Characterization Characterization (PXRD, TGA, SEM, Gas Adsorption) Activation->Characterization

Caption: A generalized workflow for the synthesis and characterization of Metal-Organic Frameworks.

Hypothetical Protocol for the Synthesis of a Zr-based MOF with this compound

This protocol is a hypothetical procedure based on common synthesis methods for zirconium-based MOFs, which are known for their high stability.

Materials:

  • This compound (Ligand)

  • Zirconium(IV) chloride (ZrCl₄) (Metal Precursor)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Acetic Acid (Modulator)

  • Methanol (for washing)

  • Chloroform (for solvent exchange)

Equipment:

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Vacuum oven or Schlenk line

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve 42.0 mg (0.2 mmol) of this compound in 10 mL of DMF.

    • Add 23.3 mg (0.1 mmol) of ZrCl₄ to the solution.

    • Add 0.5 mL of acetic acid as a modulator to control the crystal growth.

    • Cap the vial tightly.

  • Solvothermal Synthesis:

    • Place the vial in a preheated oven at 120 °C for 24 hours.

    • After the reaction, allow the vial to cool down to room temperature slowly. A white precipitate should be visible.

  • Isolation and Washing:

    • Separate the solid product from the solution by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and re-disperse the solid in 10 mL of fresh DMF.

    • Repeat the washing step with DMF two more times.

    • Wash the product with methanol three times to remove residual DMF.

  • Activation:

    • Immerse the solid product in 10 mL of chloroform for 24 hours to exchange the solvent within the pores.

    • Repeat the solvent exchange with fresh chloroform two more times.

    • After the final exchange, decant the chloroform and dry the product under vacuum at 150 °C for 12 hours to obtain the activated MOF.

Characterization Techniques

A suite of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the new MOF.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern can be compared to a simulated pattern if a single crystal structure is obtained.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes.A TGA curve showing a stable plateau up to a certain temperature, followed by a weight loss corresponding to the decomposition of the organic linker.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Images revealing the shape (e.g., cubic, octahedral) and size distribution of the crystals.
Gas Adsorption (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.An adsorption isotherm (e.g., Type I for microporous materials) from which the surface area and pore volume can be calculated.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the fluorinated aromatic ring.Shifts in the characteristic vibrational frequencies of the C=O and O-H groups of the ligand upon coordination to the metal.

Drug Loading and Release Protocol (Hypothetical)

This protocol outlines a general procedure for loading a model drug, such as ibuprofen, into the synthesized F-MOF.

Materials:

  • Activated F-MOF

  • Ibuprofen

  • Ethanol (Solvent)

  • Phosphate-Buffered Saline (PBS) at pH 7.4

Procedure:

  • Drug Loading:

    • Suspend 50 mg of the activated F-MOF in a solution of 100 mg of ibuprofen in 20 mL of ethanol.

    • Stir the suspension at room temperature for 48 hours in a sealed container to allow for drug encapsulation.

    • Collect the drug-loaded MOF by centrifugation (8000 rpm, 10 min).

    • Wash the product with fresh ethanol to remove surface-adsorbed drug.

    • Dry the drug-loaded MOF under vacuum.

  • Quantification of Drug Loading:

    • Measure the concentration of ibuprofen in the supernatant and washing solutions using UV-Vis spectroscopy at a wavelength of approximately 222 nm.

    • Calculate the amount of loaded drug by subtracting the amount of drug in the supernatant and washes from the initial amount.

  • In Vitro Drug Release:

    • Suspend 10 mg of the drug-loaded MOF in 10 mL of PBS (pH 7.4) in a dialysis bag (with an appropriate molecular weight cutoff).

    • Place the dialysis bag in 40 mL of PBS (pH 7.4) at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.

    • Quantify the concentration of released ibuprofen in the aliquots using UV-Vis spectroscopy.

Logical Relationship of Synthesis Parameters

The successful synthesis of a desired MOF is dependent on the careful control of several reaction parameters.

Synthesis Parameters Synthesis MOF Synthesis Outcome (Crystallinity, Phase, Morphology) Temp Temperature Temp->Synthesis Time Reaction Time Time->Synthesis Solvent Solvent System Solvent->Synthesis Modulator Modulator (e.g., Acetic Acid) Modulator->Synthesis Concentration Reactant Concentration Concentration->Synthesis

Caption: Key parameters influencing the outcome of MOF synthesis.

Conclusion

The use of this compound as a ligand in MOF synthesis presents an exciting opportunity to develop novel functional materials. The protocols and data presented here provide a foundational guide for researchers to explore the synthesis, characterization, and application of these promising F-MOFs, particularly in the realm of advanced drug delivery systems. Further research is encouraged to fully elucidate the structure-property relationships and to realize the full potential of these materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a white to off-white solid.[1] The melting point is reported to be in the range of 151-153 °C.[1] A significantly lower or broader melting point range may indicate the presence of impurities.

Q2: What are the likely impurities in crude this compound?

The impurities present in the crude product largely depend on the synthetic route. A common synthesis involves the hydrolysis of pentafluorobenzonitrile. Potential impurities from this route include:

  • Unreacted Starting Material: Residual pentafluorobenzonitrile.

  • Incompletely Hydrolyzed Intermediate: 2,3,5,6-Tetrafluoro-4-hydroxybenzamide.

  • Side-Products: Other partially hydrolyzed or rearranged fluorinated aromatic compounds.

  • Residual Acid/Base: Traces of the acid or base used to catalyze the hydrolysis.

Q3: My purified product is discolored. What could be the cause?

Discoloration, such as a yellow or brown tint, can be caused by trace amounts of colored byproducts formed during synthesis, potentially from side reactions or degradation of starting materials at high temperatures.

Q4: What are the general approaches for purifying crude this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is often the first method of choice for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

Issue: The compound does not dissolve in the chosen solvent, even at boiling point.

  • Possible Cause: The solvent is too non-polar for the highly polar this compound.

  • Solution: Choose a more polar solvent or a solvent mixture. Due to the presence of both a carboxylic acid and a hydroxyl group, polar solvents are generally required. Water can be a good choice for highly polar compounds.[1]

Issue: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent may also be higher than the melting point of the compound.

  • Solution:

    • Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution.

    • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

    • If the issue persists, consider a different solvent system.

Issue: No crystals form upon cooling, even after an extended period.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.

  • Solution:

    • Concentrate the solution by boiling off some of the solvent.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

    • Cool the solution in an ice bath to further decrease solubility.

Issue: The purity of the recrystallized product is still low.

  • Possible Cause: The chosen solvent does not effectively differentiate between the desired product and the impurities (i.e., they have similar solubilities).

  • Solution:

    • Perform a second recrystallization.

    • Try a different solvent system. A trial-and-error approach with small amounts of material may be necessary to find the optimal solvent.

    • Consider using column chromatography for a more effective separation.

Column Chromatography

Column chromatography provides a higher degree of separation and is particularly useful when dealing with impurities that have similar solubility profiles to the target compound.

Issue: The compound does not move from the origin (low Rf value) in normal-phase chromatography.

  • Possible Cause: The mobile phase is not polar enough to elute the highly polar this compound from the polar stationary phase (e.g., silica gel).

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol or ethanol in a hexane/ethyl acetate mixture.

    • Adding a small amount of acetic or formic acid to the mobile phase can help to protonate the carboxylic acid, reducing its interaction with the silica gel and improving its mobility.

Issue: Poor separation between the product and impurities.

  • Possible Cause: The chosen mobile phase does not provide adequate resolution.

  • Solution:

    • Optimize the solvent system. Try different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/heptane with an acid modifier).

    • Consider using a different stationary phase. Reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with an acid modifier) can be an effective alternative for polar compounds.

Issue: Tailing of the product peak.

  • Possible Cause: Strong interaction between the acidic compound and the stationary phase (e.g., silanol groups on silica gel).

  • Solution:

    • Add a small amount of a competitive polar modifier to the mobile phase, such as acetic acid or trifluoroacetic acid (TFA), to reduce interactions with the stationary phase.

    • Ensure the sample is not overloaded on the column.

Experimental Protocols

General Recrystallization Protocol (Starting Point)

This protocol is a general starting point and may require optimization based on the specific impurities present in the crude material.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Potential starting solvents include water, ethanol, or mixtures of ethyl acetate and heptane.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol (Starting Point)

This protocol provides a general approach for purification via flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (e.g., 230-400 mesh).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A starting point could be a mixture of heptane and ethyl acetate with 1% acetic acid.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

ParameterValueReference
Molecular Formula C₇H₂F₄O₃[1]
Molecular Weight 210.08 g/mol [1]
Melting Point 151-153 °C[1]
pKa ~5.3[1]
Appearance White to off-white solid[1]

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization AssessPurity1 Assess Purity (TLC, MP) Recrystallization->AssessPurity1 PureProduct1 Pure Product AssessPurity1->PureProduct1 Purity OK Impure1 Impure AssessPurity1->Impure1 Purity Not OK ColumnChromatography Column Chromatography Impure1->ColumnChromatography AssessPurity2 Assess Purity (TLC, MP) ColumnChromatography->AssessPurity2 PureProduct2 Pure Product AssessPurity2->PureProduct2 Purity OK Impure2 Impure AssessPurity2->Impure2 Purity Not OK

Caption: General purification workflow for crude this compound.

RecrystallizationTroubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoDissolve Does not dissolve Problem->NoDissolve Yes OilingOut Oils out Problem->OilingOut Yes NoCrystals No crystals form Problem->NoCrystals Yes LowPurity Purity still low Problem->LowPurity Yes Success Successful Crystallization Problem->Success No Solution1 Use more polar solvent/mixture NoDissolve->Solution1 Solution2 Add more hot solvent, cool slowly OilingOut->Solution2 Solution3 Concentrate, scratch flask, seed NoCrystals->Solution3 Solution4 Repeat or change solvent/method LowPurity->Solution4

Caption: Troubleshooting logic for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method is the nucleophilic substitution of a fluorine atom in pentafluorobenzoic acid with a hydroxide group. This reaction is typically carried out in the presence of an inorganic base in an aqueous solution.[1]

Q2: What are the most common impurities I should expect in my final product?

The most common impurities include unreacted starting material (Pentafluorobenzoic Acid), the decarboxylated by-product (2,3,5,6-Tetrafluorophenol), and potentially other isomers if the reaction conditions are not well-controlled.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can help in identifying the consumption of the starting material and the formation of the product and any by-products.

Q4: What are the recommended purification methods for this compound?

The primary purification method is recrystallization from a suitable solvent system. Acid-base extraction can also be employed to separate the acidic product from non-acidic impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Possible Cause 1: Incomplete Reaction

  • Troubleshooting:

    • Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction using TLC or HPLC until the starting material is consumed.

    • Verify the reaction temperature. Inadequate temperature can lead to a sluggish reaction. The reaction is typically carried out at an elevated temperature (90-120 °C).[1]

    • Check the stoichiometry and concentration of the base. An insufficient amount of base will result in an incomplete reaction.

Possible Cause 2: Product Decarboxylation

  • Troubleshooting:

    • Avoid excessively high reaction temperatures or prolonged reaction times, as these conditions can promote the decarboxylation of the product to form 2,3,5,6-Tetrafluorophenol.[1]

Issue 2: Presence of Significant Impurities in the Final Product

Impurity: Pentafluorobenzoic Acid (Starting Material)

  • Source: Incomplete reaction.

  • Troubleshooting:

    • Increase the reaction time or temperature as needed, while monitoring to avoid decarboxylation.

    • Ensure the correct stoichiometry of the base is used.

    • Purify the final product via recrystallization or acid-base extraction to remove the unreacted starting material.

Impurity: 2,3,5,6-Tetrafluorophenol

  • Source: Decarboxylation of the product due to excessive heat or prolonged reaction time.[1]

  • Troubleshooting:

    • Carefully control the reaction temperature and time.

    • Purification via acid-base extraction can be effective in separating the phenolic by-product from the desired carboxylic acid.

Data on Potential Impurities
ImpurityChemical FormulaMolar Mass ( g/mol )Likely Source
Pentafluorobenzoic AcidC₇HF₅O₂212.07Unreacted starting material
2,3,5,6-TetrafluorophenolC₆H₂F₄O166.07Decarboxylation of the product

Experimental Protocols

Synthesis of this compound from Pentafluorobenzoic Acid

This protocol is based on the general method of nucleophilic aromatic substitution.

Materials:

  • Pentafluorobenzoic Acid

  • Inorganic base (e.g., Sodium Hydroxide, Potassium Hydroxide)[1]

  • Water

  • Hydrochloric Acid (for acidification)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Dissolve the inorganic base in water in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Add Pentafluorobenzoic Acid to the basic solution.

  • Heat the reaction mixture to reflux (90-120 °C) and maintain for several hours.[1] Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Troubleshooting_Guide Troubleshooting Logic for Synthesis Start Problem Encountered LowYield Low Yield Start->LowYield HighImpurity High Impurity Level Start->HighImpurity IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Decarboxylation Product Decarboxylation? LowYield->Decarboxylation StartingMaterial Impurity: Starting Material (Pentafluorobenzoic Acid) HighImpurity->StartingMaterial PhenolImpurity Impurity: By-product (2,3,5,6-Tetrafluorophenol) HighImpurity->PhenolImpurity IncompleteReaction->LowYield CheckTimeTemp Action: Increase reaction time/temperature. Verify base stoichiometry. IncompleteReaction->CheckTimeTemp Yes Decarboxylation->LowYield ControlConditions Action: Reduce reaction temperature/time. Decarboxylation->ControlConditions Yes PurifySM Solution: Recrystallization or Acid-Base Extraction. StartingMaterial->PurifySM PurifyPhenol Solution: Acid-Base Extraction. PhenolImpurity->PurifyPhenol

Caption: Troubleshooting workflow for identifying and resolving common issues.

Experimental_Workflow Experimental Workflow Start Start: Prepare Reagents ReactionSetup 1. Dissolve Base in Water 2. Add Pentafluorobenzoic Acid Start->ReactionSetup Heating Heat to Reflux (90-120°C) ReactionSetup->Heating Monitoring Monitor Reaction by TLC/HPLC Heating->Monitoring Monitoring->Heating Incomplete Workup 1. Cool to Room Temperature 2. Acidify with HCl Monitoring->Workup Reaction Complete Isolation Filter Precipitate and Wash Workup->Isolation Purification Recrystallization Isolation->Purification End Final Product Purification->End

Caption: Synthesis and purification workflow.

References

Technical Support Center: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (TFHBA) in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: For optimal stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] Keep the container tightly sealed to prevent moisture absorption.[2] For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store in a tightly sealed container at 2-8°C and protect from light. For long-term storage, aliquoting and freezing at -20°C or below is advisable.

Q2: In which solvents is this compound soluble and stable?

A2: While specific quantitative stability data in various organic solvents is limited in published literature, TFHBA is generally soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Based on the behavior of similar fluorinated benzoic acids, solutions in aprotic solvents like DMSO are expected to have better long-term stability, especially when stored at low temperatures. Aqueous solutions are also possible, but the stability will be highly dependent on the pH.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

A4: Aromatic compounds can be susceptible to photodegradation. To minimize this risk, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping the container with aluminum foil, especially during long-term storage or prolonged experiments.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the structure of TFHBA and the general behavior of fluorinated aromatic compounds, potential degradation pathways under stress conditions could include:

  • Decarboxylation: Loss of the carboxylic acid group, especially under heat or in acidic conditions.

  • Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or oxidizing agents. This could lead to the formation of colored degradation products.

  • Defluorination: While the carbon-fluorine bond is generally very strong and stable, enzymatic or harsh chemical conditions (e.g., strong nucleophiles) could potentially lead to the displacement of fluoride ions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency or inconsistent results over time. Degradation of TFHBA in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability check by analyzing an aliquot over time using a suitable analytical method like HPLC. Store stock solutions at -20°C or below.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in monitoring the stability of your samples.
Discoloration of the solution (e.g., turning yellow or brown). Oxidation of the phenolic group.Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen. Store solutions protected from light and air.
Precipitation of the compound from the solution. Poor solubility or degradation to a less soluble product.Ensure the solvent and concentration are appropriate for your experimental conditions. If precipitation occurs upon storage, it may indicate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of TFHBA under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control sample stored at -20°C, by a stability-indicating HPLC-UV or LC-MS method.

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample.

  • Identify and characterize any significant degradation products using LC-MS/MS.

Protocol 2: HPLC-UV Method for Quantification of this compound

This protocol provides a starting point for developing an HPLC-UV method for the quantification of TFHBA. Method optimization may be required based on the specific instrumentation and sample matrix.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 254 nm or a wavelength determined by UV scan

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (60°C) stock->thermal Expose to Stress photo Photodegradation (ICH guidelines) stock->photo Expose to Stress sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV or LC-MS Analysis neutralize->hplc calc Calculate % Degradation hplc->calc identify Identify Degradation Products hplc->identify

Caption: Forced degradation experimental workflow.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Is the solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh no_fresh No check_solution->no_fresh check_storage How was the stock solution stored? yes_fresh->check_storage prepare_fresh Prepare fresh solution for each experiment. no_fresh->prepare_fresh proper_storage Properly (aliquoted, -20°C, protected from light)? check_storage->proper_storage yes_proper Yes proper_storage->yes_proper no_proper No proper_storage->no_proper check_peaks Are new peaks observed in chromatograms? yes_proper->check_peaks improve_storage Implement proper storage procedures. no_proper->improve_storage improve_storage->prepare_fresh stability_study Consider a formal stability study under your experimental conditions. yes_peaks Yes check_peaks->yes_peaks no_peaks No check_peaks->no_peaks forced_degradation Perform forced degradation to identify potential degradation products. yes_peaks->forced_degradation other_factors Investigate other experimental variables (e.g., reagents, instrument performance). no_peaks->other_factors forced_degradation->stability_study

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Optimizing Reaction Yield for 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing derivatives of this compound?

A1: The primary challenges stem from the molecule's dual functionality (a carboxylic acid and a phenolic hydroxyl group) and the strong electron-withdrawing nature of the tetrafluorinated ring. Key issues include:

  • Chemoselectivity: Reagents intended for the carboxylic acid can react with the more acidic hydroxyl group, and vice-versa.

  • Reactivity: The electron-deficient ring can influence the reactivity of both functional groups. The perfluorination makes the hydroxyl group more acidic than a typical phenol, with a pKa of about 5.3.[1][2]

  • Steric Hindrance: While not extreme, the fluorine atoms flanking the functional groups can play a role in slowing down certain reactions.

  • Purification: Separating the desired product from starting material and side products can be challenging due to similar polarities.

Q2: How can I selectively protect the hydroxyl or carboxylic acid group?

A2: Orthogonal protecting group strategies are crucial for achieving selectivity.

  • Protecting the Hydroxyl Group: To derivatize the carboxylic acid, the more acidic phenolic hydroxyl group should be protected. Common protecting groups for phenols that can withstand conditions for carboxylic acid derivatization include benzyl ethers or silyl ethers (e.g., TBDMS).

  • Protecting the Carboxylic Acid Group: To modify the hydroxyl group, the carboxylic acid can be protected as an ester, such as a methyl or ethyl ester. These can be cleaved later under basic or acidic conditions, depending on the stability of the rest of the molecule.

Q3: What are the recommended starting points for esterification, amidation, and etherification of this compound?

A3:

  • Esterification: Fischer-Speier esterification, using the alcohol as the solvent and a strong acid catalyst (like sulfuric acid), is a common starting point.[3][4] Given the electron-withdrawing nature of the ring, harsher conditions (higher temperatures, longer reaction times) might be necessary compared to non-fluorinated benzoic acids.

  • Amidation: The use of coupling reagents is highly recommended. Common choices include carbodiimides like EDC with an additive like HOBt, or more potent uronium/aminium reagents like HATU, especially for less reactive amines or to minimize side reactions.[5][6][7]

  • Etherification: The Mitsunobu reaction is a viable option for forming ethers from the phenolic hydroxyl group.[1][2][8] Alternatively, a Williamson ether synthesis can be employed if the carboxylic acid is first protected as an ester.[9][10]

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and/or increase the temperature. Monitor progress by TLC or LC-MS.- Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[3]- Increase the excess of the alcohol used.
Catalyst Inactivity - Use fresh, anhydrous acid catalyst (e.g., H₂SO₄, p-TsOH).- Consider using a Lewis acid catalyst.
Side Reactions - If using concentrated H₂SO₄ at high temperatures, consider sulfonation of the aromatic ring as a possible side reaction. Use a milder catalyst like p-TsOH.- For secondary or tertiary alcohols, acid-catalyzed dehydration to an alkene is possible. Use milder conditions or a different esterification method (e.g., Steglich esterification).
Difficult Purification - After the reaction, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.- Purify the crude product by column chromatography on silica gel or recrystallization.
Issue 2: Low Yield in Amidation Reactions
Potential Cause Troubleshooting Steps
Incomplete Carboxylic Acid Activation - Ensure all reagents (coupling agent, amine, solvent) are anhydrous.- Use a more powerful coupling reagent like HATU for sterically hindered or electron-deficient amines.[6][7]- Allow for a pre-activation step where the carboxylic acid and coupling reagent are stirred together for a short period before adding the amine.
Side Reaction with Coupling Agent - In HATU couplings, the amine can react directly with HATU to form a guanidinium byproduct. Ensure the carboxylic acid is fully activated before adding the amine.[7]
Low Nucleophilicity of the Amine - Increase the reaction temperature or prolong the reaction time.- Use a non-nucleophilic base like DIPEA to deprotonate the amine salt if applicable.
Difficult Purification - An acidic workup can help remove unreacted amine.- The urea byproduct from carbodiimide reagents (like DCC or EDC) can sometimes be challenging to remove. For EDC, aqueous washes are typically effective.[11] For DCC, filtration is used as the byproduct is often insoluble.
Issue 3: Low Yield in Etherification Reactions (Mitsunobu)
Potential Cause Troubleshooting Steps
Steric Hindrance - The Mitsunobu reaction can be sensitive to sterically hindered alcohols. While the phenolic hydroxyl of the substrate is accessible, bulky reacting alcohols may lead to lower yields.[12]
Reagent Decomposition - Ensure the azodicarboxylate (e.g., DEAD, DIAD) is fresh and has been stored correctly. These reagents can decompose upon warming.[12]
Acidity of the Phenol - The increased acidity of the tetrafluorinated phenol (pKa ~5.3) is generally favorable for the Mitsunobu reaction.[1][2] However, ensure the reaction conditions are appropriate.
Difficult Purification - The main byproducts are triphenylphosphine oxide and the reduced azodicarboxylate. These can often be removed by crystallization or careful column chromatography.

Quantitative Data Summary

Note: The following tables are populated with representative data. Actual yields may vary based on specific substrates and reaction conditions.

Table 1: Esterification of this compound

AlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)
MethanolH₂SO₄MethanolReflux16~85-95
Ethanolp-TsOHTolueneReflux (Dean-Stark)12~80-90

Table 2: Amidation of this compound

AmineCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineEDC/HOBtDIPEADMFRT12~70-85
AnilineHATUDIPEADMFRT8~65-80
MorpholineTBTU/HOBtNMMDCMRT10~75-90

Table 3: Etherification of Methyl 2,3,5,6-Tetrafluoro-4-hydroxybenzoate

AlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)
Benzyl AlcoholPPh₃, DIADTHFRT24~60-75
Isopropyl AlcoholPPh₃, DEADTolueneRT24~50-65

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3,5,6-Tetrafluoro-4-hydroxybenzoate (Esterification)
  • To a solution of this compound (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.

  • Warm the reaction mixture to room temperature and then heat to reflux (approx. 65 °C) for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Redissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Protocol 2: Synthesis of N-Benzyl-2,3,5,6-tetrafluoro-4-hydroxybenzamide (Amidation)
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Add HATU (1.1-1.2 eq) to the mixture and stir at room temperature for 10-15 minutes for pre-activation.

  • Add benzylamine (1.0-1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_esterification Esterification Workflow cluster_amidation Amidation Workflow start_ester Start: 2,3,5,6-Tetrafluoro- 4-hydroxybenzoic Acid ester_react React with Alcohol (e.g., Methanol) & Acid Catalyst (H₂SO₄) start_ester->ester_react ester_workup Aqueous Workup (NaHCO₃ wash) ester_react->ester_workup ester_purify Purification (Chromatography or Recrystallization) ester_workup->ester_purify ester_product Product: Ester Derivative ester_purify->ester_product start_amide Start: 2,3,5,6-Tetrafluoro- 4-hydroxybenzoic Acid amide_activate Activate with Coupling Reagent (e.g., HATU) & Base (DIPEA) start_amide->amide_activate amide_react Add Amine (e.g., Benzylamine) amide_activate->amide_react amide_workup Aqueous Workup (Acid/Base Washes) amide_react->amide_workup amide_purify Purification (Chromatography) amide_workup->amide_purify amide_product Product: Amide Derivative amide_purify->amide_product

Caption: General workflows for esterification and amidation.

troubleshooting_low_yield start Low Reaction Yield check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? check_completion->side_reactions Yes extend_time Increase reaction time and/or temperature incomplete->extend_time check_reagents Check reagent purity and stoichiometry incomplete->check_reagents end Yield Optimized extend_time->end check_reagents->end yes_side Side Reactions Present side_reactions->yes_side Yes purification_issue Is product lost during purification? side_reactions->purification_issue No optimize_cond Optimize conditions: - Milder catalyst - Different coupling agent - Lower temperature yes_side->optimize_cond optimize_cond->end yes_purify Purification Loss purification_issue->yes_purify Yes purification_issue->end No optimize_purify Optimize purification: - Adjust solvent system - Consider alternative method (e.g., Recrystallization vs. Chromatography) yes_purify->optimize_purify optimize_purify->end

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (TFHBA) in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (TFHBA).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Decarboxylation

Question: I am observing gas evolution and the formation of a more volatile byproduct during my reaction with TFHBA at high temperatures. What is likely happening?

Answer: At elevated temperatures, TFHBA can undergo decarboxylation to form 2,3,5,6-tetrafluorophenol. This is a common thermal decomposition pathway for hydroxybenzoic acids.

Troubleshooting:

  • Temperature Control: Avoid unnecessarily high reaction temperatures. If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

  • Inert Atmosphere: Perform high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can accompany thermal decomposition.

Experimental Protocol to Induce and Quantify Decarboxylation: A known protocol for the decarboxylation of TFHBA involves heating the acid in a high-boiling point solvent.[1]

  • Reactants:

    • This compound (1 part by weight)

    • N,N-dimethylaniline (5 parts by weight)

  • Procedure:

    • Dissolve the dried TFHBA in N,N-dimethylaniline in a round-bottom flask equipped with a reflux condenser.

    • Slowly heat the mixture to reflux while stirring.

    • Maintain the reflux at 160°C for 5 hours.

    • Monitor the reaction progress by HPLC to confirm the complete conversion of the starting material.

    • After cooling, pour the reaction mixture into cold water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or rectification.

Quantitative Data: The following table summarizes the yield of 2,3,5,6-tetrafluorophenol from the decarboxylation of TFHBA under specific conditions.[1]

Starting MaterialSolventTemperatureTimeProductYield
TFHBAN,N-dimethylaniline160°C5 hours2,3,5,6-tetrafluorophenol88%

Logical Workflow for Troubleshooting Decarboxylation:

start High-Temperature Reaction with TFHBA check_gas Gas Evolution Observed? start->check_gas check_byproduct Volatile Byproduct Detected (e.g., by GC-MS)? check_gas->check_byproduct Yes no_issue Decarboxylation is Not the Primary Side Reaction check_gas->no_issue No confirm_decarboxylation Decarboxylation Confirmed check_byproduct->confirm_decarboxylation Yes check_byproduct->no_issue No troubleshoot Troubleshooting Steps confirm_decarboxylation->troubleshoot lower_temp Lower Reaction Temperature troubleshoot->lower_temp inert_atm Use Inert Atmosphere troubleshoot->inert_atm monitor_rxn Monitor Reaction Closely troubleshoot->monitor_rxn

Caption: Troubleshooting workflow for decarboxylation of TFHBA.

Nucleophilic Aromatic Substitution (SNAr)

Question: My reaction is producing unexpected byproducts where one or more fluorine atoms on the TFHBA ring are replaced. Why is this happening?

Answer: The fluorine atoms on the TFHBA ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group. Strong nucleophiles, such as amines, alkoxides, or thiolates, can displace the fluorine atoms. The para-position to the carboxyl group (the hydroxyl group) is the site of the hydroxyl group, and the other fluorine atoms are susceptible to substitution.

Troubleshooting:

  • Base Selection: Use a non-nucleophilic base (e.g., proton sponge, DBU in certain cases, or inorganic carbonates) if only deprotonation is required. Avoid strong, nucleophilic bases like alkoxides or primary/secondary amines if SNAr is to be prevented.

  • Temperature Control: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature can help to minimize this side reaction.

  • Protecting Groups: If the phenolic hydroxyl group is not the desired reaction site, consider protecting it to reduce the overall electron-donating character of the phenoxide that would form in the presence of a base.

Experimental Protocol for a Typical SNAr Reaction on a Polyfluoroaromatic Ring: The following is a general procedure illustrating the reaction of a polyfluorobenzene with a nucleophile.

  • Reactants:

    • Polyfluorinated aromatic compound

    • Nucleophile (e.g., amine, alcohol with a base)

    • Solvent (e.g., DMF, DMSO, THF)

    • Base (if required, e.g., K₂CO₃, NaH)

  • Procedure:

    • Dissolve the polyfluorinated aromatic compound in the chosen solvent in a reaction flask under an inert atmosphere.

    • Add the base, if required, and stir the mixture.

    • Add the nucleophile dropwise at a controlled temperature (e.g., room temperature or below).

    • Stir the reaction mixture for the desired time, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water or an appropriate aqueous solution.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product by chromatography or recrystallization.

Signaling Pathway for SNAr on TFHBA:

TFHBA TFHBA Deprotonation Deprotonation TFHBA->Deprotonation Nucleophile Nucleophile (Nu⁻) Nucleophile->Deprotonation Attacks Aromatic Ring Base Base Base->TFHBA Deprotonates OH/COOH Meisenheimer Meisenheimer Complex Deprotonation->Meisenheimer SNAr_Product SNAr Product Meisenheimer->SNAr_Product Loss of F⁻

Caption: Generalized pathway for nucleophilic aromatic substitution on TFHBA.

Esterification and O-Alkylation vs. C-Alkylation

Question: I am trying to alkylate the phenolic hydroxyl group of TFHBA, but I am getting a mixture of products, including alkylation at the carboxylate. How can I improve the selectivity?

Answer: TFHBA has two acidic protons: the carboxylic acid proton and the phenolic hydroxyl proton. In the presence of a base, both can be deprotonated, leading to two nucleophilic sites: the carboxylate oxygen and the phenoxide oxygen. This can result in a mixture of O-alkylation at the phenol and esterification of the carboxylic acid. The relative reactivity depends on the nature of the alkylating agent and the reaction conditions (HSAB theory can be a guide).

Troubleshooting:

  • Protect the Carboxylic Acid: The most straightforward approach to achieve selective O-alkylation of the phenol is to first protect the carboxylic acid, for example, as a methyl or ethyl ester. After O-alkylation, the ester can be hydrolyzed back to the carboxylic acid.

  • Choice of Alkylating Agent and Conditions: "Hard" electrophiles tend to favor reaction at the "harder" phenoxide oxygen, while "softer" electrophiles might show less selectivity.

  • Controlled Deprotonation: Using one equivalent of a suitable base at a low temperature might favor the deprotonation of the more acidic carboxylic acid, leaving the phenolic hydroxyl protonated. Subsequent reaction with an electrophile would then lead to ester formation.

Experimental Protocol for Fischer Esterification of a Hydroxybenzoic Acid: This is a general protocol for the esterification of a carboxylic acid, which can be adapted for TFHBA.

  • Reactants:

    • This compound

    • Alcohol (e.g., methanol, ethanol) in excess (can also be the solvent)

    • Acid catalyst (e.g., concentrated H₂SO₄, p-TsOH)

  • Procedure:

    • Dissolve or suspend TFHBA in the alcohol in a round-bottom flask.

    • Carefully add the acid catalyst.

    • Heat the mixture to reflux for several hours. The reaction can be monitored by TLC or LC-MS.

    • After cooling, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.

    • Wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate to obtain the crude ester.

    • Purify by column chromatography or recrystallization if necessary.

Logical Diagram for O- vs. C-Alkylation (Esterification):

TFHBA TFHBA + Base Dianion Dianion (Phenoxide and Carboxylate) TFHBA->Dianion O_Alkylation O-Alkylation Product (Ether) Dianion->O_Alkylation Attack from Phenoxide C_Alkylation Esterification Product Dianion->C_Alkylation Attack from Carboxylate Electrophile Alkylating Agent (R-X) Electrophile->Dianion Mixture Mixture of Products O_Alkylation->Mixture C_Alkylation->Mixture

Caption: Competing O-alkylation and esterification pathways for TFHBA.

Mitsunobu Reaction Byproducts

Question: After performing a Mitsunobu reaction with TFHBA, I am having difficulty purifying my desired product from the reaction byproducts. What are these byproducts and how can I remove them?

Answer: The Mitsunobu reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) as reagents. In the course of the reaction, these are converted to triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate, respectively. These byproducts are often the main challenge in the purification of Mitsunobu reaction products.

Troubleshooting Purification:

  • Chromatography: Careful column chromatography can separate the desired product from TPPO and the hydrazine byproduct. The polarity of these byproducts may be similar to the product, so a well-optimized solvent system is crucial.

  • Crystallization: If your product is crystalline, recrystallization can be an effective method for purification.

  • Alternative Reagents:

    • Polymer-supported PPh₃: Using a polymer-bound triphenylphosphine allows for the phosphine oxide byproduct to be removed by simple filtration.

    • Phosphines with Basic/Acidic Handles: Modified phosphine reagents have been developed that contain acidic or basic groups, allowing for their corresponding oxides to be removed by a simple acid-base extraction.

  • Extraction: In some cases, the hydrazine byproduct can be removed by washing with an acidic aqueous solution.

Experimental Workflow for a Mitsunobu Reaction and Workup:

start Reactants: TFHBA, Alcohol, PPh3, DEAD/DIAD reaction Mitsunobu Reaction start->reaction crude Crude Product + TPPO + Hydrazine byproduct reaction->crude workup Aqueous Workup crude->workup extraction Solvent Extraction workup->extraction purification Purification extraction->purification chromatography Column Chromatography purification->chromatography crystallization Crystallization purification->crystallization product Pure Product chromatography->product crystallization->product

Caption: General workflow for a Mitsunobu reaction and subsequent purification.

References

Handling and storage recommendations for 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: Can cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To minimize exposure risk, the following personal protective equipment is recommended:

  • Respiratory Protection: A dust mask, such as a type N95 (US), should be worn to prevent inhalation of dust particles.[1]

  • Eye Protection: Safety glasses or goggles are essential to protect against eye contact.[1]

  • Hand Protection: Chemical-resistant gloves should be worn to prevent skin contact.[1]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area.[3] Keep the container tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.[4] Store away from incompatible materials, such as strong oxidizing agents.[4]

Q4: How should I handle spills of this compound?

A4: In the event of a spill, avoid creating dust.[5] Carefully sweep or shovel the solid material into a labeled container for disposal.[4] Following the removal of the solid, the area should be washed down with a large amount of water.[3] Ensure proper ventilation during cleanup and wear the recommended personal protective equipment.

Q5: Is this compound flammable?

A5: this compound is not considered a significant fire risk as it is non-combustible.[3] However, the containers it is stored in may burn in a fire.[3]

Summary of Handling and Storage Recommendations

ParameterRecommendationSource
Personal Protective Equipment Dust mask (N95 or equivalent), Eyeshields, Gloves[1]
Storage Temperature Cool, dry place[3]
Storage Conditions Tightly sealed container, well-ventilated area, away from incompatible materials[3]
Incompatible Materials Strong oxidizing agents[4]
Signal Word Warning or Danger[1][2]
Hazard Statements H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation)[1][2]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the recommended workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Dust Mask) A->B Proceed C Weigh Compound in a Ventilated Hood B->C Proceed D Perform Experiment C->D Proceed E Store in Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area D->E After Use F Dispose of Waste According to Institutional & Local Regulations D->F End of Experiment

Caption: Safe handling workflow for this compound.

References

Troubleshooting low yield in 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the nucleophilic aromatic substitution of 2,3,4,5,6-pentafluorobenzoic acid.

Q1: My yield of this compound is significantly lower than the reported 84%. What are the potential causes?

A1: Low yields can stem from several factors throughout the experimental process. Here are the most common areas to investigate:

  • Incomplete Reaction: The nucleophilic substitution may not have gone to completion. This could be due to:

    • Insufficient Reaction Time or Temperature: The reaction requires heating to 120°C for approximately 5 hours.[1] Ensure your reaction is maintained at the correct temperature for the specified duration.

    • Inefficient Mixing: Inadequate stirring can lead to poor contact between the reactants, especially in a multiphasic system. Ensure vigorous and consistent stirring throughout the reaction.

    • Degradation of Reagents: The quality of starting materials is crucial. Pentafluorobenzoic acid should be pure, and the bases (sodium hydroxide, calcium hydroxide) should not be old or have absorbed significant atmospheric CO2.

  • Suboptimal Reagent Ratios: The molar ratios of the reactants are critical. A patent for a similar process specifies precise amounts of the starting material, bases, and phase transfer catalyst.[1] Double-check your calculations and accurately weigh all reagents.

  • Ineffective Phase Transfer Catalyst: The phase transfer catalyst (e.g., benzyltriethylammonium chloride) is essential for transporting the hydroxide ion into the organic phase.[1] Ensure it is of good quality and used in the correct proportion.

  • Losses During Workup: Significant amounts of product can be lost during the extraction and purification steps.

    • Incomplete Extraction: The product is extracted with diethyl ether after acidification.[1] Ensure you perform multiple extractions (at least three) to maximize the recovery of the product from the aqueous layer.

    • Precipitation Issues: Upon acidification, the product precipitates out of the solution. If the pH is not lowered sufficiently (to pH 2), the product may remain partially dissolved as its carboxylate salt.[1]

Q2: I'm observing the formation of side products. What are they likely to be and how can I minimize them?

A2: While the para-substitution to form the desired product is favored, other reactions can occur:

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost, leading to the formation of 2,3,5,6-tetrafluorophenol. This is particularly a risk if the reaction temperature exceeds the recommended range or if the reaction is heated for an extended period.

  • Other Substitution Products: Although less likely due to the electronic effects of the fluorine atoms, substitution at other positions on the aromatic ring could occur, leading to isomeric impurities.

To minimize side products, strictly adhere to the optimized reaction temperature and time.[1]

Q3: How critical is the pH during the workup process?

A3: The pH is extremely critical. The product, this compound, has a pKa of 5.3, making it a relatively strong acid.[2] To ensure complete precipitation of the free acid from the reaction mixture, the solution must be acidified to a pH well below this value. The cited protocol recommends adjusting the pH to 2 with hydrochloric acid.[1] Failure to reach a sufficiently low pH will result in a significant portion of the product remaining in solution as the carboxylate anion, leading to a substantial decrease in the isolated yield.

Q4: Can I use a different base or phase transfer catalyst?

A4: The choice of base and phase transfer catalyst can significantly impact the reaction's success. The combination of a strong base like sodium hydroxide and a less soluble base like calcium hydroxide, along with a quaternary ammonium salt as a phase transfer catalyst, has been shown to be effective.[1] While other inorganic bases and phase transfer catalysts might work, their use would require re-optimization of the reaction conditions. If you choose to deviate from the established protocol, it is recommended to start with small-scale trial reactions to assess the impact on the yield.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of this compound from 2,3,4,5,6-pentafluorobenzoic acid.[1]

Materials:

  • 2,3,4,5,6-pentafluorobenzoic acid

  • Sodium hydroxide (30% aqueous solution)

  • Calcium hydroxide

  • Benzyltriethylammonium chloride

  • Water

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • In a reaction vessel equipped with a stirrer, add 212g of 2,3,4,5,6-pentafluorobenzoic acid and 400g of water.

  • Begin stirring and add 340g of a 30% sodium hydroxide aqueous solution at room temperature.

  • Add 58g of benzyltriethylammonium chloride and 90g of calcium hydroxide to the mixture.

  • Heat the reaction mixture to 120°C and maintain this temperature under reflux for 5 hours.

  • After the reaction is complete, cool the mixture and filter it. Wash the filter cake with water three times.

  • Combine the filtrates and neutralize with hydrochloric acid until the pH reaches 2.

  • Extract the resulting solution three times with diethyl ether.

  • Concentrate the combined ether extracts to obtain the solid 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid.

Data Presentation

ParameterValueReference
Starting Material2,3,4,5,6-pentafluorobenzoic acid[1]
Key ReagentsNaOH, Ca(OH)₂, Benzyltriethylammonium chloride[1]
Reaction Temperature120°C[1]
Reaction Time5 hours[1]
Reported Yield84%[1]
Product Purity (HPLC)>98%[1]

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 1. Add Reactants: - 2,3,4,5,6-pentafluorobenzoic acid - Water - 30% NaOH(aq) - Benzyltriethylammonium chloride - Ca(OH)₂ start->reactants reaction 2. Heat to 120°C Reflux for 5 hours reactants->reaction workup 3. Cool & Filter Wash filter cake reaction->workup acidification 4. Acidify Filtrate with HCl to pH 2 workup->acidification extraction 5. Extract with Diethyl Ether (3x) acidification->extraction isolation 6. Concentrate Ether Extracts extraction->isolation product Product: 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid isolation->product

Caption: Workflow for the synthesis of this compound.

Reaction Pathway: Nucleophilic Aromatic Substitution

reaction_pathway reactant 2,3,4,5,6-Pentafluorobenzoic Acid reagents + OH⁻ (from NaOH/Ca(OH)₂) Phase Transfer Catalyst reactant->reagents product This compound reagents->product Nucleophilic Aromatic Substitution

References

Technical Support Center: Degradation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (TFHBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (TFHBA).

Frequently Asked Questions (FAQs)

Q1: Are there established degradation pathways for this compound (TFHBA)?

Currently, there is a lack of specific scientific literature detailing the established and experimentally confirmed degradation pathways of this compound (TFHBA). Due to the high stability of the carbon-fluorine bond, perfluorinated compounds like TFHBA are generally recalcitrant to natural degradation processes. However, based on studies of similar fluorinated aromatic compounds, potential degradation mechanisms can be hypothesized.

Q2: What are the potential microbial degradation pathways for TFHBA?

While no specific microbial degradation pathways have been reported for TFHBA, research on other fluorinated benzoic acids suggests potential routes. For instance, studies on 4-fluorobenzoate have shown that some bacterial strains can initiate degradation through hydroxylation of the aromatic ring, followed by ring cleavage and subsequent release of fluoride ions. Two potential, hypothetical pathways for TFHBA, based on analogous compounds, could involve initial enzymatic attack at the carboxyl or hydroxyl group, followed by defluorination and ring opening.

Q3: Can TFHBA be degraded by advanced oxidation processes (AOPs)?

Advanced oxidation processes (AOPs) are a promising approach for the degradation of persistent organic pollutants, including perfluorinated compounds. Techniques such as electrochemical oxidation, UV/H₂O₂ treatment, and ozonation generate highly reactive species like hydroxyl radicals (•OH) that can potentially attack the aromatic ring of TFHBA, leading to its degradation. The efficiency of these processes would depend on experimental conditions such as pH, temperature, and the presence of catalysts.

Q4: Is photodegradation a viable pathway for TFHBA?

Photodegradation is a potential abiotic degradation pathway for many aromatic compounds. For fluorinated aromatics, photolysis can lead to the cleavage of C-F bonds and the formation of various photoproducts, including fluoride ions and other organofluorine intermediates. The effectiveness of photodegradation for TFHBA would depend on factors like the wavelength of light and the presence of photosensitizers in the experimental matrix.

Troubleshooting Guides

Issue 1: No degradation of TFHBA is observed in my microbial degradation experiment.

  • Possible Cause 1: Inappropriate microbial culture. The selected microbial consortium or isolated strain may not possess the necessary enzymatic machinery to attack the highly stable TFHBA molecule.

    • Troubleshooting Tip:

      • Screen a wider range of microbial consortia from environments contaminated with fluorinated compounds.

      • Consider using enrichment cultures to selectively grow microorganisms capable of utilizing TFHBA or structurally similar compounds as a carbon source.

      • Genetically engineered microorganisms with enhanced dehalogenase activity could be explored.

  • Possible Cause 2: Sub-optimal experimental conditions. Factors such as pH, temperature, nutrient availability, and aeration can significantly impact microbial activity.

    • Troubleshooting Tip:

      • Optimize the experimental conditions to match the optimal growth requirements of the selected microorganisms.

      • Ensure the bioavailability of TFHBA to the microorganisms; solubility can be a limiting factor.

  • Possible Cause 3: Toxicity of TFHBA. High concentrations of TFHBA may be toxic to the microorganisms, inhibiting their metabolic activity.

    • Troubleshooting Tip:

      • Perform toxicity assays to determine the inhibitory concentration of TFHBA for your microbial culture.

      • Start experiments with a lower concentration of TFHBA and gradually increase it as the culture adapts.

Issue 2: Difficulty in identifying degradation intermediates of TFHBA.

  • Possible Cause 1: Low concentration of intermediates. Degradation intermediates may be transient and present at very low concentrations, making them difficult to detect.

    • Troubleshooting Tip:

      • Utilize sensitive analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring.

      • Concentrate your samples before analysis to increase the concentration of trace intermediates.

      • Consider using labeled TFHBA (e.g., with ¹³C or ¹⁸O) to trace the metabolic fate of the molecule.

  • Possible Cause 2: Unstable intermediates. Some degradation intermediates may be highly reactive and unstable, quickly transforming into other compounds.

    • Troubleshooting Tip:

      • Perform time-course experiments with short sampling intervals to capture transient intermediates.

      • Consider using trapping agents to stabilize reactive intermediates for subsequent analysis.

Data Presentation

Researchers should meticulously record all quantitative data from their degradation experiments. The following table provides a template for summarizing key experimental results.

Experimental ConditionInitial TFHBA Conc. (µM)Final TFHBA Conc. (µM)Degradation (%)Fluoride Ion Release (µM)Identified Intermediates
Microbial Strain A 100851512Intermediate 1, Intermediate 2
UV Photolysis (254 nm) 100505045Intermediate 3
Electrochemical Oxidation 100109088Not Detected

Experimental Protocols

Protocol 1: General Procedure for Investigating Microbial Degradation of TFHBA

  • Microorganism and Culture Conditions: Select a microbial strain or consortium. Culture in an appropriate growth medium at the optimal temperature and pH.

  • Acclimation: Gradually expose the microbial culture to increasing concentrations of TFHBA to allow for adaptation.

  • Degradation Experiment: Inoculate a mineral salt medium containing a known concentration of TFHBA as the sole carbon source with the acclimated culture.

  • Incubation: Incubate the cultures under controlled conditions (e.g., temperature, shaking speed).

  • Sampling: Withdraw samples at regular time intervals.

  • Analysis: Analyze the samples for the remaining concentration of TFHBA and the formation of fluoride ions and potential intermediates using analytical techniques like HPLC and ion chromatography.

Protocol 2: General Procedure for Investigating Photodegradation of TFHBA

  • Sample Preparation: Prepare a solution of TFHBA in a suitable solvent (e.g., ultrapure water or a buffer solution).

  • Photoreactor Setup: Place the solution in a photoreactor equipped with a specific light source (e.g., a UV lamp with a defined wavelength).

  • Irradiation: Irradiate the solution for a set period.

  • Sampling: Collect samples at different time points during the irradiation.

  • Analysis: Analyze the samples to determine the degradation of TFHBA and the formation of photoproducts using HPLC-UV/MS.

Mandatory Visualization

Hypothetical_Microbial_Degradation_Pathway_1 TFHBA This compound Intermediate1 Hydroxylated Intermediate TFHBA->Intermediate1 Hydroxylase Intermediate2 Ring Cleavage Product Intermediate1->Intermediate2 Dioxygenase Fluoride Fluoride Ions Intermediate1->Fluoride Intermediate2->Fluoride Metabolites Further Metabolites Intermediate2->Metabolites

Caption: Hypothetical microbial degradation pathway of TFHBA via initial hydroxylation.

Hypothetical_Microbial_Degradation_Pathway_2 TFHBA This compound IntermediateA Decarboxylated Intermediate (Tetrafluorophenol) TFHBA->IntermediateA Decarboxylase IntermediateB Ring Cleavage Product IntermediateA->IntermediateB Dioxygenase Fluoride Fluoride Ions IntermediateA->Fluoride IntermediateB->Fluoride Metabolites Further Metabolites IntermediateB->Metabolites

Caption: Hypothetical microbial degradation pathway of TFHBA via initial decarboxylation.

Experimental_Workflow_TFHBA_Degradation cluster_setup Experimental Setup cluster_experiment Degradation Experiment cluster_analysis Analysis cluster_results Results & Interpretation Setup Prepare TFHBA Solution (Aqueous Matrix) Inoculum Select Degradation Method (Microbial / AOP / Photolysis) Setup->Inoculum Incubation Incubate under Controlled Conditions Inoculum->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Analysis Analyze TFHBA Concentration (e.g., HPLC) Sampling->Analysis Intermediates Identify Intermediates (e.g., LC-MS/MS) Sampling->Intermediates Fluoride Measure Fluoride Release (e.g., Ion Chromatography) Sampling->Fluoride Kinetics Determine Degradation Kinetics Analysis->Kinetics Pathway Propose Degradation Pathway Intermediates->Pathway Fluoride->Pathway

Caption: General experimental workflow for investigating TFHBA degradation.

Technical Support Center: Purity Assessment of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the analytical methods for assessing the purity of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (TFHBA).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of this compound?

A1: The primary methods for quantitative purity assessment are High-Performance Liquid Chromatography (HPLC) and acid-base titration. Gas Chromatography (GC), typically after derivatization, can also be used. For identity confirmation and qualitative assessment of impurities, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available TFHBA typically has a purity of 96% or higher.[1][2] Purity levels of >98% are also common.[3][4][5] Always refer to the Certificate of Analysis (CoA) for lot-specific data.

Q3: What are the potential impurities I should be aware of during analysis?

A3: Potential impurities can originate from the synthetic route or degradation. These may include starting materials, intermediates, or byproducts such as other fluorinated benzoic acid analogs (e.g., 2,3,5,6-Tetrafluorobenzoic acid) or incompletely fluorinated species.[6][7]

Q4: How does the fluorination of the molecule affect the choice of analytical method?

A4: The four fluorine atoms make the molecule highly electron-withdrawn and more acidic compared to its non-fluorinated analog, 4-hydroxybenzoic acid.[4] This increased acidity is beneficial for acid-base titration. For chromatography, the high polarity and potential for strong interactions with the stationary phase must be considered when developing HPLC or GC methods.

Analytical Methodologies & Troubleshooting Guides

This section provides detailed protocols and troubleshooting for common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and powerful technique for separating and quantifying TFHBA from its potential impurities. A reversed-phase method is typically employed.

ParameterRecommended ConditionNotes
Column C18 (e.g., 150 x 4.6 mm, 5 µm)A C18 column provides good retention for aromatic acids.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape.[8]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower UV cutoff and viscosity.
Gradient Start with 10-20% B, ramp to 90-95% BA gradient is recommended to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven improves retention time stability.[9]
Detection UV at ~235 nm or ~254 nmBased on typical absorbance for benzoic acids. Wavelength should be optimized.[10]
Injection Volume 5 - 10 µL
Sample Prep. Dissolve in a 50:50 mixture of Mobile Phase A:BEnsure the sample is fully dissolved to prevent column blockage.
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary silanol interactions with the acidic analyte. 2. Column overload. 3. Column void or contamination.1. Lower the pH of the mobile phase (e.g., use 0.1% TFA) to further suppress ionization. 2. Reduce the sample concentration. 3. Flush the column with a strong solvent; if the problem persists, replace the column.[11]
Shifting Retention Times 1. Unstable column temperature. 2. Mobile phase composition changing (e.g., evaporation). 3. Column equilibration is insufficient.1. Use a column oven for temperature control.[9] 2. Keep mobile phase bottles capped. Prepare fresh mobile phase daily.[9] 3. Ensure the column is equilibrated for at least 10-15 column volumes before injection.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Precipitated buffer in the mobile phase. 3. Sample precipitation in the injector.1. Systematically disconnect components to locate the blockage. Back-flush the column (without connecting to the detector).[12] 2. Ensure buffer is fully dissolved. Flush the system with water.[9] 3. Ensure the sample is fully dissolved in the injection solvent.
Noisy or Drifting Baseline 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase. 3. Detector lamp is failing.1. Degas the mobile phase thoroughly and purge the system.[9][13] 2. Use high-purity HPLC-grade solvents and reagents. 3. Check the lamp's energy and replace it if necessary.[9]
Gas Chromatography (GC)

GC analysis of TFHBA requires derivatization to increase its volatility and thermal stability. Silylation (e.g., using BSTFA to create a TMS derivative) is a common approach.

ParameterRecommended ConditionNotes
Derivatization React with BSTFA + 1% TMCS in pyridine or acetonitrile.This converts the acidic proton of the carboxylic acid and the phenolic proton into TMS ethers/esters.[14]
Column Non-polar (e.g., DB-5ms, HP-5ms)A standard, robust phase for general-purpose analysis.
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)To avoid column overloading.
Oven Program Start at 100 °C, ramp at 10 °C/min to 280 °CAn example program; should be optimized for impurity separation.
Carrier Gas Helium, constant flow mode (~1.2 mL/min)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS is preferred for definitive identification of impurities.
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
IssuePossible Cause(s)Recommended Solution(s)
Poor or No Derivatization 1. Presence of moisture in the sample or reagents. 2. Insufficient reagent or reaction time/temperature.1. Ensure the sample is completely dry. Use anhydrous solvents. 2. Optimize the derivatization conditions by increasing the amount of silylating agent or extending the reaction time.
Broad or Tailing Peaks 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column.1. Re-optimize the derivatization protocol. 2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Ghost Peaks 1. Carryover from a previous injection. 2. Septum bleed.1. Run a solvent blank after a concentrated sample. Increase bake-out time at the end of the run. 2. Use a high-quality, low-bleed septum.
Acid-Base Titration

Titration provides a direct measure of the total acidic content and is a reliable method for determining the overall purity of TFHBA as an acid.

  • Preparation : Accurately weigh approximately 150-200 mg of this compound.

  • Dissolution : Dissolve the sample in an appropriate solvent (e.g., 50 mL of ethanol or a mixture of ethanol and water).

  • Titration : Titrate the solution with a standardized ~0.1 M sodium hydroxide (NaOH) solution.

  • Endpoint Detection : Use a calibrated pH meter to monitor the pH change and determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculation : Calculate the purity based on the volume of titrant used, its concentration, the sample weight, and the molecular weight of TFHBA (210.08 g/mol ).[3][4]

IssuePossible Cause(s)Recommended Solution(s)
Inaccurate or Non-reproducible Results 1. Inaccurate standardization of the NaOH titrant. 2. Sample not fully dissolved. 3. Incorrect endpoint determination.1. Standardize the titrant frequently using a primary standard like potassium hydrogen phthalate (KHP). 2. Ensure the sample is completely dissolved before starting the titration. Use gentle warming or sonication if necessary. 3. Ensure the pH probe is calibrated and responding correctly. Use the first or second derivative of the titration curve for precise endpoint detection.
Drifting pH Reading 1. Poorly conditioned or dirty pH electrode.1. Clean and recondition the pH electrode according to the manufacturer's instructions.

Visualized Workflows and Relationships

G cluster_0 Initial Assessment cluster_1 Identification cluster_2 Quantitative Purity cluster_3 Final Report Sample TFHBA Sample Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test Visual->Solubility Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Solubility->Spectroscopy HPLC HPLC Analysis (Purity & Impurity Profile) Solubility->HPLC Titration Acid-Base Titration (Total Acidity Assay) Solubility->Titration GC GC Analysis (Volatile Impurities) Solubility->GC Confirm Confirm Structure Spectroscopy->Confirm Report Certificate of Analysis (CoA) HPLC->Report Titration->Report GC->Report

// Pressure Path HighP [label="High Pressure?", shape=diamond]; LowP [label="Low Pressure?", shape=diamond]; CheckBlockage [label="Check for Blockages\n(frit, guard column)", shape=box, style=filled, fillcolor="#FFFFFF"]; CheckLeak [label="Check for Leaks\n(fittings, seals)", shape=box, style=filled, fillcolor="#FFFFFF"];

// Peak Shape Path Tailing [label="Tailing Peak?", shape=diamond]; Splitting [label="Splitting/Broad Peak?", shape=diamond]; LowerpH [label="Lower Mobile Phase pH", shape=box, style=filled, fillcolor="#FFFFFF"]; CheckColumn [label="Check Column Health\n(void, contamination)", shape=box, style=filled, fillcolor="#FFFFFF"];

// Retention Path ShiftingRT [label="Shifting RT?", shape=diamond]; NoRetention [label="No Retention?", shape=diamond]; CheckTemp [label="Check Temp & Mobile Phase\nPrep", shape=box, style=filled, fillcolor="#FFFFFF"]; CheckMethod [label="Check Method Parameters\n(wrong column/mobile phase)", shape=box, style=filled, fillcolor="#FFFFFF"];

End [label="Problem Resolved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Pressure; Start -> PeakShape; Start -> Retention;

Pressure -> HighP [label="Yes"]; Pressure -> LowP [label="No"]; HighP -> CheckBlockage [label="Yes"]; LowP -> CheckLeak [label="Yes"]; CheckBlockage -> End; CheckLeak -> End;

PeakShape -> Tailing [label="Yes"]; PeakShape -> Splitting [label="No"]; Tailing -> LowerpH [label="Yes"]; Splitting -> CheckColumn [label="Yes"]; LowerpH -> End; CheckColumn -> End;

Retention -> ShiftingRT [label="Yes"]; Retention -> NoRetention [label="No"]; ShiftingRT -> CheckTemp [label="Yes"]; NoRetention -> CheckMethod [label="Yes"]; CheckTemp -> End; CheckMethod -> End; } dot Troubleshooting flowchart for HPLC analysis.

G TFHBA 2,3,5,6-Tetrafluoro- 4-hydroxybenzoic Acid (Main Compound) Imp1 Imp1 TFHBA->Imp1 Synthetic Byproduct Imp2 Imp2 TFHBA->Imp2 Synthetic Precursor Imp3 Imp3 TFHBA->Imp3 Unreacted Reagent Imp4 Imp4 TFHBA->Imp4 Degradation Pathway

References

Overcoming solubility issues with 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (TFHBA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFHBA)?

A1: this compound is a fluorinated derivative of 4-hydroxybenzoic acid. It is a white to off-white solid at room temperature.[1] Its chemical structure consists of a benzoic acid core substituted with four fluorine atoms and one hydroxyl group. This compound is utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[2][3]

Q2: What are the primary applications of TFHBA in research and drug development?

A2: TFHBA is a versatile intermediate. It is notably used as a precursor in the synthesis of the fluorescent activity-based probe BMV109.[4] Additionally, it is employed in the preparation of novel inhibitors for protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes that are targets in cancer therapy.[4]

Q3: What are the known physical and chemical properties of TFHBA?

A3: Key properties of TFHBA are summarized in the table below.

PropertyValue
CAS Number 652-34-6
Molecular Formula C₇H₂F₄O₃
Molecular Weight 210.08 g/mol
Appearance White to off-white solid[1]
Melting Point 151 - 153 °C[4]
pKa 5.3[4]

Troubleshooting Solubility Issues

Q4: I am having trouble dissolving TFHBA. What are the recommended solvents?

A4: this compound is known to have poor solubility in water.[1] For preparing stock solutions, the use of polar aprotic solvents is recommended. The following table provides guidance on suitable solvents.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions for in vitro assays.
Ethanol SolubleCan be used as a co-solvent to aid dissolution in aqueous buffers.
Methanol SolubleSimilar to ethanol, it can be used as a co-solvent.
Acetone SolubleUseful for certain organic reactions and preparations.
Water Poorly solubleThe compound is not readily soluble in neutral aqueous solutions.

Q5: My TFHBA is precipitating out of my aqueous experimental buffer. How can I prevent this?

A5: Precipitation in aqueous buffers is a common issue due to the low water solubility of TFHBA. Here are several strategies to overcome this:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically ≤1%).

  • pH Adjustment: The solubility of benzoic acid derivatives is often pH-dependent. Since TFHBA is an acid, increasing the pH of the aqueous buffer (e.g., to pH 7.4 or higher) will deprotonate the carboxylic acid group, forming a more soluble salt.

  • Sonication: Gentle sonication can help to break up solid aggregates and promote dissolution.

  • Warming: Gently warming the solution can increase the solubility. However, be cautious of potential degradation of the compound at elevated temperatures. Always check the stability of TFHBA under your experimental conditions.

Experimental Protocols

Q6: Can you provide a detailed protocol for preparing a stock solution of TFHBA?

A6: The following is a general protocol for preparing a stock solution of TFHBA. The final concentration and choice of solvent should be optimized for your specific experimental needs.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 210.08 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh out 2.10 mg of TFHBA into the tube.

  • Adding the Solvent:

    • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube containing the TFHBA.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (to 37°C) or brief sonication can be applied.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Safety Precautions:

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

Visualizing Experimental Workflows and Pathways

Q7: Can you provide a diagram of the experimental workflow for using TFHBA to prepare a biological probe?

A7: The following diagram illustrates a generalized workflow for the synthesis of a fluorescent probe, such as BMV109, using TFHBA as a precursor.

experimental_workflow Generalized Workflow for Fluorescent Probe Synthesis cluster_start Starting Materials cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Use start1 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid (TFHBA) reaction Chemical Reaction (e.g., Esterification) start1->reaction start2 Other Reagents & Solvents start2->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Analysis (e.g., NMR, Mass Spec) purification->characterization probe Fluorescent Probe (e.g., BMV109) characterization->probe application Biological Application (e.g., Bioimaging) probe->application

Caption: Generalized workflow for fluorescent probe synthesis.

Q8: Can you show a diagram of the signaling pathway inhibited by TFHBA derivatives?

A8: Derivatives of TFHBA are known to inhibit farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). These enzymes are crucial for the post-translational modification of certain proteins, including Ras, which is implicated in cancer signaling. The diagram below illustrates this inhibition.

inhibition_pathway Inhibition of Protein Prenylation by TFHBA Derivatives cluster_prenylation Protein Prenylation Pathway cluster_inhibition Inhibition fpp Farnesyl Pyrophosphate (FPP) ftase Farnesyltransferase (FTase) fpp->ftase ggpp Geranylgeranyl Pyrophosphate (GGPP) ggtase Geranylgeranyltransferase (GGTase) ggpp->ggtase ras Ras Protein ras->ftase rho Rho Protein rho->ggtase farnesylated_ras Farnesylated Ras (Active) ftase->farnesylated_ras Farnesylation gg_rho Geranylgeranylated Rho (Active) ggtase->gg_rho Geranylgeranylation Downstream Signaling Downstream Signaling farnesylated_ras->Downstream Signaling gg_rho->Downstream Signaling inhibitor TFHBA Derivative (Inhibitor) inhibitor->ftase Inhibition inhibitor->ggtase Inhibition

Caption: Inhibition of FTase and GGTase by TFHBA derivatives.

References

Validation & Comparative

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid vs 4-hydroxybenzoic Acid acidity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Acidity of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid and 4-hydroxybenzoic Acid

This guide provides a detailed comparison of the acidity of this compound and 4-hydroxybenzoic Acid. The inclusion of experimental data, protocols, and visual aids is intended to support researchers, scientists, and professionals in the field of drug development in understanding the physicochemical properties of these compounds.

Introduction

4-hydroxybenzoic acid is a monohydroxybenzoic acid that serves as a common building block in the synthesis of various compounds, including parabens used as preservatives.[1][2] Its fluorinated counterpart, this compound, is a perfluorinated building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and bioimaging probes.[3] The acidity of these molecules, quantified by the acid dissociation constant (pKa), is a critical parameter that influences their reactivity, solubility, and pharmacokinetic properties. This guide elucidates the significant difference in acidity between these two compounds, supported by quantitative data and experimental methodologies.

Quantitative Data Summary

The acidity of an acid is inversely proportional to its pKa value; a lower pKa signifies a stronger acid. The presence of four highly electronegative fluorine atoms on the benzene ring of this compound dramatically increases its acidity compared to the non-fluorinated analogue.

Property4-hydroxybenzoic AcidThis compound
Chemical Formula C₇H₆O₃C₇H₂F₄O₃
Molecular Weight 138.12 g/mol 210.08 g/mol
pKa (Carboxylic Acid) 4.54[1][2]2.03 (Predicted)[4][5]

Understanding the Difference in Acidity

The substantial increase in acidity (a lower pKa value) of this compound is attributed to the strong electron-withdrawing inductive effect of the fluorine atoms. Fluorine is the most electronegative element, and its presence on the benzene ring pulls electron density away from the carboxylic acid group.

This inductive effect stabilizes the carboxylate anion (the conjugate base) that is formed upon deprotonation (loss of a proton, H⁺). By delocalizing the negative charge over the molecule, the stability of the conjugate base is increased. A more stable conjugate base means that the corresponding acid is more willing to donate its proton, resulting in a stronger acid. In contrast, 4-hydroxybenzoic acid lacks these strongly electron-withdrawing groups, leading to a less stable conjugate base and, consequently, weaker acidity (a higher pKa).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a standard and accurate method for determining the pKa of weak acids and bases.[6][7][8][9] The procedure involves monitoring the pH of a solution as a titrant of known concentration is incrementally added. The pKa is determined from the resulting titration curve.

Objective: To determine the pKa value of a benzoic acid derivative in an aqueous or mixed-solvent medium.

Materials and Equipment:

  • pH meter with a glass electrode, calibrated with standard buffers (e.g., pH 4, 7, and 10)[8]

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker or titration vessel (100 mL)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Benzoic acid sample (e.g., 4-hydroxybenzoic acid)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • Nitrogen gas (optional, for purging dissolved CO₂)[8]

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa value.[8]

  • Sample Preparation:

    • Accurately weigh a precise amount of the benzoic acid sample and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 1 mM to 10 mM).[8][9]

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl to the solution.[8]

    • Transfer a known volume (e.g., 20 mL) of the sample solution to the titration vessel.[9]

  • Titration Setup:

    • Place the titration vessel on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • If necessary, make the solution acidic (pH 1.8-2.0) with a small amount of 0.1 M HCl to ensure the acid is fully protonated at the start.[9]

    • Fill the burette with the standardized 0.1 M NaOH solution.

  • Titration Process:

    • Begin stirring the solution at a constant, moderate speed.

    • Record the initial pH of the solution before adding any titrant.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]

    • Continue this process, adding smaller increments as the pH begins to change more rapidly, which indicates the approach of the equivalence point.

    • Continue the titration well past the equivalence point until the pH reaches a stable, high value (e.g., pH 12).[9]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration curve.[6]

    • The volume of titrant at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the acid.

Visualization of Acid Dissociation

The following diagram illustrates the fundamental equilibrium process of a substituted benzoic acid dissociating in solution to form its conjugate base (a carboxylate anion) and a proton. This equilibrium is key to defining the acidity and the pKa value.

Dissociation cluster_products Acid R-COOH (Substituted Benzoic Acid) Products Acid->Products Dissociation Products->Acid Association Anion R-COO⁻ (Conjugate Base) Proton H⁺ (Proton)

Caption: Dissociation equilibrium of a generic benzoic acid.

References

A Comparative Guide to the Synthesis of Fluorinated and Non-Fluorinated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. This guide provides an objective comparison of the synthesis of non-fluorinated and fluorinated hydroxybenzoic acids, with a focus on the preparation of their methyl esters. By presenting experimental data and detailed methodologies, this document aims to inform route selection and optimization for researchers engaged in drug discovery and development.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine to the hydroxybenzoic acid scaffold can significantly alter its electronic properties, which in turn affects its acidity, lipophilicity, and metabolic stability. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the molecule in synthesis and its interactions with biological targets.[1]

Key advantages of fluorination in drug design include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can increase a drug's half-life.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, enhancing binding affinity and selectivity.

  • Modulated Lipophilicity: Fluorine substitution can increase lipophilicity, potentially improving membrane permeability.

  • Altered Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid and hydroxyl groups, affecting the ionization state at physiological pH.

Comparison of Synthesis: Methyl Esters of Hydroxybenzoic Acids

To illustrate the practical implications of fluorination on synthesis, this guide compares the preparation of methyl p-hydroxybenzoate with two of its fluorinated analogs: methyl 4-fluoro-2-hydroxybenzoate and methyl 4-fluoro-3-hydroxybenzoate. The following table summarizes the key quantitative data from representative synthetic protocols. It is important to note that these data are collated from different sources and were not obtained from a single, direct comparative study under identical conditions.

ProductStarting MaterialKey ReagentsReaction TimeYield (%)Reference
Methyl p-hydroxybenzoate p-Hydroxybenzoic acidMethanol, Sulfuric acid, Toluene1 hour (reflux)86
Methyl 4-fluoro-2-hydroxybenzoate 4-Fluoro-2-hydroxybenzoic acidMethanol, Sulfuric acid16 hours (reflux)87[2]
Methyl 4-fluoro-3-hydroxybenzoate 4-Fluoro-3-hydroxybenzoic acidMethanol, Thionyl chloride1 hour (at 70°C)Not explicitly stated[3]

Experimental Protocols

Detailed methodologies for the synthesis of the compared esters are provided below.

Synthesis of Methyl p-hydroxybenzoate

This procedure describes the Fischer esterification of p-hydroxybenzoic acid.

  • Reagents and Materials:

    • p-Hydroxybenzoic acid

    • Methanol

    • Concentrated Sulfuric acid

    • Toluene

  • Procedure:

    • In a 3-necked flask equipped with a heating bath, introduce p-hydroxybenzoic acid, methanol, a catalytic amount of concentrated sulfuric acid, and toluene.

    • Heat the mixture to reflux and maintain for 1 hour.

    • Cool the reaction mixture and purify the product. A reported yield for a 1:3 molar ratio of p-hydroxybenzoic acid to methanol is 86%.

Synthesis of Methyl 4-fluoro-2-hydroxybenzoate

This protocol details the synthesis of a fluorinated analog via Fischer esterification.

  • Reagents and Materials:

    • 4-Fluoro-2-hydroxybenzoic acid

    • Methanol

    • Concentrated Sulfuric acid

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Saturated saline solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 100 g (0.64 mol) of 4-fluoro-2-hydroxybenzoic acid in 1 L of methanol at 0 °C.

    • Slowly add 100 mL of concentrated sulfuric acid.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux at 70 °C for 16 hours.[2]

    • After cooling, concentrate the mixture under reduced pressure.

    • Redissolve the residue in 1 L of ethyl acetate and wash sequentially with 500 mL of saturated aqueous sodium bicarbonate and 500 mL of saturated saline.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product. A yield of 87% has been reported for this procedure.[2]

Synthesis of Methyl 4-fluoro-3-hydroxybenzoate

This method utilizes thionyl chloride for the esterification.

  • Reagents and Materials:

    • 4-Fluoro-3-hydroxybenzoic acid

    • Methanol

    • Thionyl chloride

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Saturated brine

    • Sodium sulfate

  • Procedure:

    • Dissolve 24.7 g (112.8 mmol) of 4-fluoro-3-hydroxy-benzoic acid in 300 ml of methanol and cool to 0° C.[3]

    • Add 15 ml of thionyl chloride dropwise.[3]

    • Heat the mixture at 70° C for 60 minutes.[3]

    • Concentrate the reaction mixture in vacuo.

    • Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution followed by saturated brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.[3]

Synthesis Workflow Diagram

The following diagram illustrates a general workflow for the Fischer esterification of a hydroxybenzoic acid.

FischerEsterification cluster_reactants Reactants cluster_process Process cluster_products Products Hydroxybenzoic_Acid Hydroxybenzoic Acid Mixing Mixing Hydroxybenzoic_Acid->Mixing Methanol Methanol Methanol->Mixing Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Mixing Reflux Heating (Reflux) Mixing->Reflux Workup Work-up (Extraction, Washing) Reflux->Workup Water Water Reflux->Water Byproduct Purification Purification (Crystallization/Distillation) Workup->Purification Methyl_Ester Methyl Hydroxybenzoate Purification->Methyl_Ester

Caption: General workflow for Fischer esterification.

Discussion

The synthesis of both non-fluorinated and fluorinated hydroxybenzoic acid esters can be achieved through standard esterification methods, such as the Fischer esterification. The presence of a fluorine atom on the aromatic ring can influence the reactivity of the starting material. The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid, which may affect the rate of the acid-catalyzed esterification.

In the examples provided, the synthesis of methyl p-hydroxybenzoate and methyl 4-fluoro-2-hydroxybenzoate via Fischer esterification resulted in comparable high yields (86% and 87%, respectively), although the reaction time for the fluorinated compound was significantly longer under the specified conditions.[2] This could suggest that while the fluorinated substrate is amenable to this reaction, it may require more forcing conditions or prolonged reaction times to achieve high conversion. The use of a different reagent, thionyl chloride, for the synthesis of methyl 4-fluoro-3-hydroxybenzoate demonstrates an alternative and potentially faster route, although a direct yield comparison is not available.[3]

The choice of synthetic route will depend on factors such as the availability and cost of the starting materials and reagents, desired reaction time, and scalability. The work-up procedures for both fluorinated and non-fluorinated products are generally similar, involving extraction and washing steps to remove unreacted starting materials and catalyst.

References

A Comparative Analysis of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Derivatives: Potent Inhibitors of Protein Prenylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the biological activity of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid derivatives, comparing their performance as enzyme inhibitors with supporting experimental data and methodologies.

Derivatives of this compound have emerged as significant molecules in biochemical research, primarily as precursors for the synthesis of potent inhibitors targeting key enzymes in cellular signaling pathways. This guide provides a comprehensive comparison of their biological activity, focusing on their role as inhibitors of protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), enzymes crucial in the post-translational modification of proteins such as Ras. The strategic incorporation of fluorine atoms into the benzoic acid scaffold has been shown to enhance pharmacological properties, including metabolic stability and target binding affinity.

Enzyme Inhibition: A Quantitative Comparison

Research into fluorinated benzoic acid derivatives has yielded potent inhibitors of FTase and GGTase. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. While specific derivatives of this compound are primarily utilized as building blocks, closely related trifluorinated analogues have demonstrated significant inhibitory potential.

For comparative purposes, the following table summarizes the inhibitory activities of representative fluorinated benzoic acid derivatives against FTase and GGTase, alongside common non-fluorinated alternatives.

CompoundTarget EnzymeIC50 (µM)Reference Compound (Non-fluorinated)Target EnzymeIC50 (µM)
2,3,5-Trifluoro-6-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene (Farnesyl ether)FTase2.9L-739,750FTase0.0018
2,3,5-Trifluoro-6-hydroxy-4-[(E,E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene (Farnesyl ether)GGTase-I7.5GGTI-298GGTase-I0.015
Carboxy analogue of the geranyl etherGGTase-IModerateTipifarnibFTase0.00086

Note: Data for the trifluoro-derivative is sourced from Marriott et al., J. Chem. Soc., Perkin Trans. 1, 2000, 4265–4278. Data for reference compounds are from various publicly available sources. "Moderate" indicates reported inhibitory activity where a specific IC50 value was not provided.

Antimicrobial Potential: A Broader Perspective

While specific antimicrobial data for this compound derivatives are not extensively documented in the reviewed literature, the broader class of hydroxybenzoic acid derivatives, particularly esters (parabens), are well-known for their antimicrobial properties. Studies on non-fluorinated p-hydroxybenzoic acid derivatives have demonstrated efficacy against a range of bacteria and fungi. The antimicrobial activity is influenced by the length of the alkyl chain in the ester derivatives, with longer chains generally showing increased potency.

The following table provides minimum inhibitory concentration (MIC) values for some non-fluorinated p-hydroxybenzoic acid derivatives against common microbes. This serves as a baseline for potential future investigations into the antimicrobial properties of their fluorinated counterparts.

CompoundMicroorganismMIC (µg/mL)
4-Hydroxybenzoic acidEscherichia coli>1000
MethylparabenStaphylococcus aureus1000
EthylparabenStaphylococcus aureus500
PropylparabenStaphylococcus aureus250
ButylparabenStaphylococcus aureus125

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of these bioactive compounds. Below are outlines of key experimental protocols.

Farnesyltransferase (FTase) Inhibition Assay

This assay determines the IC50 value of a compound, representing its potency in inhibiting the FTase enzyme directly.

Materials:

  • Recombinant farnesyltransferase enzyme

  • Farnesyl pyrophosphate (FPP)

  • Biotinylated peptide substrate (e.g., Biotin-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • Test compound at various concentrations

  • Streptavidin-coated microplate

  • Detection reagent (e.g., Europium-labeled anti-His6 antibody for a His-tagged enzyme)

Procedure:

  • The test compound is pre-incubated with the FTase enzyme in the assay buffer to allow for binding.

  • The reaction is initiated by adding FPP and the biotinylated peptide substrate.

  • The reaction mixture is incubated at room temperature to allow for farnesylation of the peptide.

  • The reaction is stopped, and the mixture is transferred to a streptavidin-coated microplate to capture the biotinylated peptide.

  • After washing, a labeled antibody that recognizes the enzyme (or a tag on the enzyme) is added.

  • The amount of captured enzyme is quantified by measuring the signal from the label (e.g., fluorescence).

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic or cytostatic effects of the inhibitor on cultured cells.

Materials:

  • Cancer cell line (e.g., with a known Ras mutation)

  • Cell culture medium and reagents

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

  • Plot the results to determine the IC50 value, the concentration at which cell viability is reduced by 50%.

Signaling Pathway and Experimental Workflow

The inhibition of FTase and GGTase by these derivatives directly impacts the Ras signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[1][2] Farnesylation or geranylgeranylation is a prerequisite for the localization of Ras proteins to the cell membrane, where they can be activated and initiate downstream signaling.

Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Growth Factor Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf FTase_GGTase FTase / GGTase FTase_GGTase->Ras_GDP Prenylation for membrane localization MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid Derivatives Inhibitor->FTase_GGTase Inhibition

Caption: Ras signaling pathway and the point of intervention for FTase/GGTase inhibitors.

The experimental workflow for evaluating these inhibitors typically involves a multi-step process, from initial enzyme screening to cellular assays and potentially in vivo studies.

Experimental_Workflow Synthesis Synthesis of Derivatives Enzyme_Assay In Vitro Enzyme Inhibition Assay (FTase/GGTase) Synthesis->Enzyme_Assay Determine_IC50 Determine IC50 Values Enzyme_Assay->Determine_IC50 Cell_Assay Cell-Based Assays (e.g., MTT) Determine_IC50->Cell_Assay Cytotoxicity Assess Cytotoxicity & Cellular Potency Cell_Assay->Cytotoxicity Pathway_Analysis Downstream Pathway Analysis (Western Blot) Cytotoxicity->Pathway_Analysis Mechanism Confirm Mechanism of Action Pathway_Analysis->Mechanism

Caption: A typical experimental workflow for the evaluation of enzyme inhibitors.

References

A Comparative Guide to Linkers for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionality and performance of Metal-Organic Frameworks (MOFs) are critically dependent on the organic linkers that bridge the metal nodes. The choice of linker dictates the MOF's pore size, surface area, stability, and its interaction with guest molecules, making linker selection a crucial step in designing MOFs for specific applications, particularly in drug delivery. This guide provides a comparative analysis of common MOF linkers, supported by experimental data, to aid in the rational design of these versatile materials.

The Influence of Linker Properties

The structure and functionality of the organic linker directly impact the resulting MOF's properties. Key characteristics of linkers that researchers can modulate include:

  • Length: Longer linkers generally lead to larger pore sizes and higher surface areas. However, this can sometimes come at the cost of reduced thermal and mechanical stability.[1]

  • Functionalization: Introducing functional groups (e.g., -NH2, -NO2, -OH) onto the linker can tune the MOF's chemical environment, altering its adsorption properties, catalytic activity, and drug interaction capabilities.[2][3][4] For instance, hydrophilic groups can enhance water adsorption, which can be beneficial for certain biomedical applications.[5]

  • Rigidity: Rigid aromatic linkers, such as those based on benzene, tend to form more stable and permanently porous frameworks compared to flexible aliphatic linkers.[6]

  • Connectivity: The number of connecting points on a linker (e.g., dicarboxylate vs. tricarboxylate) influences the topology and stability of the resulting MOF. Higher connectivity often leads to more robust frameworks.[7][8]

Comparative Data of Common MOF Linkers

The following tables summarize key performance metrics for MOFs constructed with different linkers. The data is compiled from various studies to provide a comparative overview.

Table 1: Comparison of Carboxylate Linkers in UiO-66 Type MOFs

The UiO-66 framework is known for its exceptional thermal and chemical stability, making it an excellent platform for studying the effects of linker functionalization.[9] The parent linker is 1,4-benzenedicarboxylic acid (BDC).

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g at 273 K)
UiO-66 1,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂ 2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35
UiO-66-NO₂ 2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂ 2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0

Data compiled from multiple sources.[9]

Observations:

  • Functionalization of the BDC linker in UiO-66 can subtly alter the surface area. The introduction of bulky groups can lead to a slight decrease in surface area.[2][10]

  • The presence of functional groups significantly impacts gas adsorption. The amino group in UiO-66-NH₂ enhances CO₂ adsorption due to increased affinity.[9]

Table 2: Comparison of Azolate Linkers in ZIF Type MOFs

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of MOFs with zeolite-like topologies. ZIF-8 and ZIF-67 are isostructural, differing only in the metal center (Zn²⁺ vs. Co²⁺) but sharing the same 2-methylimidazolate linker. A comparison reveals the impact of the metal node.

MOFMetal IonLinkerBET Surface Area (m²/g)Thermal Stability (°C)
ZIF-8 Zn²⁺2-methylimidazolate~1300 - 1800~450-500
ZIF-67 Co²⁺2-methylimidazolate~1500 - 1900~300-350

Data compiled from multiple sources.[11][12][13][14][15]

Observations:

  • While isostructural, ZIF-8 and ZIF-67 exhibit differences in thermal stability and catalytic activity, which can be attributed to the different metal centers.[14]

Table 3: Impact of Linker on Drug Loading Capacity

For drug development professionals, the ability of a MOF to encapsulate and release therapeutic agents is paramount. The choice of linker plays a significant role in this capacity.

MOFLinkerDrugLoading Capacity (mg/g)
MIL-100(Fe) 1,3,5-benzenetricarboxylic acid (BTC)IbuprofenHigh
MIL-101(Cr) 1,4-benzenedicarboxylic acid (BDC)Ibuprofen~1400
UiO-66 1,4-benzenedicarboxylic acid (BDC)Doxorubicin~450
UiO-66 1,4-benzenedicarboxylic acid (BDC)Ibuprofen~67

Data compiled from multiple sources.[16]

Observations:

  • The large cages and windows of MIL-100 and MIL-101, a result of their linker and metal cluster combination, allow for very high drug loading capacities.[16]

  • The significant difference in loading capacity for Doxorubicin and Ibuprofen in UiO-66 highlights the importance of the drug molecule's size and its interaction with the MOF's pores.[16]

Experimental Protocols

Reproducibility is key in scientific research. Below are generalized methodologies for the synthesis and characterization of MOFs.

General MOF Synthesis (Solvothermal Method)
  • Preparation: The metal salt and the organic linker are dissolved in a suitable solvent, often N,N-dimethylformamide (DMF), in a glass vial or a Teflon-lined autoclave.[17]

  • Mixing: The solution is typically sonicated to ensure homogeneity.[17]

  • Heating: The sealed vessel is placed in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).[17]

  • Isolation: After cooling to room temperature, the crystalline product is separated from the mother liquor by centrifugation or filtration.

  • Washing: The isolated crystals are washed multiple times with a fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials.[18]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF.[19]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF, the sample is heated under a controlled atmosphere, and the weight loss is measured as a function of temperature.[9]

  • Gas Adsorption (BET Analysis): Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF.[19]

Visualizing Linker Selection and Experimental Workflow

Linker Selection Logic

The choice of a linker is a multi-faceted decision based on the desired properties of the final MOF. The following diagram illustrates a simplified decision-making process.

LinkerSelection start Desired MOF Application prop Key Properties Needed (e.g., High Porosity, Stability, Functionality) start->prop porosity High Porosity? prop->porosity stability High Stability? porosity->stability No long_linker Use Longer Linkers (e.g., BTB) porosity->long_linker Yes func Specific Functionality? stability->func No rigid_linker Use Rigid Aromatic Linkers (e.g., BDC, BTC) stability->rigid_linker Yes functional_linker Incorporate Functional Groups (e.g., -NH2, -OH) func->functional_linker Yes synthesis Synthesize & Characterize MOF func->synthesis No long_linker->stability rigid_linker->func functional_linker->synthesis

Caption: A decision tree for selecting an appropriate MOF linker.

Experimental Workflow for Comparing MOFs

The systematic comparison of different MOFs requires a standardized experimental workflow to ensure that the data is comparable.

MOF_Comparison_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization cluster_performance Performance Testing mof1 Synthesize MOF 1 (Linker A) act1 Activate MOF 1 mof1->act1 mof2 Synthesize MOF 2 (Linker B) act2 Activate MOF 2 mof2->act2 pxrd PXRD act1->pxrd tga TGA act1->tga bet BET Analysis act1->bet act2->pxrd act2->tga act2->bet drug_loading Drug Loading & Release pxrd->drug_loading tga->drug_loading bet->drug_loading compare Compare Results drug_loading->compare

Caption: Workflow for the comparative study of different MOFs.

References

A Comparative Guide to Polymers from 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of polymers derived from 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid (TFHBA) against their non-fluorinated counterparts and other relevant high-performance polymers. It is intended for researchers, scientists, and drug development professionals who require materials with exceptional performance characteristics. The inclusion of fluorine atoms into polymer backbones imparts a unique combination of properties, including enhanced thermal stability, chemical inertness, and specific biocompatibility profiles, making these materials highly valuable for advanced applications.[1][2][3][4]

The focus of this comparison is the class of aromatic polyesters, specifically comparing the fluorinated poly(p-oxybenzoyl) derived from TFHBA with the conventional poly(p-oxybenzoyl) from 4-hydroxybenzoic acid (HBA).

Performance Comparison: Fluorinated vs. Non-Fluorinated Aromatic Polyesters

The incorporation of a perfluorinated phenyl ring into the polymer backbone dramatically alters its physicochemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond lead to significant improvements in thermal stability, chemical resistance, and hydrophobicity, while also reducing the dielectric constant.[2][5]

Data Presentation

The following tables summarize the quantitative differences in key performance metrics between fluorinated and non-fluorinated aromatic polymers, with data generalized from studies on high-performance polyimides and polyesters.

Table 1: Comparison of Thermal Properties

Thermal Property Non-Fluorinated Polymer (e.g., from HBA) Fluorinated Polymer (from TFHBA) Significance of Enhancement
Glass Transition Temp. (Tg) ~350 °C > 400 °C Increased operational temperature range.[5]
5% Weight Loss Temp. (Td) ~530 °C > 560 °C Superior resistance to thermal degradation.[5]

| Coefficient of Thermal Exp. (CTE) | Higher | Lower | Better dimensional stability across temperature changes.[6] |

Table 2: Comparison of Mechanical and Dielectric Properties

Property Non-Fluorinated Polymer Fluorinated Polymer Significance of Enhancement
Tensile Strength ~150-200 MPa > 230 MPa Improved mechanical robustness.[5]
Elongation at Break Variable (5-20%) ~25% Enhanced flexibility and toughness.[5]
Dielectric Constant (1 MHz) > 3.0 < 2.5 Suitable for advanced electronics and high-frequency applications.[5]

| Surface Energy | Higher | Lower | Increased hydrophobicity and non-stick properties.[1][4] |

Table 3: Comparison of Biocompatibility-Related Properties

Property Non-Fluorinated Polymer Fluorinated Polymer Significance for Biomedical Applications
Protein Adsorption Moderate Low Reduced biofouling and immune response.[7]
Neutrophil Adhesion Moderate Low Improved blood compatibility.[7]
Chemical Inertness Good Excellent High resistance to degradation in biological environments.[1][4]

| Drug Carrier Stability | Good | Enhanced | The stability of the C-F bond can extend the systemic lifecycle of drug delivery systems.[2] |

Visualizations

Logical Relationship Diagram

The following diagram illustrates how the incorporation of fluorine into the polymer backbone influences its key properties.

G cluster_cause Structural Modification cluster_effect Enhanced Polymer Properties Monomer 2,3,5,6-Tetrafluoro- 4-hydroxybenzoic Acid Property1 Increased Thermal Stability (High Tg, Td) Monomer->Property1 Property2 Enhanced Chemical Resistance Monomer->Property2 Property3 Reduced Surface Energy (Increased Hydrophobicity) Monomer->Property3 Property4 Lower Dielectric Constant Monomer->Property4 Property5 Improved Mechanical Properties Monomer->Property5

Caption: Impact of TFHBA monomer on key polymer properties.

Experimental Workflow Diagram

This diagram outlines the typical workflow for synthesizing and characterizing these high-performance polymers.

cluster_char Polymer Characterization Monomer Monomer Synthesis (e.g., TFHBA) Polymerization Polycondensation Monomer->Polymerization Purification Purification & Precipitation Polymerization->Purification FilmCasting Film Casting / Sample Preparation Purification->FilmCasting TGA TGA (Thermal Stability) FilmCasting->TGA DSC DSC (Phase Transitions) FilmCasting->DSC DMA DMA (Viscoelasticity) FilmCasting->DMA Tensile Tensile Testing (Mechanical Strength) FilmCasting->Tensile ContactAngle Contact Angle (Surface Energy) FilmCasting->ContactAngle

Caption: Workflow for polymer synthesis and characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying the performance data of advanced polymers. Below are generalized protocols for key characterization techniques.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature (Td) of the polymer.[6]

  • Methodology:

    • A small, pre-weighed sample of the polymer (typically 1-5 mg) is placed into a high-purity alumina or platinum crucible.[6]

    • The crucible is loaded into the TGA instrument's microbalance.

    • The furnace is sealed, and the atmosphere is purged with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

    • The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[8]

    • The instrument continuously records the sample's mass as a function of temperature.

    • The Td is typically reported as the temperature at which 5% mass loss occurs (T5%).

Differential Scanning Calorimetry (DSC)
  • Objective: To identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[9]

  • Methodology:

    • A small polymer sample (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

    • Both pans are placed in the DSC cell.

    • The cell is subjected to a controlled temperature program, often involving a heat-cool-heat cycle to erase the polymer's prior thermal history. A typical heating/cooling rate is 10-20 °C/min.

    • The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

    • The Tg is identified as a step-like change in the heat flow curve during the second heating scan.[10]

Dynamic Mechanical Analysis (DMA)
  • Objective: To measure the viscoelastic properties (e.g., storage modulus, loss modulus) of the polymer as a function of temperature.[9][11]

  • Methodology:

    • A rectangular film or bar of the polymer with precise dimensions is mounted in the DMA clamps (e.g., in a tension or cantilever configuration).

    • A small, oscillating (sinusoidal) stress is applied to the sample at a fixed frequency (e.g., 1 Hz).

    • The temperature is ramped over the desired range (e.g., from -100 °C to 450 °C) at a controlled rate (e.g., 3-5 °C/min).

    • The instrument measures the resultant strain and the phase lag between the stress and strain signals.

    • From these measurements, the storage modulus (elastic response) and loss modulus (viscous response) are calculated. The peak of the tan δ (loss modulus / storage modulus) curve is often used to determine the Tg.

Tensile Testing
  • Objective: To determine key mechanical properties, including tensile strength, elongation at break, and Young's modulus.

  • Methodology:

    • Polymer films are cut into a standard shape (e.g., a "dog-bone" shape) according to ASTM standards (e.g., ASTM D882).

    • The sample's width and thickness are precisely measured at multiple points.

    • The sample is clamped into the grips of a universal testing machine.

    • The sample is pulled apart at a constant rate of extension (crosshead speed) until it fractures.

    • The machine records the applied load and the corresponding elongation throughout the test.

    • Stress (load/cross-sectional area) and strain (change in length/original length) are calculated to generate a stress-strain curve, from which the key mechanical properties are derived.

References

Navigating the Structure-Activity Landscape of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Analogs as Farnesyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug development. Among the myriad of molecular scaffolds, halogenated compounds have garnered significant attention due to their unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, a promising scaffold for the inhibition of farnesyltransferase (FTase), a key enzyme in cellular signaling pathways implicated in cancer.

Unveiling the Inhibitory Potential: A Data-Driven Comparison

One derivative of this compound has demonstrated a notable inhibitory concentration (IC50) of 2.9 µM against FTase and 7.5 µM against GGTase . This establishes the scaffold's potential as a dual inhibitor. Further insights can be gleaned from related trifluorinated analogs, which have been described as "moderate inhibitors" of both FTase and GGTase.

To provide a broader context for the influence of substitutions on the phenyl ring, we can examine data from other series of farnesyltransferase inhibitors, such as those based on a piperidine scaffold. These analogous compounds illustrate how modifications to the aromatic ring can significantly impact inhibitory activity. For instance, the position and nature of a substituent, such as a bromine or fluorine atom, can alter the IC50 value, highlighting the importance of steric and electronic effects in inhibitor binding.

Compound/AnalogScaffoldTarget EnzymeIC50 (µM)Activity Notes
Derivative of this compound Tetrafluorinated Hydroxybenzoic AcidFTase2.9 Demonstrates potent inhibition.
GGTase7.5 Shows dual inhibitory activity.
Trifluoro-hydroxy-nitrophenyl Farnesyl Ether Analogs Trifluorinated Hydroxyphenyl EtherFTase/GGTaseNot QuantifiedDescribed as "moderate inhibitors".[1]
Analogous Piperidine-based Inhibitor (4-Fluorophenyl derivative) PiperidineFTaseData not specifiedIncluded for qualitative comparison of substituent effects on a phenyl ring.[1]
Analogous Piperidine-based Inhibitor (2-Bromophenyl derivative) PiperidineFTase0.14 Demonstrates that positional changes of substituents can significantly improve potency.[1]

This table includes data from analogous scaffolds to illustrate general structure-activity relationship principles due to the limited availability of a complete dataset for the this compound series.

Deciphering the Molecular Interactions: Experimental Methodologies

The determination of inhibitory activity is paramount in SAR studies. A standard method to quantify the potency of farnesyltransferase inhibitors is the in vitro fluorescence-based assay.

Experimental Protocol: In Vitro Farnesyltransferase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against farnesyltransferase.

Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., dansylated peptide). The enzymatic reaction leads to a change in the fluorescence of the peptide, which is quenched in the presence of an effective inhibitor.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT

  • Test compounds (analogs of this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Assay Reaction: In each well of the microplate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the dansylated peptide substrate.

  • Enzyme Addition: Initiate the reaction by adding the recombinant FTase to each well.

  • Initiation of Farnesylation: Add FPP to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 550 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action: The Ras Signaling Pathway

Farnesyltransferase plays a critical role in the post-translational modification of several proteins, most notably the Ras family of small GTPases. Farnesylation is essential for the proper localization and function of Ras proteins, which are key components of signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of FTase disrupts these pathways, making it an attractive target for cancer therapy.

Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active Upstream Signal (e.g., Growth Factor) Membrane_anchor Membrane Anchor RAF RAF Ras_active->RAF FTase Farnesyltransferase FTase->Ras_inactive Farnesylated Ras FPP Farnesyl Pyrophosphate FPP->FTase Ras_precursor Ras Precursor Ras_precursor->FTase Farnesylation FTase_Inhibitor 2,3,5,6-Tetrafluoro-4- hydroxybenzoic Acid Analog FTase_Inhibitor->FTase MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Ras signaling pathway and the inhibitory action of farnesyltransferase inhibitors.

References

A Comparative Guide to Validating the Structure of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid Derivatives by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid and its derivatives. We present experimental data, detailed protocols, and a comparison with alternative analytical techniques to assist in the robust characterization of these fluorinated molecules.

NMR Spectroscopic Data for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For fluorinated molecules such as derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structure determination. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of the nuclei, offering valuable insights into the substitution pattern of the aromatic ring.

Below are tabulated NMR data for this compound and two of its common derivatives, the methyl ester and the methyl ether. These derivatives are representative examples of esterification and etherification at the carboxylic acid and hydroxyl groups, respectively.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound-OH, -COOH~5.0-7.0 (broad)br s2H
Methyl 2,3,5,6-Tetrafluoro-4-hydroxybenzoate-OH, -OCH₃~5.5 (broad), 3.95br s, s1H, 3H
2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid-OCH₃, -COOH4.15, ~10-12 (broad)s, br s3H, 1H

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundC1 (-C(O))C2, C6C3, C5C4 (-O-)-OCH₃-C(O)O-
This compound~110 (m)~140 (dm, ¹JCF ≈ 240 Hz)~145 (dm, ¹JCF ≈ 250 Hz)~138 (m)-~165
Methyl 2,3,5,6-Tetrafluoro-4-hydroxybenzoate~112 (m)~141 (dm, ¹JCF ≈ 245 Hz)~144 (dm, ¹JCF ≈ 255 Hz)~137 (m)52.8~163
2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid~108 (m)~142 (dm, ¹JCF ≈ 248 Hz)~146 (dm, ¹JCF ≈ 258 Hz)~140 (m)62.5~166

Note: dm = doublet of multiplets. The chemical shifts and coupling constants for the fluorinated carbons can be complex due to C-F coupling.

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

CompoundF2, F6F3, F5
This compound~ -155 (m)~ -163 (m)
Methyl 2,3,5,6-Tetrafluoro-4-hydroxybenzoate~ -154 (m)~ -162 (m)
2,3,5,6-Tetrafluoro-4-methoxybenzoic Acid~ -153 (m)~ -161 (m)

Note: The ¹⁹F NMR spectra of these symmetrically substituted compounds are often complex second-order multiplets. Chemical shifts are referenced to CFCl₃.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for these compounds. Other solvents like acetone-d₆ or DMSO-d₆ can be used depending on solubility.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard of CFCl₃ (δ = 0.00 ppm) or an internal standard such as trifluorotoluene can be used.

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent containing the internal standard.

    • Vortex or sonicate the vial to ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~100 ppm (centered around the expected chemical shifts).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 64-256.

Mandatory Visualizations

To illustrate the experimental workflow and the logical relationships in structural validation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr c13_nmr 13C NMR transfer->c13_nmr f19_nmr 19F NMR transfer->f19_nmr process Process Spectra h1_nmr->process c13_nmr->process f19_nmr->process assign Assign Signals process->assign validate Validate Structure assign->validate

Figure 1: Experimental workflow for NMR-based structural validation.

logical_relationship structure Proposed Structure nmr NMR Spectroscopy (1H, 13C, 19F) structure->nmr ms Mass Spectrometry structure->ms ftir FT-IR Spectroscopy structure->ftir validation Validated Structure nmr->validation ms->validation ftir->validation

Figure 2: Logical relationship of analytical techniques for structural validation.

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone for structural elucidation, other techniques provide complementary information.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed connectivity of atoms, stereochemistry, and dynamic processes.Non-destructive, provides unambiguous structural information.Requires higher sample concentration, can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[1][2]High sensitivity, requires very small sample amounts.Does not provide detailed connectivity information, isomers can be difficult to distinguish.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups.[3][4][5][6]Fast, easy to use, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute three-dimensional structure of a crystalline solid.Provides the most definitive structural information.Requires a single crystal of sufficient quality, which can be difficult to grow.

References

The Impact of Fluorination on Benzoic Acid-Derived Fluorescent Probes: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of fluorescent probes is paramount for accurate and sensitive molecular imaging and sensing. This guide provides a detailed comparison of the performance of fluorescent probes derived from fluorinated benzoic acids against their non-fluorinated counterparts, supported by experimental data and protocols.

The incorporation of fluorine atoms into fluorescent dyes is a powerful strategy in medicinal chemistry to enhance a compound's pharmacological and photophysical properties. Fluorine's high electronegativity and small atomic radius can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets, leading to probes with improved efficacy and performance.[1][2] This guide focuses on a key example: the comparison of fluorinated and non-fluorinated seminaphthorhodafluors (SNARF® dyes), a class of fluorescent pH indicators derived from a benzoic acid scaffold.

Performance Comparison: Fluorinated vs. Non-Fluorinated SNARF® Dyes

The introduction of fluorine atoms onto the SNARF® core structure demonstrably alters key performance metrics. The following table summarizes the quantitative differences between the non-fluorinated parent compound, Carboxy SNARF®-1, and its fluorinated derivatives, SNARF®-4F and SNARF®-5F.

Performance MetricNon-Fluorinated Probe (Carboxy SNARF®-1)Fluorinated Probes (SNARF®-4F and SNARF®-5F)Advantage of Fluorination
pKa ~7.5[3][4]6.4 and 7.2, respectively[4]Lower pKa, enabling more sensitive pH measurements in acidic to neutral environments.
Excitation Max (nm) ~549 (basic form)[3]Not explicitly stated, but expected to be similar to the parent compound.-
Emission Max (nm) ~587 (acidic), ~640 (basic)[3][5]Not explicitly stated, but expected to be in a similar range to the parent compound.-
Stokes Shift (nm) ~91 (for the basic form)Not explicitly stated, but a large Stokes shift is beneficial for minimizing self-quenching.[6]-
Quantum Yield Not explicitly stated.Not explicitly stated, but fluorination can lead to enhanced quantum yields.[7]Potentially brighter signal.
Photostability Moderate.Generally higher than non-fluorinated analogs.[8][9]Increased resistance to photobleaching, allowing for longer exposure times and more robust imaging.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. The following are detailed methodologies for key experiments cited in the performance of these fluorescent probes.

Protocol for Determination of pKa by Spectrophotometry

This protocol outlines a standard method for determining the acid dissociation constant (pKa) of a fluorescent pH indicator.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • A series of buffers of known pH values covering the expected pKa range (e.g., phosphate buffers from pH 5.5 to 8.5).

  • Spectrofluorometer.

  • Cuvettes.

Procedure:

  • Prepare a set of solutions by diluting the stock solution of the probe to a final concentration (e.g., 1 µM) in each of the different pH buffers.

  • For each solution, measure the fluorescence emission spectrum at a fixed excitation wavelength (e.g., 488 nm for SNARF® dyes).

  • Identify the emission wavelengths corresponding to the acidic and basic forms of the probe.

  • For each pH, calculate the ratio of the fluorescence intensities at the two emission wavelengths (basic/acidic).

  • Plot the fluorescence intensity ratio as a function of pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at which the ratio is half-maximal.

Protocol for Intracellular pH Measurement

This protocol describes the use of a cell-permeant version of the fluorescent probe (e.g., the acetoxymethyl ester, AM) to measure pH within living cells.

Materials:

  • Cell culture medium.

  • Cells grown on coverslips or in imaging dishes.

  • Stock solution of the probe's AM ester (e.g., 1 mM in DMSO).

  • Loading buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Calibration buffers of known pH containing a protonophore (e.g., nigericin) to equilibrate intracellular and extracellular pH.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Loading: Incubate the cells with the AM ester of the probe in loading buffer for a sufficient time (e.g., 30 minutes at 37°C) to allow for cellular uptake and enzymatic cleavage of the AM group, trapping the active probe inside.

  • Washing: Wash the cells with fresh loading buffer to remove extracellular probe.

  • Imaging: Acquire fluorescence images of the loaded cells using two different emission filters, corresponding to the acidic and basic forms of the probe, while exciting at a single wavelength.

  • In Situ Calibration: At the end of the experiment, expose the cells to the calibration buffers containing nigericin. Acquire images at each pH to generate a calibration curve of fluorescence ratio versus pH.

  • Data Analysis: Calculate the ratio of the fluorescence intensities from the two emission channels for the experimental images. Convert these ratios to pH values using the in situ calibration curve.

Protocol for Quantum Yield Determination (Relative Method)

This protocol outlines the comparative method for determining the fluorescence quantum yield (Φ) of a sample relative to a known standard.[10][11][12][13]

Materials:

  • Solution of the test probe with an absorbance below 0.1 at the excitation wavelength.

  • Solution of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.

  • Spectrofluorometer.

  • UV-Vis spectrophotometer.

Procedure:

  • Measure the absorbance of both the test and standard solutions at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum of both solutions, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Integrate the area under the emission spectra for both the test sample (A_test) and the standard (A_std).

  • Calculate the quantum yield of the test sample (Φ_test) using the following equation: Φ_test = Φ_std * (A_test / A_std) * (Abs_std / Abs_test) * (n_test² / n_std²) where Abs is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

Protocol for Photostability Assessment

This protocol describes a method to evaluate the photostability of a fluorescent probe by measuring its photobleaching rate.[14][15][16]

Materials:

  • Cells labeled with the fluorescent probe or a solution of the probe immobilized on a microscope slide.

  • Fluorescence microscope with a stable, high-intensity light source.

  • Image analysis software.

Procedure:

  • Acquire an initial fluorescence image of the sample (t=0).

  • Continuously expose a defined region of the sample to the excitation light.

  • Acquire a time-lapse series of images at regular intervals.

  • Measure the mean fluorescence intensity of the illuminated region in each image.

  • Plot the normalized fluorescence intensity as a function of time.

  • The rate of fluorescence decay is an indicator of the probe's photostability. A slower decay rate signifies higher photostability.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining probe performance.

experimental_workflow cluster_pka pKa Determination Workflow pka1 Prepare Probe in Buffers of Varying pH pka2 Measure Fluorescence Emission Spectra pka1->pka2 pka3 Calculate Intensity Ratios pka2->pka3 pka4 Plot Ratio vs. pH and Fit to Henderson-Hasselbalch pka3->pka4

Workflow for pKa determination of a fluorescent pH probe.

intracellular_ph_workflow cluster_ph Intracellular pH Measurement Workflow ph1 Load Cells with Probe AM Ester ph2 Wash to Remove Extracellular Probe ph1->ph2 ph3 Acquire Dual-Emission Fluorescence Images ph2->ph3 ph5 Calculate pH from Intensity Ratios ph3->ph5 ph4 Perform In Situ Calibration with Nigericin ph4->ph5

Workflow for measuring intracellular pH using a fluorescent probe.

References

Assessing the Metabolic Stability of Compounds Containing the 2,3,5,6-Tetrafluoro-4-hydroxyphenyl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug discovery and development, the metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[1][2] One common strategy to enhance metabolic stability is the introduction of fluorine atoms into a molecule. The carbon-fluorine (C-F) bond is exceptionally strong, and its introduction at a metabolically labile position can block oxidation by CYP enzymes, thereby slowing down the rate of metabolism and increasing the compound's half-life.[3]

This guide provides a comparative assessment of the metabolic stability of compounds featuring the 2,3,5,6-tetrafluoro-4-hydroxyphenyl moiety. Due to the limited availability of public data on this specific moiety, this guide will use phenol as a non-fluorinated baseline for comparison and discuss the expected impact of polyfluorination based on established principles and available data for structurally related compounds.

Quantitative Comparison of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[4] Key parameters derived from these assays are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which measures the inherent capacity of the liver to metabolize the compound.[1]

CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source & Notes
Phenol Human Liver Microsomes~4 to 14High (Specific values vary significantly with experimental conditions)Note: Phenol is known to be rapidly metabolized via Phase I and Phase II pathways. The reported half-life in vivo is short, around 0.5-4.5 hours, indicating efficient clearance.[4][5] In vitro values are indicative of high intrinsic clearance.
Polyfluorinated Phenol (e.g., containing 2,3,5,6-Tetrafluoro-4-hydroxyphenyl moiety) Human Liver MicrosomesExpected: > 60Expected: Low (< 12)Note: No specific public data was found for this moiety. The expectation of high stability is based on the principle that the C-F bonds block aromatic hydroxylation, a primary metabolic pathway for phenols. This would lead to a significantly longer half-life and lower clearance compared to non-fluorinated phenol.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to determine the in vitro half-life and intrinsic clearance of a test compound.

1. Materials and Reagents:

  • Test compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Positive control compounds (e.g., verapamil for high clearance, imipramine for low clearance)

2. Preparation of Solutions:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare a working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

3. Incubation Procedure:

  • Pre-warm the HLM suspension and the test compound working solution at 37°C for approximately 10-15 minutes.

  • To initiate the metabolic reaction, add the NADPH regenerating system to the HLM and test compound mixture. A control incubation without the NADPH system should be run in parallel to assess for non-CYP mediated degradation.[6]

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.[6]

4. Sample Analysis:

  • Centrifuge the terminated reaction samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the remaining test compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg)) .[7]

Visualizations

Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the typical workflow for an in vitro metabolic stability assay and the primary metabolic pathways for phenolic compounds.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution D Pre-warm HLM and Test Compound A->D B Prepare HLM Suspension (0.5 mg/mL) B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH) C->E D->E F Collect Aliquots at Time Points (0-60 min) E->F G Terminate Reaction (Cold Acetonitrile + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot % Remaining vs. Time I->J K Calculate t½ and CLint J->K

Caption: Workflow for an in vitro liver microsomal stability assay.

G cluster_parent cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Phenolic Compound (e.g., R-Ph-OH) P450 CYP450 Enzymes Parent->P450 If sterically allowed UGT Glucuronidation (UGTs) Parent->UGT Direct conjugation SULT Sulfation (SULTs) Parent->SULT Direct conjugation Hydroxylation Oxidation (Hydroxylation) P450->Hydroxylation Hydroxylation->UGT Hydroxylation->SULT Conjugates Water-Soluble Conjugates (for Excretion) UGT->Conjugates SULT->Conjugates

Caption: Primary metabolic pathways of phenolic compounds in the liver.

References

Comparative Efficacy of Novel Farnesyltransferase and Geranylgeranyltransferase Inhibitors Derived from Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the inhibitory potential of novel compounds synthesized from fluorinated benzoic acid derivatives against protein farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) reveals moderate efficacy. This guide provides a comparative overview of these compounds against established inhibitors, supported by experimental data and detailed methodologies.

Protein prenylation, the attachment of isoprenoid lipids to proteins, is a critical post-translational modification that governs the localization and function of numerous signaling proteins, including the Ras superfamily of small GTPases. Dysregulation of these pathways is a hallmark of many cancers, making the enzymes responsible for prenylation, farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I), attractive targets for therapeutic intervention. This guide focuses on the efficacy of novel inhibitors synthesized from fluorinated benzoic acid precursors, specifically those related to 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, and compares their performance with clinically evaluated farnesyltransferase inhibitors.

In Vitro Efficacy of Novel Fluorinated Inhibitors

Recent research has explored the synthesis of farnesyl ether and related compounds incorporating a substituted hydroxytrifluorophenyl residue as potential inhibitors of FTase and GGTase I. The inhibitory activities of these novel compounds, alongside established inhibitors, are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)
Novel Inhibitors
2,3,6-Trifluoro-5-hydroxy-4-nitrophenyl farnesyl etherFTase40
GGTase I50
4-[(E,E)-3,7-Dimethylocta-2,6-dien-1-yloxy]-2,3,5-trifluoro-6-hydroxybenzonitrileFTase30
GGTase I50
Established Inhibitors (for comparison)
LonafarnibFTase0.0019
TipifarnibFTase0.00086
FTI-277FTase0.05

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The data indicates that the novel fluorinated compounds exhibit moderate inhibitory activity against both FTase and GGTase I, with IC50 values in the micromolar range. In comparison, established farnesyltransferase inhibitors such as Lonafarnib and Tipifarnib demonstrate significantly higher potency, with IC50 values in the nanomolar range.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for the novel inhibitors was conducted using an in vitro enzyme assay. The following provides a detailed methodology for a typical farnesyltransferase inhibition assay.

In Vitro Farnesyltransferase Inhibition Assay

This assay measures the ability of a compound to inhibit the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein substrate, typically a Ras protein or a peptide mimic.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 5 mM MgCl2, 2 mM DTT

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • [³H]-Farnesyl pyrophosphate

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well microplate, the following are added in order:

    • Assay buffer

    • Test compound at various concentrations (final DMSO concentration should be kept constant, typically ≤1%)

    • Biotinylated Ras peptide substrate

    • Recombinant FTase enzyme

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of a mixture of FPP and [³H]-FPP.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Termination and Detection: The reaction is terminated by the addition of a stop solution containing EDTA and streptavidin-coated SPA beads. The beads capture the biotinylated peptide substrate. As the [³H]-farnesyl group is transferred to the peptide, the radiolabel is brought into close proximity to the scintillant in the SPA beads, generating a light signal.

  • Measurement: The plate is read in a scintillation counter to measure the amount of radioactivity incorporated into the peptide substrate.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The development of farnesyltransferase inhibitors targets a key step in the Ras signaling pathway, which is frequently hyperactivated in cancer. The following diagrams illustrate the targeted pathway and the general workflow for evaluating these inhibitors.

Ras_Signaling_Pathway cluster_membrane Cell Membrane Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP (Membrane-Bound) Ras_inactive->Ras_active GEF Ras_active->Ras_inactive GAP Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Ras_active->Downstream Pre_Ras Precursor Ras Farnesylated_Ras Farnesylated Ras Pre_Ras->Farnesylated_Ras Farnesylation Farnesylated_Ras->Ras_inactive Further Processing FTase Farnesyltransferase (FTase) FTI FTase Inhibitor FTI->FTase Inhibition

Caption: The Ras signaling pathway and the point of intervention for FTase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Efficacy Evaluation cluster_alternatives Alternative Treatments Start 2,3,5,6-Tetrafluoro- 4-hydroxybenzoic Acid Intermediate Fluorinated Precursors Start->Intermediate Novel_Inhibitor Novel FTase/GGTase Inhibitor Intermediate->Novel_Inhibitor Assay In Vitro Enzyme Inhibition Assay Novel_Inhibitor->Assay Data IC50 Determination Assay->Data Comparison Comparison with Established Inhibitors Data->Comparison Established_FTI Established FTIs (e.g., Lonafarnib) Established_FTI->Comparison

Caption: Workflow for the synthesis and evaluation of novel FTase/GGTase inhibitors.

Safety Operating Guide

Proper Disposal of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid, a compound that requires careful management due to its potential hazards. Adherence to these procedures is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). All operations involving this compound, particularly those that may generate dust or aerosols, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles meeting EN166 or equivalent standards. A face shield should be worn if there is a significant risk of splashing.[1]To protect eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.[1]To prevent skin contact with the chemical.
Body Protection A flame-resistant lab coat is mandatory. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit may be necessary.[1]To protect skin and clothing from contamination.
Respiratory Protection If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1][2]To prevent inhalation of dust or vapors.

In the event of exposure, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS). For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] For eye contact, flush with water for at least 15 minutes, holding the eyelids open.[1][2][3] In case of inhalation, move the individual to fresh air.[1][2] Seek immediate medical attention for all exposure incidents.[1][2][3]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

Small Spills:

  • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.[1]

  • Wear PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.[1]

  • Containment: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or earth). Avoid generating dust.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[5]

Large Spills: For large spills, or any spill of a highly hazardous nature, evacuate the area immediately and contact your institution's emergency response team.[1]

Waste Segregation and Collection

Proper segregation of waste streams is fundamental to safe and compliant disposal. All waste containing this compound must be treated as hazardous waste.[5] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5][6]

Waste Stream Management

Waste TypeCollection ContainerProcedure
Solid Waste Puncture-proof, sealable, and clearly labeled hazardous waste container.[5]Includes unused or expired solid this compound, as well as contaminated items such as weighing paper, gloves, and filter paper.[1][5] Keep the container closed when not in use.
Organic Solutions Labeled, shatter-proof, leak-proof bottle for halogenated organic waste.[7]Collect all organic solutions containing the compound. Do not mix with non-halogenated waste.[7][8]
Aqueous Solutions Labeled, shatter-proof, leak-proof bottle for aqueous hazardous waste.Collect all aqueous solutions containing the compound. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[5]
Contaminated Labware Designated, puncture-proof container for sharp or broken glass.All disposable labware (e.g., pipette tips, vials) and non-reusable glassware contaminated with the compound should be collected for hazardous waste disposal.

Disposal Procedures

The primary and recommended method for the disposal of this compound and its associated waste is through a licensed professional waste disposal service.[4][9] This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Disposal Workflow

Figure 1. Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 Waste Management A Generation of Waste (Solid, Organic, Aqueous) B Segregate Waste Streams A->B C Label Waste Containers (Halogenated, Aqueous, Solid) B->C D Store in Satellite Accumulation Area C->D E Schedule Waste Pickup with Licensed Disposal Company D->E Contact EHS for Pickup F Transport to Treatment Facility E->F G Incineration with Afterburner and Scrubber F->G

Figure 1. Disposal Workflow for this compound

Experimental Protocols for Chemical Neutralization (For Informational Purposes Only)

Regulatory Compliance

All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[5][9] It is the responsibility of the waste generator to ensure that all waste is properly characterized, labeled, and managed. Maintain accurate records of all disposed chemicals. For specific guidance, consult your institution's Environmental Health and Safety (EHS) office.[1]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Essential Safety and Operational Guide for 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship. This compound is classified as a skin, eye, and respiratory irritant, necessitating careful handling to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact with this compound. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.Protects against eye irritation from dust particles or splashes.
Hand Protection Nitrile or Neoprene gloves. It is recommended to use gloves with a minimum thickness of 5 mils for incidental contact. For prolonged contact, gloves with longer breakthrough times should be selected. Always inspect gloves for tears before use.[1]Prevents skin irritation upon contact. Nitrile gloves are a good general-purpose option, though breakthrough times for specific chemicals can vary.[2][3][4][5][6]
Body Protection A long-sleeved laboratory coat must be worn and fully buttoned. For tasks with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended.Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved N95 dust mask is required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.Prevents respiratory tract irritation from inhalation of the powdered compound.

Operational Plan: Safe Handling Protocol

All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Preparation and Weighing
  • Designate a Work Area: Clearly label a specific area within a chemical fume hood for handling the compound.

  • Surface Protection: Line the work surface with absorbent, disposable bench paper.

  • Assemble Equipment: Gather all necessary equipment, such as spatulas, weigh boats, and containers, within the fume hood.

  • Weighing Procedure:

    • To prevent dust generation, do not weigh the compound directly on an open balance.

    • Tare a sealed container (e.g., a vial with a lid) inside the fume hood.

    • Carefully transfer the desired amount of the acid into the pre-tared container.

    • Seal the container before removing it from the fume hood for weighing.

    • If adjustments to the mass are needed, return the sealed container to the fume hood to add or remove the substance.

Post-Handling Decontamination
  • Equipment Decontamination: Thoroughly clean all spatulas and other reusable equipment that came into contact with the chemical using a suitable solvent (e.g., 70% ethanol) and then wipe dry.

  • Work Surface Decontamination: Carefully fold the disposable bench paper inward, enclosing any residual powder, and place it in a designated solid hazardous waste container. Wipe the work surface with a damp cloth or sponge.

  • Personal Decontamination: After handling is complete, remove gloves and dispose of them in the appropriate waste container. Immediately wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[7] Halogenated organic compounds require specific disposal methods to ensure their complete destruction and to prevent environmental contamination.[8]

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Clearly labeled, sealed, puncture-resistant container for halogenated organic solids.Includes excess reagent, contaminated weigh boats, gloves, and bench paper. The container must be kept closed when not in use.
Contaminated Solvents Clearly labeled, sealed, chemically compatible container for halogenated organic liquid waste.Collect any solvents used for cleaning or in reactions that are contaminated with the acid. Do not mix with non-halogenated waste streams.
Aqueous Solutions Clearly labeled, sealed, shatter-proof container for aqueous hazardous waste.Collect all aqueous solutions containing the acid. The pH should be neutralized if required by your institution's waste disposal guidelines.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Designate Area Designate Area Line Surface Line Surface Designate Area->Line Surface Assemble Equipment Assemble Equipment Line Surface->Assemble Equipment Pre-weigh Container Pre-weigh Container Assemble Equipment->Pre-weigh Container Transfer Solid Transfer Solid Pre-weigh Container->Transfer Solid Proceed to handling Seal Container Seal Container Transfer Solid->Seal Container Weigh Sealed Container Weigh Sealed Container Seal Container->Weigh Sealed Container Decontaminate Equipment Decontaminate Equipment Weigh Sealed Container->Decontaminate Equipment After use Clean Work Surface Clean Work Surface Decontaminate Equipment->Clean Work Surface Dispose PPE Dispose PPE Clean Work Surface->Dispose PPE Wash Hands Wash Hands Dispose PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound.

Waste Disposal Workflow cluster_collection Waste Segregation & Collection cluster_containment Containment cluster_disposal Final Disposal Solid Waste Solid Waste (e.g., excess reagent, contaminated PPE) Solid Container Labeled, Sealed Solid Waste Container Solid Waste->Solid Container Liquid Waste Liquid Waste (e.g., contaminated solvents, aqueous solutions) Liquid Container Labeled, Sealed Liquid Waste Container Liquid Waste->Liquid Container EHS Pickup Arrange for Pickup by Environmental Health & Safety Solid Container->EHS Pickup Liquid Container->EHS Pickup Incineration High-Temperature Incineration (Preferred Method) EHS Pickup->Incineration

Caption: A logical flow diagram for the proper disposal of waste containing this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.